molecular formula C19H31N3O8S B604950 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) CAS No. 2086689-02-1

2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)

货号: B604950
CAS 编号: 2086689-02-1
分子量: 461.5 g/mol
InChI 键: NRIDXCVOVMVZJD-DEYYWGMASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane is a Biotin PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

属性

IUPAC Name

3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(2-carboxyethoxy)propoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O8S/c23-15(4-2-1-3-14-18-13(11-31-14)21-19(28)22-18)20-12(9-29-7-5-16(24)25)10-30-8-6-17(26)27/h12-14,18H,1-11H2,(H,20,23)(H,24,25)(H,26,27)(H2,21,22,28)/t13-,14-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIDXCVOVMVZJD-DEYYWGMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC(COCCC(=O)O)COCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC(COCCC(=O)O)COCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086689-02-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086689-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid): A Bifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers and professionals in the fields of chemical biology, drug discovery, and targeted therapeutics.

Introduction: The Role of Linkers in Targeted Protein Degradation

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the forefront of this approach are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is a versatile linker that incorporates a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and two terminal carboxylic acid groups, offering a unique combination of features for the rational design and synthesis of novel PROTACs and other chemical biology tools.

Structure and Physicochemical Properties

The chemical structure of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is characterized by a central biotinamide (B1199965) core from which two short PEG chains extend, each terminating in a carboxylic acid. This bifunctional nature allows for the conjugation of two different molecules.

Synonyms:

  • 2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane

  • 3,3'-{[2-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)-1,3-propanediyl]bis(oxy)}dipropanoic acid

The table below summarizes the key physicochemical properties of this linker.

PropertyValueReference(s)
Molecular Formula C₁₉H₃₁N₃O₈S[1][2][3]
Molecular Weight 461.53 g/mol [1][2][3]
CAS Number 2086689-02-1[1][2][3]
Appearance Solid
Purity ≥95%[3]
Solubility Soluble in Water, DMSO, and DMF[1][2]
Storage Recommended storage at -20°C[2]

Core Applications in PROTAC Development

The primary application of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is as a linker in the synthesis of PROTACs.[4][5] Its unique structural features offer several advantages in this context:

  • Bifunctional Nature: The two terminal carboxylic acid groups provide reactive handles for conjugation to amine-containing ligands, such as those targeting an E3 ligase and a protein of interest.[2]

  • PEG Spacer: The short PEG chains enhance the hydrophilicity and solubility of the resulting PROTAC molecule, which can improve its pharmacokinetic properties.[6]

  • Biotin Moiety: The integrated biotin serves as a valuable affinity tag. This allows for the purification of the PROTAC, as well as its use in various biochemical and cellular assays, such as affinity pull-down experiments to identify binding partners or proximity-dependent biotinylation (BioID) studies to map protein-protein interactions.[7]

General Mechanism of Action of PROTACs

The fundamental principle behind PROTACs is to induce the proximity of a target protein and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound Binding PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound Binding E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound Binding POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound Ub Ubiquitin Ub_POI Polyubiquitinated POI Ub->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action

Experimental Protocols (Illustrative)

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using this linker typically involves standard amide bond formation reactions.

PROTAC_Synthesis_Workflow start Start Materials linker 2-(Biotin-amido)-1,3- bis-(C1-PEG1-acid) start->linker ligand1 Amine-containing E3 Ligase Ligand start->ligand1 ligand2 Amine-containing Target Ligand start->ligand2 step1 Step 1: First Amide Coupling (e.g., EDC, HATU) linker->step1 ligand1->step1 step2 Step 2: Second Amide Coupling (e.g., EDC, HATU) ligand2->step2 intermediate Mono-conjugated Intermediate step1->intermediate intermediate->step2 crude_protac Crude PROTAC step2->crude_protac purification Purification (e.g., HPLC) crude_protac->purification final_protac Purified PROTAC purification->final_protac characterization Characterization (e.g., MS, NMR) final_protac->characterization validated_protac Validated PROTAC characterization->validated_protac

Illustrative PROTAC Synthesis Workflow

Protocol Outline:

  • Activation of Carboxylic Acids: The carboxylic acid groups on 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) are activated using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in an appropriate aprotic solvent (e.g., DMF or DMSO).

  • First Amide Coupling: The activated linker is reacted with an amine-containing ligand for either the E3 ligase or the target protein. The reaction progress is monitored by techniques like LC-MS.

  • Purification of Intermediate: The resulting mono-conjugated intermediate is purified, typically by reverse-phase high-performance liquid chromatography (HPLC).

  • Second Amide Coupling: The remaining carboxylic acid on the purified intermediate is activated, followed by reaction with the second amine-containing ligand.

  • Final Purification and Characterization: The final PROTAC product is purified by HPLC. Its identity and purity are confirmed by mass spectrometry and NMR spectroscopy.

Illustrative Cellular Assay Workflow

Once synthesized and validated, the biotinylated PROTAC can be used in a variety of cellular assays to confirm its activity.

Cellular_Assay_Workflow cell_culture Cell Culture (Expressing Target Protein) protac_treatment Treat Cells with Biotinylated PROTAC cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis lysate Cell Lysate cell_lysis->lysate western_blot Western Blot Analysis (Target Protein Levels) lysate->western_blot pulldown_assay Streptavidin Pulldown Assay lysate->pulldown_assay degradation_result Confirmation of Target Degradation western_blot->degradation_result ms_analysis Mass Spectrometry (Identify Interacting Proteins) pulldown_assay->ms_analysis interaction_data Protein Interaction Data ms_analysis->interaction_data

Illustrative Cellular Assay Workflow

Protocol Outline:

  • Cell Treatment: A relevant cell line expressing the target protein is treated with varying concentrations of the biotinylated PROTAC for different time points.

  • Western Blot Analysis: Cell lysates are analyzed by Western blot to determine the levels of the target protein. A dose- and time-dependent decrease in the target protein level indicates successful degradation.

  • Streptavidin Affinity Pulldown: The biotin tag on the PROTAC allows for its use as a bait in pulldown assays. Cell lysates are incubated with streptavidin-coated beads to capture the PROTAC and its binding partners.

  • Mass Spectrometry: The proteins pulled down with the PROTAC are identified by mass spectrometry. This can confirm the engagement of the target protein and the E3 ligase, and potentially identify other interacting proteins.

Signaling Pathways and Future Directions

While specific signaling pathways directly modulated by PROTACs utilizing 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) have not been detailed in the available literature, the biotin moiety opens up avenues for investigating such pathways. For example, a biotinylated PROTAC could be used in combination with proximity-labeling techniques to identify downstream effectors of the targeted protein degradation event. A recent study highlighted the use of a proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs, which could potentially be extended to map the broader signaling consequences of targeted protein degradation.[7]

The versatility of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) makes it a valuable tool for the continued development of novel therapeutics and chemical probes. Future research will likely focus on its incorporation into a wider range of PROTACs targeting various disease-relevant proteins and the detailed elucidation of the downstream cellular consequences of their induced degradation.

Conclusion

2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is a well-characterized, bifunctional linker that serves as a valuable component in the design and synthesis of PROTACs. Its combination of reactive carboxylic acid groups, a solubilizing PEG spacer, and a functional biotin handle provides researchers with a versatile tool to create and evaluate novel targeted protein degraders. While specific applications in published literature are limited, its properties suggest significant potential for advancing the field of targeted therapeutics and expanding our understanding of complex biological signaling networks.

References

An In-Depth Technical Guide to Biotin-PEG-Dicarboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG-dicarboxylic acid linkers are heterobifunctional crosslinkers that have emerged as indispensable tools in bioconjugation, diagnostics, and targeted drug delivery. Their unique tripartite structure, comprising a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal dicarboxylic acid group, offers a versatile platform for linking a wide array of molecules with precision and control. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with these powerful linkers.

The biotin component provides a highly specific and strong non-covalent interaction with avidin (B1170675) and streptavidin, forming the basis for numerous detection and purification systems.[1] The PEG spacer is a hydrophilic and flexible chain that enhances the solubility of the conjugate, reduces steric hindrance, and minimizes immunogenicity.[2] The terminal dicarboxylic acid provides a reactive handle for covalent attachment to primary amines on proteins, peptides, antibodies, and other biomolecules through the formation of a stable amide bond.[3]

Core Components and Their Functions

Biotin: The High-Affinity Targeting Moiety

Biotin, also known as Vitamin H, exhibits an extraordinarily high affinity for the proteins avidin and streptavidin (Kd ≈ 10⁻¹⁵ M). This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal tool for a wide range of biological assays and applications. Once a molecule is "biotinylated" using a biotin-PEG-dicarboxylic acid linker, it can be readily detected, captured, or immobilized using streptavidin-coated surfaces, beads, or enzymes.

Polyethylene Glycol (PEG): The Versatile Spacer

The PEG spacer serves several critical functions in a biotin-PEG-dicarboxylic acid linker:

  • Enhanced Solubility: PEG is a highly hydrophilic polymer, and its inclusion in the linker structure significantly increases the water solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[2]

  • Reduced Steric Hindrance: The flexible PEG chain provides a physical separation between the biotin moiety and the conjugated molecule, minimizing steric hindrance and ensuring that both components can interact effectively with their respective binding partners.[4]

  • Increased Stability and Biocompatibility: PEGylation, the process of attaching PEG chains to molecules, is known to protect against enzymatic degradation and reduce the immunogenicity of the conjugate, leading to a longer circulation half-life in vivo.[2]

  • Tunable Length: PEG linkers are available in various lengths (i.e., with different numbers of ethylene (B1197577) glycol units). The length of the PEG chain can be optimized for specific applications, with shorter chains providing less steric hindrance for close-proximity labeling and longer chains offering greater flexibility and solubility.[2]

Dicarboxylic Acid: The Conjugation Handle

The terminal dicarboxylic acid group provides a reactive site for the covalent attachment of the linker to other molecules. The most common conjugation strategy involves the activation of the carboxylic acid groups using carbodiimide (B86325) chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5] This reaction forms a stable amine-reactive NHS ester, which then readily reacts with primary amines on the target molecule to form a stable amide bond.[5]

Quantitative Data

The selection of a specific biotin-PEG-dicarboxylic acid linker often depends on the desired physicochemical properties of the final conjugate. The following tables summarize key quantitative data related to these linkers.

Table 1: Physicochemical Properties of Common Biotin-PEG-Dicarboxylic Acid Linkers

Linker NameMolecular Weight ( g/mol )PEG Units (n)Spacer Arm Length (Å)
Biotin-PEG2-dicarboxylic acid491.56210.1
Biotin-PEG4-dicarboxylic acid579.66417.5
Biotin-PEG6-dicarboxylic acid667.77624.9
Biotin-PEG8-dicarboxylic acid755.87832.3
Biotin-PEG12-dicarboxylic acid932.081247.1

Table 2: Impact of PEG Chain Length on Conjugate Properties

PropertyShort PEG Chains (n=2-6)Long PEG Chains (n=12-24)Reference
Steric HindranceLess steric hindranceGreater flexibility, reduced steric hindrance[2]
SolubilityModerate improvementSignificant improvement[2]
In vivo half-lifeShorterLonger[6]
ImmunogenicityPotentially higherReduced[2]

Table 3: EDC/NHS Conjugation Reaction Parameters

ParameterRecommended ConditionReference
EDC:NHS Molar Ratio1:1 to 1:1.5[7]
Linker:Protein Molar Ratio10:1 to 50:1 (optimization required)[7]
Activation pH4.5 - 6.0 (in MES buffer)[5]
Coupling pH7.2 - 8.0 (in PBS or borate (B1201080) buffer)[5]
Reaction Time2-4 hours at room temperature or overnight at 4°C[5]

Experimental Protocols

Synthesis of a Biotin-PEG-Dicarboxylic Acid Linker

While commercially available, a general synthetic scheme for a biotin-PEG-dicarboxylic acid linker is presented below. This process involves the reaction of biotin with a PEG derivative containing two terminal functional groups that can be converted to carboxylic acids.

General Synthesis Scheme:

  • Activation of Biotin: The carboxylic acid of biotin is activated, typically by conversion to an N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (B1669883) (DCC) and NHS.[8]

  • Coupling to PEG-bis-amine: The activated Biotin-NHS is then reacted with a PEG-bis-amine derivative, where one amine group forms an amide bond with the biotin.[8]

  • Conversion of the Second Amine to a Carboxylic Acid: The remaining terminal amine group on the PEG chain is then converted to a carboxylic acid. This can be achieved through various methods, such as reaction with a cyclic anhydride (B1165640) (e.g., succinic anhydride).

Conjugation of Biotin-PEG-Dicarboxylic Acid to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of a biotin-PEG-dicarboxylic acid linker to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein to be labeled (in a suitable buffer, e.g., MES)

  • Biotin-PEG-dicarboxylic acid linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Dissolve the biotin-PEG-dicarboxylic acid linker in the Activation Buffer at a concentration that will achieve the desired linker-to-protein molar excess (e.g., 20-fold molar excess).

  • Activate the Linker:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL).

    • Add the EDC and Sulfo-NHS solutions to the linker solution to achieve a final molar ratio of Linker:EDC:Sulfo-NHS of approximately 1:1.5:1.5.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation Reaction:

    • Add the activated linker solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purify the Conjugate: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable storage buffer.

Sandwich ELISA Using a Biotinylated Detection Antibody

This protocol outlines the use of a biotinylated detection antibody in a sandwich ELISA for the quantification of an antigen.

Materials:

  • Capture antibody

  • Antigen standard and samples

  • Biotinylated detection antibody (prepared using the protocol in 4.2)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • 96-well microplate

Procedure:

  • Coat Plate: Add 100 µL of capture antibody diluted in Coating Buffer to each well of the microplate. Incubate overnight at 4°C.

  • Wash: Wash the plate three times with Wash Buffer.

  • Block: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Wash: Wash the plate three times with Wash Buffer.

  • Add Antigen: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Wash: Wash the plate three times with Wash Buffer.

  • Add Detection Antibody: Add 100 µL of the biotinylated detection antibody diluted in Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Wash: Wash the plate three times with Wash Buffer.

  • Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP diluted in Blocking Buffer to each well. Incubate for 30-60 minutes at room temperature.

  • Wash: Wash the plate five times with Wash Buffer.

  • Develop: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

Visualizations

Molecular Structure and Conjugation Chemistry

G Molecular Structure and EDC/NHS Conjugation cluster_linker Biotin-PEG-Dicarboxylic Acid Linker cluster_reagents Activation Reagents cluster_target Target Molecule cluster_conjugate Final Bioconjugate Biotin Biotin PEG PEG Spacer Biotin->PEG Amide Bond Carboxyl Dicarboxylic Acid PEG->Carboxyl Ether Linkage EDC EDC Carboxyl->EDC Activation Step 1 NHS Sulfo-NHS EDC->NHS Activation Step 2 (Forms NHS-ester) Amine Primary Amine (-NH2) NHS->Amine Coupling Reaction Protein Protein Protein->Amine Final_Protein Protein Final_Biotin Biotin Final_PEG PEG Spacer Final_Biotin->Final_PEG Amide Bond Final_PEG->Final_Protein Stable Amide Bond

Caption: EDC/NHS chemistry activates the carboxyl group for protein conjugation.

Experimental Workflow for Protein Biotinylation

G Workflow for Protein Biotinylation and Purification start Start prep_protein Prepare Protein Solution start->prep_protein prep_linker Prepare Linker Solution start->prep_linker conjugate Mix Activated Linker with Protein prep_protein->conjugate activate Activate Linker with EDC/Sulfo-NHS prep_linker->activate activate->conjugate incubate Incubate (2h RT or O/N 4°C) conjugate->incubate quench Quench Reaction with Tris Buffer incubate->quench purify Purify Conjugate (Desalting Column) quench->purify end End (Biotinylated Protein) purify->end

Caption: Step-by-step workflow for protein biotinylation and purification.

Biotin-Receptor Mediated Endocytosis and Signaling

G Biotin-Receptor Mediated Endocytosis and Downstream Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Biotin-PEG-Drug Receptor Biotin Receptor (e.g., SMVT) Ligand->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Degradation Signaling Downstream Signaling (e.g., Apoptosis) Drug_Release->Signaling

Caption: Targeted drug delivery via biotin-receptor mediated endocytosis.

References

The Strategic Advantage of PEG Spacers in Biotinylation Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and targeted therapeutics, the precise labeling and detection of biomolecules are paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, has long been a cornerstone technique, leveraging the remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin. However, the efficiency and efficacy of biotinylation reagents are not solely dependent on the reactive chemistry. The inclusion of a Polyethylene Glycol (PEG) spacer arm has emerged as a critical design element, profoundly influencing the performance of these reagents in a multitude of applications. This technical guide delves into the core principles of PEG spacers in biotinylation, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

The Multifaceted Role of the PEG Spacer

The integration of a PEG spacer into a biotinylation reagent is a strategic modification that addresses several key challenges encountered with traditional, non-PEGylated linkers. These advantages stem from the unique physicochemical properties of PEG, a hydrophilic and biocompatible polymer.

1.1 Enhanced Solubility and Reduced Aggregation:

One of the most significant benefits of a PEG spacer is the dramatic increase in the aqueous solubility of the biotinylation reagent and the resulting biotinylated molecule.[1][2][3] Biotin itself and many biomolecules have limited solubility in aqueous buffers, which can lead to aggregation and precipitation during labeling and subsequent storage.[1] The hydrophilic nature of the PEG chain effectively imparts its water-loving characteristics to the entire conjugate, mitigating these issues and ensuring the labeled molecule remains in solution.[1][4][2] This is particularly crucial for maintaining the biological activity of proteins and antibodies.[1]

1.2 Overcoming Steric Hindrance:

The biotin-binding sites of avidin and streptavidin are located deep within the protein structure.[5] A short or rigid spacer arm can sterically hinder the biotin moiety from efficiently accessing these binding pockets, leading to reduced binding affinity and detection sensitivity. The flexible and extended nature of the PEG spacer arm acts as a flexible tether, effectively extending the biotin label away from the surface of the conjugated molecule.[2][5][6] This increased distance minimizes steric clashes and allows for optimal orientation of the biotin for high-affinity binding to avidin or streptavidin.[5][6]

1.3 Minimized Non-Specific Binding and Immunogenicity:

The "stealth" properties of PEG are well-documented in the field of drug delivery.[7] The hydrophilic PEG chains create a hydration shell around the biotinylated molecule, which can mask it from non-specific interactions with other proteins and surfaces.[6][7] This reduction in non-specific binding is critical for improving the signal-to-noise ratio in assays such as ELISA and Western blotting. Furthermore, PEG is known to be non-immunogenic, meaning it does not elicit an immune response.[4][3] This is a vital characteristic for in vivo applications, such as targeted drug delivery and pretargeting strategies in imaging and therapy.[8]

Quantitative Insights into PEG Spacer Performance

The length and molecular weight of the PEG spacer are critical parameters that can be tailored to optimize the performance of biotinylation reagents for specific applications.

PropertyNon-PEGylated BiotinBiotin-PEG (MW 588)Biotin-PEG (MW 3400)Biotin-PEG (MW 5000)Reference(s)
Equilibrium Dissociation Constant (Kd) with Avidin ~10⁻¹⁵ M~10⁻⁸ M~10⁻⁸ M~10⁻⁸ M[8][9]
Binding Stoichiometry (Biotin:Avidin) 4:14:14:11:1[8]
Solubility in Water LowHighHighHigh[1][4][10]
ReagentSpacer Arm Length (Å)Number of PEG UnitsReference(s)
NHS-PEG4-Biotin29 Å4[10]
SM(PEG)n Series17.6 - 95.2 Å2 - 24[4]

Experimental Protocols

The following sections provide detailed methodologies for common applications of biotinylation reagents featuring PEG spacers.

3.1 Protocol: Biotinylation of Cell Surface Proteins using NHS-PEG-Biotin

This protocol outlines the general steps for labeling primary amines on cell surface proteins using an amine-reactive NHS-ester biotinylation reagent with a PEG spacer.

Materials:

  • Cells of interest (in suspension or adherent)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • NHS-PEG-Biotin reagent (e.g., NHS-PEG4-Biotin)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris)

  • Lysis buffer

  • Streptavidin-agarose beads or magnetic beads

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cell monolayer three times with ice-cold PBS to remove any amine-containing culture medium.

    • For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS. Resuspend the cells in PBS at a concentration of approximately 1-5 x 10⁷ cells/mL.

  • Reagent Preparation:

    • Immediately before use, dissolve the NHS-PEG-Biotin reagent in DMSO or DMF to create a 10-20 mM stock solution.

  • Biotinylation Reaction:

    • Add the NHS-PEG-Biotin stock solution to the cell suspension or overlay the adherent cells to a final concentration of 1-5 mM.

    • Incubate for 30 minutes at room temperature or on ice to minimize internalization.

  • Quenching:

    • Terminate the reaction by adding quenching buffer. Incubate for 5-10 minutes at room temperature.

    • Wash the cells three times with quenching buffer to remove any unreacted biotinylation reagent.

  • Cell Lysis:

    • Lyse the biotinylated cells using an appropriate lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Affinity Purification of Biotinylated Proteins:

    • Add streptavidin-conjugated beads to the cell lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow binding of biotinylated proteins.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the biotinylated proteins from the beads using a competitive elution buffer (containing free biotin) or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting or mass spectrometry.

3.2 Protocol: Streptavidin-Biotin Enhanced ELISA

This protocol describes a sandwich ELISA format that utilizes a biotinylated detection antibody and a streptavidin-enzyme conjugate for signal amplification.

Materials:

  • Capture antibody

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Antigen standard and samples

  • Biotinylated detection antibody with a PEG spacer

  • Streptavidin-HRP (Horseradish Peroxidase) or Streptavidin-AP (Alkaline Phosphatase) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB for HRP, pNPP for AP)

  • Stop solution

  • 96-well microplate

Procedure:

  • Coating:

    • Coat the wells of a 96-well plate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Sample/Standard Incubation:

    • Add diluted antigen standards and samples to the wells. Incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Detection Antibody Incubation:

    • Add the biotinylated detection antibody (with a PEG spacer) to each well. Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Streptavidin-Enzyme Conjugate Incubation:

    • Add the streptavidin-enzyme conjugate to each well. Incubate for 30-60 minutes at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Development:

    • Add the appropriate substrate solution to each well and incubate until sufficient color development.

  • Stopping the Reaction:

    • Add the stop solution to each well.

  • Measurement:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Visualizing Workflows and Interactions

4.1 Biotin-Streptavidin Interaction with PEG Spacer

G cluster_0 Biotinylated Molecule cluster_1 Streptavidin Biomolecule Biomolecule PEG_Spacer PEG Spacer Biomolecule->PEG_Spacer Covalent Bond Streptavidin Streptavidin Biotin Biotin PEG_Spacer->Biotin Biotin->Streptavidin High-Affinity Non-Covalent Interaction

Caption: Biotin-Streptavidin interaction facilitated by a flexible PEG spacer.

4.2 Experimental Workflow: Cell Surface Protein Labeling and Analysis

G A 1. Cell Culture (Adherent or Suspension) B 2. Wash Cells (Remove media amines) A->B C 3. Biotinylation (NHS-PEG-Biotin) B->C D 4. Quench Reaction (Glycine or Tris) C->D E 5. Cell Lysis D->E F 6. Affinity Purification (Streptavidin Beads) E->F G 7. Elution F->G H 8. Analysis (Western Blot / Mass Spec) G->H

Caption: Workflow for labeling and analyzing cell surface proteins.

4.3 Signaling Pathway: Targeted Drug Delivery via Biotin-PEG Conjugate

G cluster_0 Drug Delivery Vehicle Drug_Carrier Drug Carrier (e.g., Liposome, Nanoparticle) PEG_Spacer PEG Spacer Drug_Carrier->PEG_Spacer Drug Drug Drug_Carrier->Drug Encapsulated p1 Cell Cell Membrane Biotin Receptor Cytoplasm Cell:f1->Cell:f2 Internalization (Receptor-Mediated Endocytosis) Biotin Biotin PEG_Spacer->Biotin Biotin->Cell:f1 Binding

Caption: Targeted drug delivery using a biotin-PEG functionalized carrier.

Conclusion

The incorporation of PEG spacers into biotinylation reagents represents a significant advancement in bioconjugation chemistry. By enhancing solubility, reducing steric hindrance, and minimizing non-specific interactions, PEGylated reagents offer superior performance and versatility across a wide range of applications, from fundamental research to the development of novel diagnostics and therapeutics. The ability to modulate the length and structure of the PEG spacer provides an additional layer of control, allowing researchers to fine-tune their biotinylation strategies for optimal outcomes. As the demand for more sensitive and reliable bioanalytical tools and targeted drug delivery systems continues to grow, the strategic use of PEG spacers in biotinylation will undoubtedly play an increasingly vital role in advancing scientific discovery.

References

In-Depth Technical Guide: 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the bifunctional linker, 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid). It is designed to support researchers and professionals in drug development and life sciences by detailing the molecule's properties, applications, and relevant experimental procedures.

Core Molecular Data

2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is a valuable tool in bioconjugation and targeted therapies. Its structure incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin or avidin, a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and two terminal carboxylic acid groups for covalent attachment to other molecules.

PropertyValue
Molecular Weight 461.53 g/mol [1][2][3][4][5]
Chemical Formula C₁₉H₃₁N₃O₈S[1][2][3]
CAS Number 2086689-02-1[1][2]
Alternate Name 2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane[1][3][4][5]
Primary Application PEG-based PROTAC (Proteolysis Targeting Chimera) Linker[1][2][6]

Key Applications in Research and Drug Development

The unique trifunctional nature of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) lends itself to several advanced applications in biotechnology and pharmaceutical development.

  • PROTAC Development : This molecule is primarily utilized as a linker in the synthesis of PROTACs.[1][2][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] The two carboxylic acid groups on the linker allow for conjugation to a ligand for the target protein and a ligand for an E3 ligase.

  • Bioconjugation and Labeling : The biotin group serves as a high-affinity tag for detection, purification, and immobilization.[5] The carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on proteins, peptides, or other biomolecules, creating stable amide bonds.[7]

  • Surface Immobilization for Single-Molecule Studies : Biotinylated molecules can be immobilized on streptavidin-coated surfaces for various single-molecule imaging techniques.[8][9][10] This linker can be used to attach a molecule of interest to a surface, facilitating the study of protein-protein or protein-nucleic acid interactions.[8][9]

Experimental Protocols

While specific protocols for 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) are not widely published, the following are detailed, adaptable methodologies for common applications of similar biotin-PEG-acid linkers.

Protocol 1: General Protein Biotinylation via Amine Coupling

This protocol describes the biotinylation of a protein with free primary amine groups (e.g., lysine (B10760008) residues) using a biotin-PEG-acid linker.

Materials:

  • Protein of interest

  • 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation : Dissolve the protein to be biotinylated in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (like Tris or glycine) as they will compete in the reaction.

  • Linker Activation :

    • Immediately before use, dissolve the biotin-PEG-acid linker, EDC, and NHS in the Amine-free buffer.

    • The carboxylic acid groups on the PEG linker can be activated by adding appropriate amounts of EDC and NHS to the linker solution and reacting for 15 minutes at room temperature.

  • Biotinylation Reaction :

    • Add the activated biotin-PEG-acid solution to the protein solution. A 10-20 fold molar excess of the biotinylation reagent over the protein is a common starting point.[11] Dilute protein solutions may require a higher molar excess.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[11]

  • Purification : Remove unreacted biotinylation reagent and byproducts by desalting the biotinylated protein using a dialysis cassette or a gel filtration column (e.g., Sephadex G-25).[11]

  • Storage : Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.

Protocol 2: Surface Immobilization of Biotinylated Molecules for Imaging

This protocol outlines the preparation of a PEG-passivated surface and the subsequent immobilization of a biotinylated molecule for single-molecule imaging.

Materials:

  • Quartz or glass microscope slides and coverslips

  • Biotin-PEG and mPEG (methoxy-PEG) with a reactive group (e.g., NHS-ester)

  • Streptavidin or NeutrAvidin

  • Biotinylated molecule of interest

  • Buffer T50 (10 mM Tris-HCl, pH 8.0, 50 mM NaCl)

  • Epoxy glue

Procedure:

  • Surface Cleaning and Functionalization : Thoroughly clean the quartz or glass slides and coverslips. Functionalize the surface with amine groups using a method like Vectabond treatment or by coating with aminopropyltriethoxysilane (APTES).

  • PEGylation (Surface Passivation) :

    • Prepare a solution containing a mixture of mPEG-NHS and Biotin-PEG-NHS (e.g., a 99:1 molar ratio) in a suitable buffer like 0.1 M sodium bicarbonate (pH 8.5).

    • Apply this solution to the amine-functionalized surface and incubate in a humid chamber for at least 2 hours to allow the PEG molecules to covalently attach to the surface amines.

    • Rinse the surface extensively with deionized water to remove unbound PEG and then dry with nitrogen.[9]

  • Flow Chamber Assembly : Assemble a flow chamber using the PEGylated slide and coverslip with double-sided tape, and seal the edges with epoxy glue.[8]

  • Streptavidin Coating :

    • Introduce a solution of 0.1 mg/mL Streptavidin or NeutrAvidin in T50 buffer into the flow chamber.[8]

    • Incubate for 1 minute to allow the streptavidin to bind to the biotin on the PEGylated surface.[8]

    • Wash the chamber with T50 buffer to remove unbound streptavidin.[8]

  • Immobilization of Biotinylated Molecule :

    • Introduce a dilute solution (e.g., pM concentration) of your biotinylated molecule into the streptavidin-coated chamber.

    • After a short incubation (e.g., 1-5 minutes), wash the chamber with buffer to remove unbound molecules. The surface is now ready for single-molecule imaging.

Visualizations

The following diagrams illustrate key workflows involving biotin-PEG linkers.

PROTAC_Workflow cluster_linker Linker Synthesis cluster_protac PROTAC Assembly cluster_cell Cellular Mechanism Biotin_Linker 2-(Biotin-amido)-1,3-bis- (C1-PEG1-acid) E3_Ligand E3 Ligase Ligand Biotin_Linker->E3_Ligand Conjugation Target_Ligand Target Protein Ligand Biotin_Linker->Target_Ligand Conjugation PROTAC Assembled PROTAC E3_Ligand->PROTAC Target_Ligand->PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: Workflow for PROTAC synthesis and mechanism of action.

Surface_Immobilization_Workflow cluster_surface_prep Surface Preparation cluster_immobilization Immobilization Steps Glass_Surface Glass/Quartz Surface Amine_Functionalization Amine Functionalization Glass_Surface->Amine_Functionalization PEGylation PEGylation with Biotin-PEG & mPEG Amine_Functionalization->PEGylation Passivated_Surface Biotinylated Passivated Surface PEGylation->Passivated_Surface Streptavidin Add Streptavidin Passivated_Surface->Streptavidin Wash1 Wash unbound Streptavidin Streptavidin->Wash1 Biotin_Molecule Add Biotinylated Molecule (e.g., Protein, DNA) Wash1->Biotin_Molecule Wash2 Wash unbound Molecules Biotin_Molecule->Wash2 Ready_Surface Surface Ready for Imaging Wash2->Ready_Surface

Caption: Workflow for surface immobilization via biotin-streptavidin linkage.

References

Stability of Biotinylated PEG Linkers in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated Polyethylene Glycol (PEG) linkers are fundamental tools in biotechnology and drug development, enabling the conjugation of biotin (B1667282) to various molecules such as proteins, peptides, and nanoparticles. This allows for highly specific and strong non-covalent interaction with avidin (B1170675) or streptavidin, a principle leveraged in a myriad of applications including immunoassays, affinity purification, targeted drug delivery, and pre-targeted imaging. The stability of the bond connecting biotin to the PEG linker, as well as the integrity of the linker itself, is paramount to the success of these applications, particularly for in vivo use where the conjugate is exposed to physiological conditions for extended periods.

This technical guide provides an in-depth analysis of the stability of common biotinylated PEG linkers in aqueous solutions. It consolidates available quantitative data, details experimental protocols for stability assessment, and provides visual representations of key processes to aid in the design and execution of robust bioconjugation strategies.

Core Concepts of Biotin-PEG Linker Stability

The stability of a biotinylated PEG linker in an aqueous environment is primarily influenced by the chemical nature of the bond used to conjugate biotin to the PEG chain and the bond used to attach the PEG linker to the target molecule. Hydrolysis is the principal mechanism of degradation for many common linker chemistries. Key factors affecting stability include:

  • pH: The rate of hydrolysis for many chemical linkages is highly dependent on the pH of the aqueous solution. Ester and maleimide (B117702) linkages, for instance, are more susceptible to hydrolysis at neutral to alkaline pH.

  • Temperature: Increased temperature generally accelerates the rate of chemical reactions, including the hydrolysis of linker bonds. Proper storage conditions are therefore critical for maintaining the integrity of biotin-PEG reagents.[1]

  • Enzymatic Cleavage: In biological environments such as human plasma, enzymes can actively cleave certain bonds. For example, biotinidase, an enzyme present in serum, can hydrolyze the amide bond between biotin and lysine (B10760008) residues.[2]

  • Linker Chemistry: The type of chemical bond (e.g., amide, ester, thioether) significantly impacts the stability of the conjugate. Amide bonds are generally more stable than ester bonds.

Quantitative Data on Linker Stability

While comprehensive datasets comparing all linker types under identical conditions are scarce in the literature, the following tables summarize key findings on the stability of various biotin-linker conjugates.

Table 1: Stability of Biotin-Protein Conjugates in Human Plasma

Biotinylation ReagentLinkage TypeIncubation ConditionsBiotin Release (%)Reference
Biotin PEO-amineAmide4 hours, Room Temperature, Human PlasmaSignificantly increased vs. buffer[3]
5-(biotinamido)-pentylamineAmide4 hours, Room Temperature, Human PlasmaSignificantly increased vs. buffer[3]
Iodoacetyl-LC-biotinThioether4 hours, Room Temperature, Human PlasmaSignificantly increased vs. buffer[3]
NHS-LC-biotinAmide4 hours, Room Temperature, Human PlasmaSignificantly increased vs. buffer[3]
Sulfo-NHS-LC-biotinAmide4 hours, Room Temperature, Human PlasmaSignificantly increased vs. buffer[3]
Biotin-LC-hydrazideHydrazone4 hours, Room Temperature, Human PlasmaUnstable in both plasma and buffer[3]
Biotin conjugated via cysteine (with α-carboxylate)ThioetherNot specified< 0.6%[4]

Table 2: Stability of PEGylated Peptides in Biological Media

Peptide ConjugatePEG LengthBiological MediumIntact Peptide Remaining (%)Time (hours)Reference
Non-PEGylated A20FMDV2N/AHuman Plasma73%24[5]
PEG₂-A20FMDV22Human Plasma>80%24[5]
PEG₅-A20FMDV25Human Plasma>80%24[5]
PEG₂₀-A20FMDV220Human Plasma~65%24[5]
PEG₂₀-A20FMDV220Rat SerumMost stable of tested PEGsNot specified[5]

Table 3: Hydrolysis Half-life of PEGylation Reagents

ReagentReactive GroupSolventHalf-lifeReference
SC-PEGSuccinimidyl CarbonateAqueous Solution40 minutes[2]
MAL-PEGMaleimideAqueous Solution9 hours[2]
SC-PEGSuccinimidyl CarbonateDMSONo detectable hydrolysis[2]
MAL-PEGMaleimideDMSONo detectable hydrolysis[2]

Experimental Protocols for Stability Assessment

Assessing the stability of biotinylated PEG linkers is crucial for ensuring the reliability and reproducibility of experimental results. Below are detailed protocols for key experiments.

HPLC-Based Stability Assay

This method is used to quantify the amount of intact biotinylated compound and its degradation products over time.

Objective: To determine the rate of degradation of a biotin-PEG conjugate in a specific aqueous solution.

Materials:

  • Biotin-PEG conjugate of interest

  • Aqueous buffers of desired pH (e.g., phosphate-buffered saline (PBS) at pH 5.4, 7.4, and 8.4)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometer)

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA)

  • Thermostated incubator or water bath

Procedure:

  • Prepare a stock solution of the biotin-PEG conjugate in a suitable solvent (e.g., water or DMSO).

  • Dilute the stock solution into the desired aqueous buffers to a final concentration suitable for HPLC analysis.

  • Divide the solutions into aliquots in sealed vials to prevent evaporation.

  • Incubate the vials at a constant temperature (e.g., 4°C, 25°C, or 37°C).

  • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot and immediately analyze it by HPLC or freeze it at -80°C for later analysis.

  • Inject the sample onto the HPLC system.

  • Elute the components using a gradient of the mobile phases.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds or 280 nm for aromatic residues) or by mass spectrometry.

  • Identify the peaks corresponding to the intact conjugate and any degradation products.

  • Integrate the peak areas to determine the relative amounts of each component at each time point.

  • Plot the percentage of the intact conjugate remaining versus time to determine the degradation kinetics and half-life.

Mass Spectrometry for Degradation Product Identification

Mass spectrometry (MS) is a powerful tool for identifying the products of linker degradation, providing insights into the mechanism of instability.

Objective: To identify the chemical structures of degradation products of a biotin-PEG conjugate.

Materials:

  • Samples from the HPLC stability assay or a separate incubation experiment.

  • Liquid chromatography-mass spectrometry (LC-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer.

Procedure:

  • Introduce the samples into the mass spectrometer, either directly via infusion or through an LC system for separation prior to analysis.

  • Acquire mass spectra of the samples.

  • Analyze the spectra to determine the molecular weights of the components.

  • Compare the measured molecular weights to the expected molecular weight of the intact conjugate and potential degradation products (e.g., hydrolyzed linker, cleaved biotin).

  • For more detailed structural information, perform tandem MS (MS/MS) to fragment the ions and analyze the fragmentation patterns.

Functional Stability Assay: HABA/Avidin Assay

This colorimetric assay assesses the ability of the biotin moiety to bind to avidin, providing a measure of the functional integrity of the biotinylated molecule.

Objective: To quantify the amount of functional biotin in a sample over time.

Materials:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) solution

  • Avidin solution

  • Biotinylated sample from a stability study

  • Spectrophotometer capable of measuring absorbance at 500 nm

Procedure:

  • Prepare a HABA/Avidin pre-mixed solution. This solution will have a characteristic absorbance at 500 nm.

  • At each time point from the stability study, add a known amount of the biotinylated sample to the HABA/Avidin solution.

  • Biotin in the sample will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.

  • Measure the absorbance at 500 nm after the addition of the sample.

  • The decrease in absorbance is proportional to the amount of biotin present in the sample.

  • A standard curve can be generated using known concentrations of free biotin to quantify the amount of functional biotin in the samples.

  • Plot the concentration of functional biotin versus time to assess the stability of the biotin-PEG conjugate's binding capability.

Visualizing Workflows and Degradation Pathways

Graphical representations can clarify complex experimental procedures and chemical transformations.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start Biotin-PEG Stock Solution dilution Dilution in Aqueous Buffers (pH 5.4, 7.4, 8.4) start->dilution aliquots Aliquoting into Sealed Vials dilution->aliquots incubation Incubate at Constant Temperature (4°C, 25°C, 37°C) aliquots->incubation sampling Sample at Time Points (0, 1, 4, 8, 24, 48h) incubation->sampling hplc HPLC Analysis (C18 Column) sampling->hplc detection UV-Vis or MS Detection hplc->detection integration Peak Area Integration detection->integration kinetics Degradation Kinetics & Half-life Calculation integration->kinetics

Caption: Workflow for HPLC-based stability assessment of biotin-PEG linkers.

NHS_Ester_Hydrolysis reactant Biotin-PEG-NHS Ester Reactive NHS Ester product1 Biotin-PEG-Carboxylic Acid Hydrolyzed (Inactive) reactant->product1 Hydrolysis (pH dependent) product2 N-Hydroxysuccinimide reactant->product2 water H₂O

Caption: Hydrolysis pathway of a Biotin-PEG-NHS ester in aqueous solution.

Maleimide_Hydrolysis_and_Reaction cluster_reaction Desired Reaction cluster_hydrolysis Side Reaction reactant_m Biotin-PEG-Maleimide Reactive Maleimide product_thioether Biotin-PEG-Thioether Stable Conjugate reactant_m->product_thioether Thiol Addition (pH 6.5-7.5) thiol R-SH (Thiol) reactant_h Biotin-PEG-Maleimide Reactive Maleimide product_hydrolyzed Biotin-PEG-Maleamic Acid Inactive reactant_h->product_hydrolyzed Hydrolysis (pH > 7.5) water_h H₂O

Caption: Competing reactions of Biotin-PEG-Maleimide with thiols and water.

Conclusion

The stability of biotinylated PEG linkers in aqueous solutions is a critical parameter that dictates the efficacy and reliability of their applications in research and drug development. This guide has highlighted that linker stability is not absolute and is highly dependent on the specific chemistry of the linker, as well as the pH, temperature, and enzymatic activity of the environment. Amide bonds generally offer greater stability compared to esters and hydrazones. Notably, biotin-protein bonds formed via NHS esters can exhibit instability in plasma, while specific chemistries, such as those involving cysteine conjugation, can provide enhanced plasma stability.[3][4] Researchers must carefully consider these factors and, when necessary, perform rigorous stability studies using methods like HPLC and mass spectrometry to ensure the integrity and functionality of their biotinylated conjugates. The provided protocols and diagrams serve as a foundational resource for designing and evaluating the stability of biotinylated PEG linkers for specific applications.

References

An In-depth Technical Guide to Understanding Biotin-Avidin Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the interaction between biotin (B1667282) and avidin (B1170675), along with its analogs, represents one of the most powerful and versatile tools in biotechnology. This technical guide delves into the core principles governing this remarkably strong non-covalent bond, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding.

The Core of the Interaction: Unparalleled Affinity

The binding of biotin (Vitamin B7) to avidin, a glycoprotein (B1211001) found in egg whites, is renowned for its extraordinary affinity and specificity.[1][2] The interaction is characterized by an extremely low dissociation constant (Kd), indicating a very stable complex once formed.[3][4][5] This bond is resistant to extremes of pH, temperature, organic solvents, and denaturing agents, making it a robust tool in a multitude of applications.[2][5]

Avidin is a tetrameric protein, meaning it is composed of four identical subunits.[4][6][7] Each of these subunits has a single binding site for a biotin molecule.[4][7] This tetravalency is a key feature, allowing for the amplification of signals in detection assays and efficient cross-linking in purification systems.[4]

Key Players: Avidin and its Analogs

While avidin is the archetypal biotin-binding protein, several analogs are widely used, each with distinct properties that make them suitable for different applications.

  • Streptavidin: Isolated from the bacterium Streptomyces avidinii, streptavidin is also a tetrameric protein with four biotin-binding sites.[5][7] It shares a similar binding affinity with avidin for biotin.[8][9] A key advantage of streptavidin is that it is not glycosylated and has a near-neutral isoelectric point (pI), which significantly reduces non-specific binding compared to the highly glycosylated and basic avidin.[5][7][8]

  • Neutravidin: This is a deglycosylated form of avidin, which results in a neutral isoelectric point (pI of ~6.3).[10][11][12] This modification minimizes non-specific interactions with negatively charged molecules like DNA and cell surfaces, making it an excellent alternative to avidin and streptavidin where low background is critical.[11][12][13]

Quantitative Data: A Comparative Overview

The following tables summarize the key quantitative parameters of the biotin-avidin interaction and its common analogs.

Table 1: Dissociation Constants (Kd) for Biotin Binding

ProteinDissociation Constant (Kd)Reference(s)
Avidin~10⁻¹⁵ M[3][4][6][9][14]
Streptavidin~10⁻¹⁴ M - 10⁻¹⁵ M[5][15]
Neutravidin~10⁻¹⁵ M[10][12]

Table 2: Thermodynamic Parameters of Biotin Binding

ProteinEnthalpy Change (ΔH)Entropy Change (ΔS)Gibbs Free Energy Change (ΔG)Reference(s)
Avidin-20.3 to -23.4 kcal/molNear zero~-20.4 kcal/mol[6][16][17][18]
Streptavidin~-23 kcal/molFavorable at lower temperaturesNegative (spontaneous)[17][18][19]

Table 3: Physicochemical Properties of Biotin-Binding Proteins

ProteinMolecular Weight (Tetramer)Isoelectric Point (pI)GlycosylationReference(s)
Avidin~66-69 kDa~10.5Yes[2][7][9]
Streptavidin~52-60 kDa~5-6No[5][7][9]
Neutravidin~60 kDa~6.3No (deglycosylated)[10][11][12][13]

Experimental Protocols: Measuring the Interaction

Several biophysical techniques can be employed to quantify the binding affinity and kinetics of the biotin-avidin interaction. Below are detailed methodologies for two common approaches.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular binding, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation:

    • Prepare a solution of the biotin-binding protein (e.g., streptavidin) at a concentration of approximately 40 µM in a suitable buffer (e.g., PBS, pH 7.4).[19][20]

    • Prepare a solution of biotin at a concentration of approximately 750 µM in the same buffer.[19][20]

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Load the protein solution into the sample cell of the ITC instrument.[19]

    • Load the biotin solution into the titration syringe.[19]

    • Set the experimental temperature (e.g., 25°C).[19]

  • Titration:

    • Perform a series of small, sequential injections (e.g., 5 µL) of the biotin solution into the protein solution while stirring.[19][20]

    • Allow the system to reach equilibrium after each injection, monitoring the heat change.

  • Data Analysis:

    • The raw data will be a series of heat pulses corresponding to each injection.

    • Integrate the area under each peak to determine the heat released or absorbed.

    • Plot the heat change per mole of injectant against the molar ratio of biotin to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[21]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (in solution) to a ligand immobilized on a sensor surface. It provides kinetic data, including association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.

Methodology:

  • Sensor Chip Preparation:

    • Select a sensor chip with a surface suitable for immobilization (e.g., a streptavidin-coated chip for capturing biotinylated molecules).[22][23]

    • Alternatively, covalently immobilize one of the binding partners (e.g., anti-GST antibody for capturing a GST-tagged protein) to the sensor surface.[24]

  • Immobilization:

    • For a streptavidin chip, inject a solution of the biotinylated ligand over the sensor surface to allow for its capture.[22][23]

    • Monitor the change in the SPR signal (measured in response units, RU) to determine the amount of immobilized ligand.

  • Binding Analysis:

    • Inject a series of different concentrations of the analyte (the other binding partner) over the sensor surface at a constant flow rate.[22][23]

    • Monitor the SPR signal in real-time to observe the association phase.

    • After the association phase, switch to a buffer-only flow to monitor the dissociation phase.[22]

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the kinetic parameters.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka) and the dissociation rate constant (kd).[22]

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.

Visualizing Workflows and Concepts

Diagrams created using the DOT language provide clear visual representations of key processes and relationships involving the biotin-avidin system.

BiotinAvidinInteraction cluster_Avidin Avidin/Analogs Avidin Avidin Glycoprotein pI: ~10.5 Streptavidin Streptavidin Non-glycosylated pI: ~5-6 Neutravidin Neutravidin Deglycosylated pI: ~6.3 Biotin Biotin (Vitamin B7) Biotin->Avidin High Affinity (Kd ~10⁻¹⁵ M) Biotin->Streptavidin High Affinity (Kd ~10⁻¹⁴ M) Biotin->Neutravidin High Affinity (Kd ~10⁻¹⁵ M)

Core Biotin-Avidin Interactions

AffinityPurification Affinity Purification Workflow start Start: Mixture of Molecules immobilize Immobilize Streptavidin on solid support (beads) start->immobilize incubate Incubate with mixture containing biotinylated target protein immobilize->incubate wash Wash to remove unbound molecules incubate->wash elute Elute biotinylated protein (e.g., with excess free biotin) wash->elute end End: Purified Biotinylated Protein elute->end

Biotin-Based Affinity Purification

ELISAWorkflow Streptavidin-Biotin ELISA Workflow plate Coat plate with capture antibody antigen Add sample containing antigen plate->antigen detection_ab Add biotinylated detection antibody antigen->detection_ab streptavidin_hrp Add Streptavidin-HRP conjugate detection_ab->streptavidin_hrp substrate Add HRP substrate (e.g., TMB) streptavidin_hrp->substrate readout Measure colorimetric signal substrate->readout

ELISA with Streptavidin-Biotin

Applications in Drug Development and Research

The biotin-avidin system is a cornerstone of many modern biotechnological applications.

  • Immunoassays: In techniques like ELISA and Western blotting, the high affinity of the interaction is used for signal amplification, leading to enhanced sensitivity.[7][8][25] A common strategy involves using a biotinylated secondary antibody followed by an enzyme-conjugated streptavidin.[7]

  • Affinity Chromatography: Immobilized avidin or streptavidin is widely used to purify biotinylated proteins, antibodies, or nucleic acids from complex mixtures.[4][8]

  • Targeted Drug Delivery: The system can be used to link therapeutic agents to targeting moieties, such as antibodies.[4][26][27] This "pre-targeting" approach, where a biotinylated antibody is first administered and allowed to accumulate at the target site before the delivery of a streptavidin-linked drug, can increase efficacy and reduce side effects.[26]

  • Cell and Tissue Staining: In immunohistochemistry and flow cytometry, the use of biotinylated antibodies and fluorophore- or enzyme-conjugated streptavidin allows for the sensitive detection and visualization of specific cellular markers.[1][7]

  • Nanotechnology: The robust and specific nature of the biotin-avidin bond makes it ideal for the controlled assembly of nanoscale structures and devices.[4][28]

References

An In-depth Technical Guide to PROTAC Linkers and Their Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins.[1] These heterobifunctional molecules co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][] Upon simultaneous binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[6] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can be released to target another POI molecule.[3][7]

While the choice of POI and E3 ligase ligands dictates the target specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[4][] The length, composition, and attachment points of the linker must be carefully optimized to ensure a productive ternary complex formation that leads to efficient ubiquitination and subsequent degradation of the target protein.[]

Types of PROTAC Linkers

PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The most common types include polyethylene (B3416737) glycol (PEG) linkers, alkyl linkers, and more rigid linkers incorporating cyclic or aromatic structures.

Polyethylene Glycol (PEG) Linkers

PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility of the overall PROTAC molecule.[9][10] They are synthetically versatile, allowing for easy modification of their length.[4] The flexibility of PEG linkers can be advantageous in allowing the PROTAC to adopt a conformation conducive to ternary complex formation.[11]

Alkyl Linkers

Alkyl chains are another common type of flexible linker.[] They are synthetically accessible and can be readily varied in length.[4] While their hydrophobic nature can sometimes negatively impact solubility, it may enhance cell permeability.[9]

Rigid Linkers

To improve upon the potential drawbacks of flexible linkers, such as entropic penalties upon binding, more rigid linkers have been developed. These often incorporate cyclic structures like piperazine (B1678402) or piperidine, or aromatic rings.[9] A prominent example of a rigidifying element is the triazole ring, often introduced via "click chemistry."[4][12] These rigid linkers can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency and selectivity.

Synthesis of PROTAC Linkers

The synthesis of PROTACs is typically a modular process, involving the synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their conjugation. The linker itself is often a bifunctional molecule with reactive handles that allow for its attachment to the two ligands. Common synthetic strategies include amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry.

Amide Bond Formation

Amide bond formation is a robust and widely used method for connecting linkers to the POI and E3 ligase ligands. This typically involves the reaction of a carboxylic acid on one component with an amine on the other, often facilitated by a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Click Chemistry

Click chemistry, particularly the CuAAC reaction, has gained popularity for its high efficiency, mild reaction conditions, and broad functional group tolerance.[4] This reaction involves the coupling of a terminal alkyne on one component with an azide (B81097) on the other to form a stable triazole ring. This method is particularly useful for the rapid synthesis of PROTAC libraries with varying linker lengths and compositions.[1]

Data Presentation

The following tables summarize quantitative data on the impact of linker properties on PROTAC efficacy and physicochemical characteristics.

Table 1: Impact of Linker Length on PROTAC Degradation Efficiency

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBNPEG0< 0.5>90[4]
BRD4CRBNPEG1-2 (units)> 5000< 20[4]
BRD4CRBNPEG4-5 (units)< 0.5>90[4]
TBK1VHLAlkyl/Ether< 12No degradationN/A[1]
TBK1VHLAlkyl/Ether12-293 - 29276 - 96[1]
BTKCRBNPEG≥ 4 (units)1 - 40> 90[4]
SMARCA2/4VHLPEGN/A250 - 30065 - 70[4]
CDK9CRBNTriazole-AlkylVaried10 - 100050 - 90[13]

Table 2: Impact of Linker Composition on Ternary Complex Formation and Physicochemical Properties

PROTACLinker CompositionTernary Complex Cooperativity (α)Solubility (µg/mL)Permeability (10⁻⁶ cm/s)TPSA (Ų)Reference
MZ1PEGPositiveLowMedium>150[4]
SMARCA2 DegraderPEG4.8Low0.011N/A[4]
VHL PROTACsVaried Alkyl/AmideN/AN/ACorrelated with low 3D PSAN/A[14]
CDK9 Degrader SeriesTriazole Position VariedN/AVariedN/AN/A[13]
General PROTACsVariedN/A> 60 (desirable)Correlated with folded conformations< 289 (desirable)

Experimental Protocols

Synthesis of a Bifunctional PEG Linker

This protocol describes the synthesis of an amine- and carboxylic acid-terminated PEG linker, a versatile building block for PROTAC synthesis.

Materials:

  • Commercially available HO-PEGn-COOtBu

  • Mesyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN3)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Mesylation: Dissolve HO-PEGn-COOtBu in DCM and cool to 0 °C. Add TEA followed by the dropwise addition of MsCl. Stir at 0 °C for 1 hour and then at room temperature for 4 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Azidation: Dissolve the mesylated intermediate in DMF and add NaN3. Heat the mixture to 80 °C and stir overnight. After cooling, dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer and concentrate to obtain the azido-PEGn-COOtBu.

  • Reduction: Dissolve the azido (B1232118) intermediate in methanol (B129727) and add Pd/C. Stir the mixture under an atmosphere of H2 for 12 hours. Filter the reaction through Celite and concentrate the filtrate to yield H2N-PEGn-COOtBu.

  • Deprotection: Dissolve the Boc-protected amine in a mixture of TFA and DCM (1:1). Stir at room temperature for 2 hours. Remove the solvent and TFA under reduced pressure to obtain the final bifunctional linker, H2N-PEGn-COOH.

PROTAC Synthesis via Amide Coupling

This protocol outlines the conjugation of a bifunctional linker to a POI ligand and an E3 ligase ligand.

Materials:

  • POI ligand with a free amine or carboxylic acid

  • E3 ligase ligand with a free amine or carboxylic acid

  • Bifunctional linker (e.g., H2N-PEGn-COOH)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • First Coupling: To a solution of the POI ligand (with a carboxylic acid) in DMF, add HATU and DIPEA. Stir for 15 minutes to activate the acid. Add the bifunctional linker (with a free amine) and stir at room temperature for 4 hours. Purify the product by flash chromatography.

  • Second Coupling: To a solution of the product from the first step (now with a terminal carboxylic acid) in DMF, add HATU and DIPEA. Stir for 15 minutes. Add the E3 ligase ligand (with a free amine) and stir at room temperature overnight. Purify the final PROTAC by preparative HPLC.

PROTAC Synthesis via Click Chemistry

This protocol describes the synthesis of a PROTAC using a CuAAC reaction.

Materials:

  • POI ligand functionalized with a terminal alkyne

  • E3 ligase ligand functionalized with an azide

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol (B103910)/water solvent mixture

Procedure:

  • Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in a 1:1 mixture of tert-butanol and water.

  • Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of CuSO4·5H2O.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Purify the final PROTAC by flash chromatography or preparative HPLC.[4]

Western Blotting for Protein Degradation

This protocol details the assessment of PROTAC-induced protein degradation.

Materials:

  • Cell line expressing the POI

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI and the loading control. Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Targeted to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Facilitates Ubiquitination->POI Tags POI Degradation Degradation Proteasome->Degradation Mediates Recycling Recycling Degradation->Recycling Releases Recycling->PROTAC

Caption: PROTAC Mechanism of Action.

PROTAC_Development_Workflow Target_Selection Target Selection (POI & E3 Ligase) Ligand_Design Ligand Design & Synthesis Target_Selection->Ligand_Design Linker_Design Linker Design & Synthesis Target_Selection->Linker_Design PROTAC_Synthesis PROTAC Synthesis Ligand_Design->PROTAC_Synthesis Linker_Design->PROTAC_Synthesis In_Vitro_Eval In Vitro Evaluation PROTAC_Synthesis->In_Vitro_Eval Cell_Based_Assays Cell-Based Assays In_Vitro_Eval->Cell_Based_Assays Binding & Ternary Complex Formation Optimization Lead Optimization (Iterative Design) Cell_Based_Assays->Optimization Degradation (DC50, Dmax) & Permeability Optimization->PROTAC_Synthesis SAR In_Vivo_Studies In Vivo Studies Optimization->In_Vivo_Studies Promising Lead Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate Efficacy & Safety

Caption: General PROTAC Development Workflow.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 ATP-dependent activation E2 E2 (Conjugating Enzyme) E1->E2 Ub transfer E3 E3 (Ligase) E2->E3 Forms complex POI Target Protein (POI) E3->POI Recognizes PolyUb_POI Poly-ubiquitinated POI E3->PolyUb_POI Catalyzes Ub transfer POI->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Peptides Proteasome->Peptides Degradation

Caption: Ubiquitin-Proteasome Signaling Pathway.

References

A Technical Guide to 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid): A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the bifunctional linker, 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid). This molecule is a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins. This guide will cover the technical specifications of the linker, detailed experimental protocols for its application in PROTAC synthesis, and the underlying biological pathways.

Core Concepts: An Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to degrade specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a crucial role in PROTAC efficacy, influencing the stability and geometry of this ternary complex.

Technical Specifications of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)

2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is a PEG-based linker that offers several advantageous properties for PROTAC design. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and can improve cell permeability of the resulting PROTAC. The terminal carboxylic acid groups provide reactive handles for conjugation to amine-containing ligands, while the biotin (B1667282) moiety can be utilized for detection, purification, or as a targeting ligand itself in certain applications.

Below is a summary of the key quantitative data for this linker, compiled from various suppliers.

PropertyValueSource
CAS Number 2086689-02-1MedChemExpress, AxisPharm
Molecular Formula C₁₉H₃₁N₃O₈SMedChemExpress
Molecular Weight 461.53 g/mol MedChemExpress
Purity Typically ≥98%BroadPharm
Appearance White to off-white solidGeneral Supplier Information
Solubility Soluble in DMSO and DMFGeneral Supplier Information
Storage Conditions Store at -20°C for long-termMedChemExpress

Experimental Protocols: Synthesis of a Hypothetical PROTAC

While no specific PROTAC utilizing 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) has been detailed in peer-reviewed literature to date, a general and robust synthetic strategy can be outlined. The following protocol describes the synthesis of a hypothetical PROTAC, PROTAC-B , targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase. This protocol assumes the POI ligand has a primary amine for conjugation and utilizes a derivative of lenalidomide (B1683929) as the CRBN ligand.

Diagram of the experimental workflow:

G cluster_synthesis PROTAC-B Synthesis Workflow A Step 1: Activation of Linker B Step 2: Conjugation to POI Ligand A->B C Step 3: Purification of Intermediate B->C D Step 4: Activation of Second Carboxylic Acid C->D E Step 5: Conjugation to CRBN Ligand D->E F Step 6: Final Purification E->F G Characterization (NMR, MS) F->G

Caption: A stepwise workflow for the synthesis of a hypothetical PROTAC-B.

Materials
  • 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)

  • Amine-functionalized Protein of Interest (POI) Ligand

  • Lenalidomide derivative with an available amine handle (CRBN Ligand)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Step-by-Step Synthesis Protocol

Step 1: Activation of the First Carboxylic Acid Group of the Linker

  • Dissolve 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) (1 equivalent) in anhydrous DMF.

  • Add NHS (1.1 equivalents) and DCC (1.1 equivalents) or HATU (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the NHS ester.

Step 2: Conjugation to the POI Ligand

  • In a separate flask, dissolve the amine-functionalized POI ligand (1 equivalent) in anhydrous DMF.

  • Add TEA or DIPEA (2-3 equivalents) to the POI ligand solution.

  • Slowly add the activated linker solution from Step 1 to the POI ligand solution.

  • Stir the reaction mixture at room temperature overnight.

Step 3: Purification of the Intermediate (Biotin-Linker-POI)

  • Quench the reaction with a small amount of water.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by RP-HPLC to isolate the Biotin-Linker-POI conjugate.

  • Confirm the identity and purity of the product by MS and NMR.

Step 4: Activation of the Second Carboxylic Acid Group

  • Dissolve the purified Biotin-Linker-POI conjugate (1 equivalent) in anhydrous DMF.

  • Add NHS (1.1 equivalents) and DCC (1.1 equivalents) or HATU (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours.

Step 5: Conjugation to the CRBN Ligand

  • In a separate flask, dissolve the lenalidomide derivative (1 equivalent) in anhydrous DMF.

  • Add TEA or DIPEA (2-3 equivalents).

  • Slowly add the activated Biotin-Linker-POI solution from Step 4 to the CRBN ligand solution.

  • Stir the reaction mixture at room temperature overnight.

Step 6: Final Purification of PROTAC-B

  • Quench the reaction with a small amount of water.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final PROTAC-B molecule by RP-HPLC.

  • Characterize the final product thoroughly by high-resolution MS and NMR to confirm its identity, purity, and structural integrity.

Biological Mechanism and Signaling Pathway

The synthesized PROTAC-B will function by inducing the proximity of the POI to the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.

Diagram of the PROTAC-B mechanism of action:

G cluster_pathway PROTAC-B Mediated Protein Degradation PROTAC PROTAC-B POI Protein of Interest (POI) PROTAC->POI binds E3 CRBN E3 Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary recruited Proteasome Proteasome Ub_POI->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The general mechanism of action for a PROTAC, illustrated with the hypothetical PROTAC-B.

Conclusion

2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is a promising and versatile linker for the synthesis of PROTACs. Its chemical properties, including the PEG spacer for improved solubility and the dual carboxylic acid handles for sequential conjugation, make it a valuable tool for researchers in the field of targeted protein degradation. While specific examples of its application in published literature are not yet available, the provided technical information and generalized experimental protocols offer a solid foundation for its utilization in the design and synthesis of novel PROTACs for various therapeutic targets. As the field of PROTACs continues to expand, the application of well-designed linkers like this will be instrumental in developing the next generation of targeted therapies.

Methodological & Application

protocol for protein labeling with 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Protein Biotinylation

Biotinylation is the process of covalently attaching biotin (B1667282) to a protein or other macromolecule. This technique is widely used in life sciences research for a variety of applications, including affinity purification, immunoassays (such as ELISA and Western blotting), and protein-protein interaction studies.[1][2][3] The remarkably strong and specific interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Ka = 10¹⁵ M⁻¹) forms the basis for these applications.[2][4]

A variety of biotinylation reagents are available, designed to target specific functional groups on proteins. The most common target is the primary amine (-NH₂) found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues.[2][4] Reagents that react with primary amines, such as N-hydroxysuccinimide (NHS) esters, are widely used due to their efficiency and the formation of stable amide bonds under mild reaction conditions.[1][2]

Reagent Selection: 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) vs. Amine-Reactive Reagents

The reagent specified, 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) , is a biotinylated molecule containing two carboxylic acid groups and a PEG spacer. It is important to note that this reagent is not a direct, amine-reactive labeling agent. The carboxylic acid groups require activation (e.g., using EDC/NHS chemistry) before they can react with the primary amines on a protein. This adds complexity and potential for side reactions to the labeling protocol.

For a more direct and efficient labeling of primary amines, pre-activated reagents such as NHS-PEG-Biotin are recommended. These reagents contain an N-hydroxysuccinimide (NHS) ester group that reacts specifically with primary amines in a single step, simplifying the protocol and improving reproducibility.[1][2][5] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer arm in these reagents enhances the water solubility of the biotinylated protein and can reduce steric hindrance, improving the accessibility of the biotin for binding to avidin or streptavidin.[2][6][7]

This document will provide a detailed protocol for protein labeling using a generic NHS-PEG-Biotin reagent, which is a more standard and direct approach for achieving protein biotinylation.

Quantitative Data Summary

The efficiency of biotinylation can be influenced by several factors, including the protein concentration, the molar ratio of biotin reagent to protein, pH, and reaction time. The following tables summarize typical starting conditions and expected outcomes.

Table 1: Recommended Molar Ratios of NHS-PEG-Biotin to Protein

Protein ConcentrationMolar Excess of Biotin ReagentExpected Degree of Labeling (Biotin/Protein)
1-10 mg/mL20-fold4-6
> 2 mg/mL5 to 20-foldVariable, optimization needed
Dilute solutions (< 2mg/mL)> 20-foldOptimization required

Note: The optimal molar ratio should be determined empirically for each specific protein and application.[5][6]

Table 2: Key Parameters for Amine-Reactive Biotinylation

ParameterRecommended ConditionRationale
pH 7.2 - 8.5The reaction targets non-protonated primary amines.[8]
Buffer Amine-free (e.g., PBS, HEPES)Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester.[5][8][9]
Reaction Temperature Room Temperature or 4°CRoom temperature for 30-60 minutes or 4°C for 2 hours are common.[5]
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to greater labeling efficiency.[9]

Experimental Protocols

Protocol 1: Protein Biotinylation with NHS-PEG-Biotin

This protocol provides a general procedure for labeling a protein with an amine-reactive NHS-PEG-Biotin reagent.

Materials:

  • Protein of interest

  • NHS-PEG-Biotin reagent

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate, pH 8.3.[8]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[9]

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.[4][5]

  • Biotin Reagent Preparation:

    • Allow the vial of NHS-PEG-Biotin to warm to room temperature before opening to prevent moisture condensation.[4][5]

    • Immediately before use, dissolve the NHS-PEG-Biotin in DMF or DMSO to a stock concentration of 10 mg/mL.[8][9]

  • Biotinylation Reaction:

    • Calculate the required volume of the biotin reagent stock solution to achieve the desired molar excess (e.g., 20-fold).

    • While gently vortexing the protein solution, slowly add the dissolved biotin reagent.[8]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with continuous stirring.[5][8]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Biotin:

    • Remove non-reacted biotin reagent by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).[5][9]

  • Storage:

    • Store the biotinylated protein at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.[9]

Protocol 2: Determination of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[4][10]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • Spectrophotometer

Procedure:

  • Prepare a HABA/Avidin solution and measure its absorbance at 500 nm.[4]

  • Add a known amount of the biotinylated protein to the HABA/Avidin solution.

  • The biotinylated protein will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.

  • Measure the absorbance of the solution after it has stabilized.[4]

  • The change in absorbance is proportional to the amount of biotin in the sample. The moles of biotin per mole of protein can then be calculated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein in Amine-Free Buffer C Mix Protein and Biotin Reagent A->C B Prepare NHS-PEG-Biotin in DMSO/DMF B->C D Incubate (RT or 4°C) C->D E Quench Reaction (Optional) D->E F Remove Excess Biotin (Desalting/Dialysis) E->F G Determine Biotin Incorporation (HABA Assay) F->G H Store Biotinylated Protein G->H reaction_mechanism Protein Protein-NH₂ (Primary Amine) Biotinylated_Protein Protein-NH-CO-PEG-Biotin (Stable Amide Bond) Protein->Biotinylated_Protein + plus1 + NHS_Biotin NHS-PEG-Biotin NHS_Biotin->Biotinylated_Protein arrow NHS_leaving_group NHS plus2 +

References

Application Notes and Protocols for Antibody Conjugation using Biotin-PEG-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of antibodies with biotin-PEG-acid, a critical process in the development of sensitive immunoassays, affinity purification, and targeted drug delivery systems. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer reduces steric hindrance, improves solubility, and minimizes non-specific binding.

Introduction

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as an antibody. The exceptionally strong and specific interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) is leveraged in a multitude of life science applications.[1][2][3] Biotinylated antibodies are instrumental in various techniques including ELISA, Western blotting, immunohistochemistry (IHC), flow cytometry, and affinity purification.[4][5][6][7]

The use of a Biotin-PEG-acid linker provides a carboxyl group for conjugation, which can be coupled to primary amines (e.g., lysine (B10760008) residues) on the antibody surface. This is typically achieved through a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[8][9][10] This method offers a stable amide bond and allows for controlled conjugation.

Principle of the Reaction

The conjugation of biotin-PEG-acid to an antibody is a two-step process:

  • Activation of Biotin-PEG-Acid: The carboxyl group of biotin-PEG-acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[9][10]

  • Formation of a Stable Intermediate and Conjugation: To increase the efficiency and stability of the reaction, Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable amine-reactive Sulfo-NHS ester.[8][10][11] This ester then readily reacts with the primary amine groups on the antibody (e.g., the ε-amino group of lysine residues) to form a stable amide bond, releasing Sulfo-NHS.[12][]

Experimental Protocols

Materials and Reagents
  • Antibody (1-5 mg/mL in an amine-free buffer, e.g., PBS)

  • Biotin-PEG-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification

  • Spectrophotometer

Protocol for Antibody Conjugation

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Step 1: Antibody Preparation

  • Dissolve the antibody in Coupling Buffer at a concentration of 1-5 mg/mL.

  • Ensure the buffer is free of amines (e.g., Tris) and azides, as these will compete with the reaction.[12] If necessary, perform a buffer exchange using a desalting column or dialysis.

Step 2: Preparation of Reagents

  • Immediately before use, prepare a 10 mM solution of Biotin-PEG-acid in anhydrous DMF or DMSO.

  • Immediately before use, prepare a 100 mM solution of EDC in Activation Buffer.

  • Immediately before use, prepare a 100 mM solution of Sulfo-NHS in Activation Buffer.

Step 3: Activation of Biotin-PEG-Acid

  • In a microcentrifuge tube, combine the Biotin-PEG-acid solution, EDC solution, and Sulfo-NHS solution at a desired molar ratio. A common starting point is a 1:2:5 molar ratio of Biotin-PEG-acid:EDC:Sulfo-NHS.

  • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the Sulfo-NHS ester.

Step 4: Conjugation to the Antibody

  • Add the activated Biotin-PEG-acid mixture to the antibody solution. The molar ratio of the biotin linker to the antibody will determine the degree of labeling. A starting range of 20:1 to 50:1 (biotin linker:antibody) is recommended.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 5: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

  • Incubate for 30 minutes at room temperature to stop the reaction by quenching any unreacted Sulfo-NHS esters.

Step 6: Purification of the Biotinylated Antibody

  • Remove excess, unreacted biotin-PEG-acid and byproducts by dialysis against PBS or by using a desalting column.[4][14]

  • Follow the manufacturer's instructions for the chosen purification method.

Step 7: Characterization and Storage

  • Determine the concentration of the purified biotinylated antibody by measuring its absorbance at 280 nm.

  • Determine the degree of biotinylation using an assay such as the HABA assay.[2][15][16][17]

  • Store the biotinylated antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[4]

Data Presentation

Table 1: Recommended Molar Ratios for Biotinylation
ComponentMolar Ratio (relative to Antibody)Purpose
Antibody1Target for biotinylation
Biotin-PEG-acid20 - 50Biotinylating agent
EDC40 - 100Activates the carboxyl group
Sulfo-NHS100 - 250Stabilizes the activated ester

Note: These ratios are starting points and should be optimized for each specific antibody and desired degree of labeling.

Table 2: Example of Biotinylation Efficiency
Molar Ratio (Biotin:Antibody)Average Moles of Biotin per Mole of Antibody
20:13 - 5
50:16 - 9
100:110 - 15

This is example data and actual results will vary depending on the antibody and reaction conditions.

Visualization of Workflow and Chemistry

Antibody_Biotinylation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_downstream Downstream Processing Ab_prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation to Antibody Ab_prep->Conjugation Reagent_prep Reagent Preparation (Biotin-PEG-acid, EDC, Sulfo-NHS) Activation Activation of Biotin-PEG-acid (with EDC and Sulfo-NHS) Reagent_prep->Activation Activation->Conjugation Quenching Quenching of Reaction Conjugation->Quenching Purification Purification (Dialysis or Desalting) Quenching->Purification Characterization Characterization (Concentration, HABA Assay) Purification->Characterization Storage Storage Characterization->Storage

Caption: Experimental workflow for antibody conjugation with biotin-PEG-acid.

Biotin_Conjugation_Chemistry cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation Biotin_PEG_Acid Biotin-PEG-COOH EDC + EDC Biotin_PEG_Acid->EDC Intermediate1 O-Acylisourea Intermediate (unstable) EDC->Intermediate1 Sulfo_NHS + Sulfo-NHS Intermediate1->Sulfo_NHS Intermediate2 Sulfo-NHS Ester (amine-reactive) Sulfo_NHS->Intermediate2 Antibody Antibody-NH2 Intermediate2->Antibody Conjugated_Ab Biotin-PEG-CO-NH-Antibody (Stable Amide Bond) Antibody->Conjugated_Ab Released_Sulfo_NHS + Sulfo-NHS Conjugated_Ab->Released_Sulfo_NHS

Caption: Chemical reaction for biotin-PEG-acid conjugation to an antibody.

Characterization of Biotinylated Antibodies

HABA Assay for Biotin Quantification

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to determine the degree of biotinylation.[2][15][16][17] HABA binds to avidin, producing a colorimetric signal at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA from avidin, causing a decrease in absorbance at 500 nm. This change is proportional to the amount of biotin in the sample.

Protocol for HABA Assay (Microplate Format):

  • Prepare a HABA/Avidin solution according to the manufacturer's instructions.

  • Add 180 µL of the HABA/Avidin mixture to each well of a 96-well plate.

  • Add 20 µL of the biotinylated antibody sample to the wells. Include a blank (buffer only) and a biotin standard curve.

  • Incubate for 5-10 minutes at room temperature.

  • Measure the absorbance at 500 nm.

  • Calculate the biotin concentration based on the standard curve and the change in absorbance.

Applications of Biotinylated Antibodies

Biotinylated antibodies are versatile tools with a wide range of applications:

  • Immunoassays: Used in ELISA, Western blotting, and immunohistochemistry for signal amplification and enhanced sensitivity.[4][5][6]

  • Affinity Purification: Immobilized on streptavidin-coated supports to capture and purify target antigens.[4][18]

  • Flow Cytometry: For the detection and sorting of cells.[4][5]

  • Drug Delivery: As a component of targeted drug delivery systems.

Troubleshooting

ProblemPossible CauseSolution
Low Biotinylation Efficiency Inactive reagents (EDC/Sulfo-NHS)Use fresh, high-quality reagents.
Presence of amine-containing buffersPerform buffer exchange into an amine-free buffer like PBS.
Incorrect pHEnsure the activation and coupling steps are performed at the optimal pH.
Antibody Precipitation High degree of modificationReduce the molar ratio of the biotinylation reagent to the antibody.
Inappropriate buffer conditionsOptimize buffer composition and ionic strength.
Loss of Antibody Activity Biotinylation of critical residues in the antigen-binding siteReduce the degree of labeling or try a different conjugation chemistry.
High Background in Assays Presence of unbound biotinEnsure thorough purification of the conjugated antibody.
Non-specific binding of the antibodyInclude a blocking step in your assay protocol.

References

Application Notes and Protocols for Surface Modification with Biotinylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and techniques for modifying various surfaces with biotinylated linkers. This powerful tool is essential for a wide range of applications, including immunoassays, biosensor development, cell adhesion studies, and targeted drug delivery. The high-affinity interaction between biotin (B1667282) and streptavidin/avidin (B1170675) is leveraged to create stable and specific biomolecular immobilization platforms.[1][2][3][4]

Introduction to Biotinylation

Biotinylation is the process of covalently attaching biotin, a small vitamin (Vitamin H), to other molecules such as proteins, nucleic acids, or surfaces.[3][4] The remarkable strength and specificity of the non-covalent interaction between biotin and the proteins avidin or streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) make it an ideal system for bioconjugation.[3][5] This interaction is one of the strongest known in nature, allowing for the stable and specific immobilization of biotinylated molecules onto streptavidin-coated surfaces, or vice-versa.[3]

The versatility of biotinylation stems from the availability of a wide array of biotinylation reagents with different reactive groups and spacer arms.[6][7] This allows for the targeted modification of various functional groups on different surfaces and biomolecules.

Choosing the Right Biotinylated Linker

The selection of an appropriate biotinylated linker is critical for successful surface modification. Key factors to consider include:

  • Reactive Group: The choice of the reactive group depends on the available functional groups on the surface to be modified (e.g., primary amines, sulfhydryls, carboxyls).[6][7]

  • Spacer Arm Length: The length of the spacer arm can influence the accessibility of the biotin moiety for binding to streptavidin, potentially reducing steric hindrance.[6][8] Linkers with polyethylene (B3416737) glycol (PEG) spacers can also increase the water solubility of the reagent.[6][9]

  • Cleavability: Some linkers contain cleavable bonds (e.g., disulfide bonds) that allow for the release of the captured molecule under specific conditions, which is useful in purification applications.[10]

  • Solubility: The solubility of the biotinylation reagent in the reaction buffer is crucial for efficient labeling. Some reagents are water-soluble (e.g., those containing a sulfo-NHS group), while others require an organic co-solvent.[6]

Table 1: Common Biotinylation Reagents and Their Properties

Reagent TypeTarget Functional GroupSpacer Arm Length (Å)CleavableKey Characteristics
NHS-BiotinPrimary Amines (-NH₂)13.5NoStandard reagent for labeling proteins and amine-modified surfaces.[11]
Sulfo-NHS-BiotinPrimary Amines (-NH₂)13.5NoWater-soluble version of NHS-Biotin, ideal for cell surface labeling.[12]
NHS-LC-BiotinPrimary Amines (-NH₂)22.4No"Long Chain" version with an extended spacer arm to reduce steric hindrance.[11]
Sulfo-NHS-LC-BiotinPrimary Amines (-NH₂)22.4NoWater-soluble "Long Chain" version.[13]
NHS-PEG4-BiotinPrimary Amines (-NH₂)29.0NoContains a PEG spacer for increased hydrophilicity and reduced non-specific binding.[9]
Sulfo-NHS-SS-BiotinPrimary Amines (-NH₂)24.3Yes (Disulfide Bond)Cleavable with reducing agents like DTT, useful for elution in affinity purification.[10]
Maleimide-BiotinSulfhydryls (-SH)VariesNoSpecifically reacts with free sulfhydryl groups on proteins or surfaces.[14]

Experimental Protocols

Protocol 1: Biotinylation of Amine-Functionalized Surfaces (e.g., Glass, Silicon Oxide)

This protocol describes the biotinylation of surfaces that have been pre-treated to expose primary amine groups, for example, through silanization with (3-aminopropyl)triethoxysilane (APTES).

Materials:

  • Amine-functionalized substrate

  • Biotinylation reagent (e.g., NHS-LC-Biotin)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Nitrogen gas or compressed air

Procedure:

  • Surface Cleaning and Activation: Thoroughly clean the substrate surface by sonication in acetone, followed by isopropanol, and finally DI water. Dry the substrate under a stream of nitrogen. To introduce amine groups on glass or silicon oxide, immerse the cleaned substrate in a 2% (v/v) solution of APTES in anhydrous toluene (B28343) for 1 hour at room temperature. Rinse thoroughly with toluene, followed by ethanol (B145695) and DI water, then dry.

  • Prepare Biotinylation Solution: Immediately before use, dissolve the NHS-biotin reagent in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.[11]

  • Biotinylation Reaction: Immerse the amine-functionalized substrate in the biotinylation solution. The reaction can be carried out for 1-2 hours at room temperature or overnight at 4°C.[15]

  • Washing: After the incubation, rinse the substrate extensively with DMF or DMSO to remove unreacted biotinylation reagent, followed by a thorough rinse with ethanol and DI water.[15]

  • Drying: Dry the biotinylated surface under a stream of nitrogen.

  • Storage: Store the modified surface in a desiccator at 4°C until use.

Protocol 2: Biotinylation of Cell Surface Proteins

This protocol details the labeling of primary amine groups of proteins on the surface of live cells. It is crucial to use a water-soluble and membrane-impermeable biotinylation reagent like Sulfo-NHS-LC-Biotin to ensure only extracellular proteins are labeled.[6][12]

Materials:

  • Cultured cells (adherent or in suspension)

  • Sulfo-NHS-LC-Biotin

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching solution: PBS containing 100 mM glycine

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[13]

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 3 minutes) and wash three times by resuspending in ice-cold PBS (pH 8.0).

  • Biotinylation:

    • Prepare a fresh solution of Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.25-1.0 mg/mL.

    • For adherent cells, add the biotinylation solution to the plate to cover the cell monolayer and incubate for 30 minutes at 4°C with gentle rocking.[12]

    • For suspension cells, resuspend the cell pellet in the biotinylation solution at a concentration of approximately 1 x 10⁷ cells/mL and incubate for 30 minutes at 4°C with gentle rotation.

  • Quenching:

    • To stop the reaction, remove the biotinylation solution and wash the cells twice with ice-cold quenching solution (PBS with 100 mM glycine). Incubate the cells with the quenching solution for 5-10 minutes at 4°C during the final wash to ensure all unreacted biotin is quenched.[16][17]

  • Cell Lysis:

    • After quenching, wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.[18]

  • Downstream Processing:

    • Clarify the cell lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

    • The supernatant containing the biotinylated cell surface proteins can now be used for downstream applications such as immunoprecipitation with streptavidin-agarose beads.[16][17]

Quantitative Data and Characterization

The success of surface biotinylation can be assessed both qualitatively and quantitatively.

Table 2: Quantitative Parameters of the Biotin-Streptavidin Interaction

ParameterValueConditionsReference
Dissociation Constant (Kd)~10⁻¹⁵ MIn solution[3]
Binding Stoichiometry (Biotin:Streptavidin)4:1 (theoretically)In solution[5]
Binding Stoichiometry (Biotin:Streptavidin)0.94 to 0.9815 °C to 25 °C[19]
Streptavidin Coverage on Biotinylated SLBsUp to ~4.5 pmol/cm²Varies with biotin density[20]
Water Content of SAv Layer on Biotinylated SLBs56% - 79.9%Decreases with increasing SAv coverage[20]

Characterization Techniques:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A colorimetric method to quantify the amount of biotin incorporated onto a protein or surface.[21][22]

  • Infrared (IR) Spectroscopy: Can be used to detect the formation of amide bonds between the biotin linker and an amine-functionalized surface.[1][15]

  • Fluorescently Labeled Streptavidin: Incubation of the biotinylated surface with a fluorescently tagged streptavidin followed by fluorescence microscopy or spectroscopy can confirm successful biotinylation.

  • Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR): These techniques can be used to monitor the binding of streptavidin to the biotinylated surface in real-time and quantify the surface coverage.[20][23]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Surface Preparation cluster_biotinylation Biotinylation cluster_characterization Characterization & Application start Start: Unmodified Surface cleaning Surface Cleaning (e.g., Sonication) start->cleaning activation Surface Activation (e.g., APTES for Amine Functionalization) cleaning->activation prep_reagent Prepare Biotinylation Reagent (e.g., NHS-Biotin in DMSO) incubation Incubate Surface with Biotinylation Reagent prep_reagent->incubation washing Wash to Remove Unreacted Reagent incubation->washing characterize Characterize Surface (e.g., IR, HABA Assay) washing->characterize streptavidin Immobilize Streptavidin characterize->streptavidin application Downstream Application (e.g., Immunoassay) streptavidin->application

Caption: Workflow for surface modification with biotinylated linkers.

Biotin-Streptavidin Interaction Pathway

biotin_streptavidin_interaction cluster_surface Modified Surface cluster_binding Binding Partner cluster_complex Immobilized Complex surface Biotinylated Surface Biotin streptavidin Streptavidin Binding Pocket 1 Binding Pocket 2 Binding Pocket 3 Binding Pocket 4 surface:f0->streptavidin:p0 High Affinity Binding complex Surface-Streptavidin Complex Stable Immobilization streptavidin->complex Complex Formation

Caption: The high-affinity interaction between biotin and streptavidin.

References

Protocol for Biotinylating Peptides with a Dicarboxylic Acid Linker: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the biotinylation of peptides using a dicarboxylic acid linker, a common strategy to introduce a biotin (B1667282) moiety for affinity-based applications without compromising the peptide's biological activity. The inclusion of a spacer arm, such as a dicarboxylic acid, is crucial to minimize steric hindrance between the biotin molecule and the peptide, thereby ensuring efficient binding to avidin (B1170675) or streptavidin.[1][2] This protocol focuses on a two-step process involving the initial acylation of the peptide's N-terminal amine with a dicarboxylic anhydride (B1165640) (e.g., succinic or glutaric anhydride), followed by the coupling of a biotin derivative to the newly introduced terminal carboxyl group.

Key Concepts and Signaling Pathways

Biotinylated peptides are instrumental in a variety of biological assays, including pull-down assays to identify protein-protein interactions, enzyme-linked immunosorbent assays (ELISAs), and affinity blotting.[3] The extraordinarily strong and specific interaction between biotin (Vitamin H) and avidin or streptavidin forms the basis of these applications.

The logical workflow for preparing a biotinylated peptide with a dicarboxylic acid linker involves a sequential modification of the peptide, typically synthesized on a solid support. This ensures a site-specific modification, usually at the N-terminus, leaving other reactive groups within the peptide sequence, such as the epsilon-amino group of lysine, unmodified.

Signaling_Pathway Peptide_on_Resin Peptide on Solid Support (Free N-terminus) Succinylated_Peptide Succinylated Peptide on Resin (Terminal -COOH) Peptide_on_Resin->Succinylated_Peptide Acylation Dicarboxylic_Anhydride Dicarboxylic Anhydride (e.g., Succinic Anhydride) Dicarboxylic_Anhydride->Succinylated_Peptide Biotinylated_Peptide_Resin Biotin-Linker-Peptide on Resin Succinylated_Peptide->Biotinylated_Peptide_Resin Amide Coupling Biotin_Amine Amine-Functionalized Biotin (e.g., Biotin-NH2) Biotin_Amine->Biotinylated_Peptide_Resin Cleavage Cleavage and Deprotection Biotinylated_Peptide_Resin->Cleavage Purified_Peptide Purified Biotinylated Peptide Cleavage->Purified_Peptide

Caption: Workflow for peptide biotinylation with a dicarboxylic acid linker.

Experimental Protocols

This section details the step-by-step methodology for the synthesis of a biotinylated peptide using a dicarboxylic acid linker. The protocol is divided into three main stages: N-terminal acylation with a dicarboxylic anhydride, coupling of biotin to the linker, and finally, cleavage, purification, and characterization of the final product.

Materials and Reagents
  • Peptide synthesized on a solid-phase resin (e.g., Rink Amide resin)

  • Dicarboxylic Anhydride (e.g., Succinic Anhydride, Glutaric Anhydride)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Biotin-amine derivative (e.g., Biotin-PEG-amine, Biotin-ethylenediamine)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS), Water

  • Diethyl ether

  • Acetonitrile (ACN)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol 1: N-terminal Succinylation of Peptide on Solid Phase

This protocol describes the acylation of the N-terminal amine of a resin-bound peptide with succinic anhydride.

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF and DCM.

  • Succinylation Reaction: Prepare a 10% (w/v) solution of succinic anhydride in DMF. Add this solution to the resin (10 equivalents of anhydride).

  • Reaction Incubation: Gently agitate the resin mixture at room temperature for 2 hours.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess anhydride and byproducts. A Kaiser test can be performed to confirm the absence of free amines.

Experimental_Workflow start Start: Peptide on Resin swell Swell Resin in DMF start->swell deprotect N-terminal Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF and DCM deprotect->wash1 succinylation Add Succinic Anhydride in DMF wash1->succinylation incubate Incubate for 2 hours succinylation->incubate wash2 Wash with DMF and DCM incubate->wash2 kaiser_test Kaiser Test (Optional) wash2->kaiser_test end End: Succinylated Peptide on Resin kaiser_test->end

Caption: Workflow for N-terminal succinylation of a peptide on solid phase.

Protocol 2: Coupling of Biotin to the Succinylated Peptide

This protocol details the amide bond formation between the terminal carboxyl group of the succinylated peptide and an amine-functionalized biotin derivative.

  • Resin Preparation: Start with the succinylated peptide-resin from Protocol 1. Swell the resin in DMF.

  • Activation of Biotin: In a separate vial, dissolve the biotin-amine derivative (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated biotin solution to the succinylated peptide-resin.

  • Reaction Incubation: Agitate the reaction mixture at room temperature for 4-6 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.

Protocol 3: Cleavage, Purification, and Characterization

This protocol describes the final steps to obtain the purified biotinylated peptide.

  • Resin Drying: Dry the biotinylated peptide-resin under vacuum for at least 1 hour.

  • Cleavage: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN in water) and purify using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.

Data Presentation

The success of the biotinylation reaction is typically assessed by the yield and purity of the final product. The following table summarizes expected outcomes based on literature and typical experimental results.

StepParameterTypical ValueMethod of Analysis
Peptide Synthesis Crude Purity>70%RP-HPLC
Succinylation Reaction Completion>99%Kaiser Test
Biotin Coupling Coupling Efficiency>95%RP-HPLC, Mass Spectrometry
Final Product Final Purity>95%Analytical RP-HPLC
Final Product Molecular WeightExpected Mass ± 1 DaMass Spectrometry

Characterization Data Example:

A successfully biotinylated peptide with a succinic acid linker will show a specific mass increase in the mass spectrum compared to the unmodified peptide. For a peptide with a starting mass of 'M', the expected mass of the succinylated peptide will be M + 100.08 Da, and the final biotinylated product (using a biotin-amine with a mass of 'B') will have a mass of M + 100.08 + B - 18.02 Da (accounting for the loss of a water molecule during amide bond formation).

RP-HPLC Analysis:

The addition of the biotin-linker moiety will increase the hydrophobicity of the peptide, resulting in a longer retention time on a reverse-phase HPLC column compared to the unmodified peptide. A single, sharp peak in the chromatogram indicates a high purity of the final product.

References

Application of Biotin-PEG Linkers in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG linkers are instrumental in the development of targeted drug delivery systems, leveraging the high-affinity interaction between biotin (B1667282) (Vitamin B7) and its receptors, which are often overexpressed on the surface of cancer cells. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility, stability, and biocompatibility of the drug conjugate, while also providing a "stealth" effect that prolongs circulation time by reducing clearance by the reticuloothelial system.[][2][3] This combination allows for the selective delivery of therapeutic agents to tumor tissues, minimizing off-target toxicity and improving therapeutic efficacy.[4]

These application notes provide a comprehensive overview of the principles, applications, and experimental protocols for utilizing biotin-PEG linkers in the development of targeted drug delivery systems.

Principle of Biotin-Targeted Drug Delivery

The core principle lies in the specific recognition of biotin by biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), which are frequently upregulated in rapidly proliferating cancer cells to meet their increased metabolic demands.[4][5][6] This differential expression provides a molecular basis for targeted therapy.[4] By conjugating a therapeutic agent to a biotin-PEG linker, the resulting complex can selectively bind to and be internalized by cancer cells through receptor-mediated endocytosis.[5][7] The PEG linker serves multiple crucial functions: it increases the hydrodynamic volume of the conjugate, which helps to reduce renal clearance and extend its half-life in the bloodstream.[] Furthermore, the hydrophilic nature of PEG improves the solubility of hydrophobic drugs and prevents aggregation of nanoparticle-based delivery systems.[][8]

Key Advantages of Biotin-PEG Linkers:

  • Enhanced Targeting: Selectively delivers drugs to cells overexpressing biotin receptors, primarily cancer cells.[][4]

  • Improved Pharmacokinetics: The PEG component increases the circulation half-life of the drug by preventing rapid clearance.[]

  • Increased Solubility: Facilitates the formulation of poorly water-soluble drugs.[][8]

  • Reduced Immunogenicity: The "stealth" property of PEG can reduce the immunogenicity of the drug or carrier.[]

  • Versatility: Can be used to functionalize a wide range of therapeutic payloads, including small molecules, proteins, and nanoparticles.[][3]

Applications in Drug Delivery

Biotin-PEG linkers have been successfully employed in a variety of drug delivery platforms:

  • Nanoparticle Systems: Biotin-PEGylated nanoparticles, including liposomes, micelles, and polymeric nanoparticles, are widely investigated for cancer therapy.[9][10][11] These systems can encapsulate high concentrations of chemotherapeutic agents and deliver them specifically to the tumor site.

  • Antibody-Drug Conjugates (ADCs): While not a direct application, the principles of PEG linkers in providing spacing and improving properties are fundamental in ADC technology, which also relies on targeted delivery.[3][8][12]

  • Small Molecule Drug Conjugates: Direct conjugation of small molecule drugs to biotin-PEG can enhance their targeting and pharmacokinetic profiles.

  • Gene Delivery: Biotin-PEGylated carriers can be used to deliver genetic material, such as siRNA or plasmids, to target cells.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on biotin-PEGylated drug delivery systems.

Table 1: Physicochemical Properties of Biotin-PEGylated Nanoparticles

Drug Delivery SystemDrugParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
Biotin-PEG-PCL MicellesArtemisinin76.1745.5 ± 0.4112.0 ± 0.09[10]
Biotin-PEG-PCL MicellesPaclitaxel88 - 118Not ReportedNot Reported[13]
Biotin-PEG-PLGA NPsSN-38Not ReportedNot Reported7.96 ± 0.15[11]
Biotin-PEG-DSPE NLCsDisulfiram103 ± 389.87 ± 0.424.72 ± 0.89[14]
TPP-PEG-biotin SANsDoxorubicinNot Reported25.03Not Reported[9][13]

Table 2: In Vitro and In Vivo Efficacy of Biotin-PEGylated Drug Delivery Systems

Drug Delivery SystemCell Line / Animal ModelOutcomeResultReference
ART/biotin-PEG-PCL micellesMCF-7 cellsIC50106.66 µg/mL (48h), 49.87 µg/mL (72h)[10]
ART/biotin-PEG-PCL micelles4T1 breast cancer modelTumor Volume Reduction40 mm³ (ART-loaded micelles) vs. 76 mm³ (free ART) vs. 2150 mm³ (control)[10]
Ptx-loaded biotinylated PEG/PCLHeLa 229 and MCF-7 cellsCytotoxicityHighly selective toxicity compared to non-targeted micelles[13]
DOX@TPP-PEG-biotin SANsMCF-7 cellsCytotoxicityEnhanced cytotoxicity with PDT action[9]

Experimental Protocols

Protocol 1: Synthesis of Biotin-PEG-PCL Copolymer

This protocol describes the synthesis of a biotin-poly(ethylene glycol)-poly(ε-caprolactone) block copolymer, a common vehicle for creating targeted micelles. The synthesis involves the activation of biotin followed by its conjugation to PEG, and subsequent ring-opening polymerization of ε-caprolactone.[15]

Materials:

  • Biotin

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-terminated polyethylene glycol (NH2-PEG-OH)

  • ε-caprolactone

  • Stannous octoate (Sn(Oct)2)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous toluene

  • Diethyl ether

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Activation of Biotin:

    • Dissolve biotin and NHS in anhydrous DCM.

    • Add DCC to the solution and stir at room temperature for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Precipitate the activated biotin-NHS ester by adding cold diethyl ether.

    • Collect the precipitate and dry under vacuum.

  • Conjugation of Biotin to PEG:

    • Dissolve the activated biotin-NHS and NH2-PEG-OH in anhydrous DCM.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Precipitate the Biotin-PEG-OH product by adding cold diethyl ether.

    • Collect the precipitate and dry under vacuum.

  • Synthesis of Biotin-PEG-PCL:

    • Dissolve the Biotin-PEG-OH and ε-caprolactone in anhydrous toluene.

    • Add stannous octoate as a catalyst.

    • Heat the reaction mixture to 110°C and stir under a nitrogen atmosphere for 24 hours.

    • Cool the reaction mixture to room temperature and dissolve in DCM.

    • Precipitate the Biotin-PEG-PCL copolymer by adding cold diethyl ether.

    • Collect the precipitate and dry under vacuum.

  • Purification:

    • Dissolve the final product in a small amount of DCM and then add a large volume of deionized water.

    • Dialyze the aqueous solution against deionized water for 48 hours using a dialysis membrane to remove unreacted reagents.

    • Lyophilize the purified solution to obtain the final Biotin-PEG-PCL copolymer.

Protocol 2: Preparation of Drug-Loaded Biotin-PEGylated Nanoparticles

This protocol outlines the preparation of drug-loaded nanoparticles using the previously synthesized biotin-PEG-PCL copolymer via a self-assembly/thin-film hydration method.[13]

Materials:

  • Biotin-PEG-PCL copolymer

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Chloroform (B151607) or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Film Formation:

    • Dissolve a known amount of Biotin-PEG-PCL copolymer and the hydrophobic drug in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at 40°C to form a thin, uniform film on the inner wall of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Nanoparticle Formation:

    • Add pre-warmed PBS (pH 7.4) to the flask containing the thin film.

    • Hydrate the film by rotating the flask in a water bath at 60°C for 1 hour. This will lead to the self-assembly of the copolymer into micelles, encapsulating the drug.

  • Purification:

    • Filter the resulting nanoparticle suspension through a 0.45 µm syringe filter to remove any non-incorporated drug aggregates.

    • To further purify and concentrate the nanoparticles, centrifugation or dialysis can be performed.

Protocol 3: In Vitro Cell Uptake Study

This protocol describes a method to evaluate the cellular uptake of biotin-PEGylated nanoparticles in cancer cells overexpressing biotin receptors versus cells with low expression.

Materials:

  • Cancer cell line with high biotin receptor expression (e.g., MCF-7, HeLa)

  • Control cell line with low biotin receptor expression (e.g., HFF2)

  • Fluorescently labeled Biotin-PEGylated nanoparticles

  • Non-targeted (plain PEGylated) fluorescently labeled nanoparticles

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the cancer cells and control cells in 24-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Replace the culture medium with fresh medium containing either the fluorescently labeled Biotin-PEGylated nanoparticles or the non-targeted nanoparticles at a specific concentration.

    • Incubate the cells for a predetermined time (e.g., 2, 4, or 24 hours).

  • Washing:

    • After incubation, remove the medium and wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.

  • Cell Detachment:

    • Add trypsin-EDTA to each well to detach the cells.

    • Neutralize the trypsin with complete culture medium and collect the cell suspension.

  • Analysis:

    • Flow Cytometry: Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake.

    • Fluorescence Microscopy: Alternatively, seed cells on coverslips in a 24-well plate. After treatment and washing, fix the cells and mount the coverslips on microscope slides. Observe the cellular uptake of the fluorescent nanoparticles using a fluorescence microscope.

Visualizations

G cluster_0 Biotin-PEGylated Drug Delivery System cluster_1 Target Cell (e.g., Cancer Cell) Drug Therapeutic Drug PEG PEG Linker Drug->PEG Conjugated/Encapsulated Biotin Biotin (Targeting Ligand) PEG->Biotin Linked Receptor Biotin Receptor (Overexpressed) Biotin->Receptor Specific Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease Degradation of Carrier TherapeuticEffect Therapeutic Effect (e.g., Apoptosis) DrugRelease->TherapeuticEffect

Caption: Workflow of Biotin-PEGylated Drug Delivery.

G cluster_pathway Biotin Receptor-Mediated Endocytosis Pathway Biotin_Conjugate Biotin-PEG-Drug Conjugate Biotin_Receptor Biotin Receptor (SMVT) Biotin_Conjugate->Biotin_Receptor 1. Extracellular Binding Binding Binding Biotin_Receptor->Binding Clathrin_Pit Clathrin-Coated Pit Formation Binding->Clathrin_Pit 2. Internalization Signal Vesicle Endocytic Vesicle Clathrin_Pit->Vesicle 3. Scission Early_Endosome Early Endosome Vesicle->Early_Endosome 4. Uncoating & Fusion Late_Endosome Late Endosome Early_Endosome->Late_Endosome 5. Maturation Lysosome Lysosome Late_Endosome->Lysosome 6. Fusion Drug_Release Drug Release Lysosome->Drug_Release 7. Carrier Degradation

Caption: Biotin Receptor-Mediated Endocytosis Pathway.

Conclusion

Biotin-PEG linkers represent a powerful and versatile tool in the design of targeted drug delivery systems. By understanding the underlying principles and employing robust experimental protocols, researchers can develop novel therapeutic strategies with enhanced efficacy and reduced side effects. The data consistently demonstrates the potential of this approach, particularly in the realm of oncology, to improve patient outcomes. Further research and development in this area are crucial for translating these promising preclinical findings into clinical applications.

References

Application Notes and Protocols for Molar Excess Calculation in Biotin-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing the biotinylation of proteins and other biomolecules using N-hydroxysuccinimide (NHS) ester-activated biotin (B1667282). This document outlines the principles of the reaction, detailed protocols for molar excess calculation and experimental procedures, and methods for quantifying the degree of labeling.

Introduction to Biotin-NHS Ester Chemistry

Biotin-NHS esters are widely used reagents for covalently attaching biotin to proteins, antibodies, and other molecules containing primary amines.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group reacts specifically and efficiently with primary amino groups (-NH₂), found on the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond.[1][2][4] This robust chemistry is central to numerous applications in research and diagnostics, including ELISAs, Western blotting, immunoprecipitation, and affinity purification.[5][6]

The reaction is highly pH-dependent, with an optimal range between pH 7.2 and 8.5.[7] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for the NHS ester, thereby reducing labeling efficiency.[1][4][8]

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Biotin_NHS Biotin-NHS Ester Conditions pH 7.2-8.5 Amine-free buffer Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Biotin_NHS->Biotinylated_Protein Protein Protein (with Primary Amines) Protein->Biotinylated_Protein NHS N-hydroxysuccinimide (Byproduct)

Biotin-NHS ester reaction with a primary amine.

Molar Excess Calculation

The molar excess of the biotin-NHS ester reagent over the protein is a critical parameter that determines the degree of labeling (DOL), which is the average number of biotin molecules conjugated to each protein molecule. Optimizing the molar excess is essential; insufficient labeling can lead to a weak signal in downstream applications, while excessive labeling can cause protein precipitation, loss of biological activity, or steric hindrance.[1][7]

The optimal molar excess is empirical and depends on several factors:

  • Protein Concentration: Dilute protein solutions generally require a higher molar excess of the biotin reagent to achieve the same degree of labeling as more concentrated solutions.[2][4][7][9][10]

  • Number of Available Amines: The number and accessibility of primary amines on the protein surface influence the reaction efficiency.

  • Desired Degree of Labeling: Different applications have different requirements for the DOL. For many antibody-based assays, a DOL of 4-6 biotins per antibody is often desirable.[4][11]

Table 1: Recommended Starting Molar Excess of Biotin-NHS Ester for Proteins

Protein ConcentrationRecommended Molar Excess (Biotin:Protein)Notes
> 10 mg/mL≥ 12-fold[2]Higher protein concentration generally leads to more efficient labeling.
2 - 10 mg/mL10 to 20-fold[1][2][12]A common concentration range for antibody labeling.
≤ 2 mg/mL≥ 20-fold[2][9][13]A higher excess is necessary to drive the reaction forward in dilute solutions.

Experimental Protocol: Biotinylation of a Protein

This protocol provides a general procedure for biotinylating a protein using a biotin-NHS ester.

3.1. Materials

  • Protein to be biotinylated (1-10 mg/mL in an amine-free buffer)

  • Biotin-NHS ester reagent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[12]

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (or other amine-free buffer)[12]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5-8.0[8]

  • Desalting column or dialysis equipment for purification[12]

3.2. Procedure

  • Prepare the Protein Solution:

    • If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into an amine-free reaction buffer.[8][13] This can be achieved by dialysis or using a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[12]

  • Calculate the Required Amount of Biotin-NHS Ester:

    • Step 1: Calculate the moles of protein.

      • Moles of Protein = (Protein concentration in mg/mL × Volume in mL) / (Molecular Weight of Protein in g/mol )

    • Step 2: Determine the desired molar excess of biotin. (Refer to Table 1)

    • Step 3: Calculate the moles of biotin-NHS ester needed.

      • Moles of Biotin-NHS = Moles of Protein × Desired Molar Excess

    • Step 4: Calculate the mass of biotin-NHS ester to weigh out.

      • Mass of Biotin-NHS (mg) = Moles of Biotin-NHS × Molecular Weight of Biotin-NHS ( g/mol ) × 1000

  • Prepare the Biotin-NHS Ester Stock Solution:

    • Immediately before use, dissolve the calculated mass of the biotin-NHS ester in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[12]

    • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. It is critical to prepare this solution fresh and not store it.[4][12]

  • Perform the Biotinylation Reaction:

    • Add the calculated volume of the biotin-NHS ester stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[12]

  • Quench the Reaction:

    • Add the quenching buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0) to the reaction mixture to a final concentration of 50-100 mM.[8]

    • Incubate for an additional 15-30 minutes at room temperature to quench any unreacted biotin-NHS ester.[8]

  • Purify the Biotinylated Protein:

    • Remove unreacted biotin-NHS ester and the quenching buffer from the biotinylated protein using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[8][12]

Prep_Protein Prepare Protein Solution (Amine-free buffer) Calc_Biotin Calculate Biotin-NHS Molar Excess Prep_Protein->Calc_Biotin Reaction Incubate Protein + Biotin-NHS Prep_Protein->Reaction Prep_Biotin Prepare Fresh Biotin-NHS Stock Calc_Biotin->Prep_Biotin Prep_Biotin->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Purify Purify Biotinylated Protein (Desalting/Dialysis) Quench->Purify Characterize Characterize (e.g., HABA Assay) Purify->Characterize

Experimental workflow for protein biotinylation.

Quantification of Biotin Incorporation

It is often necessary to determine the degree of biotinylation. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common and straightforward method for this purpose.[12][14]

Principle of the HABA Assay: The HABA dye binds to avidin (B1170675), producing a colorimetric signal at 500 nm.[13][14] Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm.[13][15] The change in absorbance is proportional to the amount of biotin in the sample.[4]

Table 2: HABA Assay Protocol Overview

StepProcedure
1.Prepare a HABA/Avidin solution and measure its absorbance at 500 nm.
2.Add the biotinylated protein sample to the HABA/Avidin solution.
3.Incubate for a short period to allow for biotin to displace HABA.
4.Measure the absorbance of the solution again at 500 nm.
5.Calculate the change in absorbance and use it to determine the biotin concentration.
6.Calculate the moles of biotin per mole of protein (DOL).

For detailed calculations, refer to the manufacturer's protocol for the specific HABA assay kit being used.[14]

Troubleshooting

Table 3: Common Issues and Solutions in Biotin-NHS Ester Reactions

IssuePossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency - Presence of primary amines in the buffer (e.g., Tris, glycine).- Hydrolyzed biotin-NHS ester reagent.- Suboptimal pH of the reaction buffer.- Insufficient molar excess of the biotin reagent.- Perform buffer exchange into an amine-free buffer.- Prepare fresh biotin-NHS ester stock solution immediately before use.- Ensure the reaction buffer pH is between 7.2 and 8.5.- Increase the molar excess of the biotin reagent.[1][8]
Protein Precipitation or Loss of Function - Excessive labeling (high DOL).- High protein concentration.- Unsuitable buffer conditions.- Reduce the molar excess of the biotin reagent.- Perform the reaction at a lower protein concentration.- Optimize the reaction buffer.[1][8]
Incomplete Removal of Free Biotin - Inefficient purification method.- Ensure thorough dialysis with multiple buffer changes or use an appropriate size exclusion column.[1]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Biotinylation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with biotin-PEG linkers.

Frequently Asked Questions (FAQs)

Q1: Why is my biotinylation efficiency low when using an NHS-PEG-Biotin linker?

Low biotinylation efficiency with NHS-PEG-Biotin linkers can stem from several factors, ranging from reagent quality to reaction conditions. Here are the most common culprits and their solutions:

  • Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing efficiency.[1][2][3]

    • Solution: Always use a non-amine-containing buffer like Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 8.0.[2][4] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the biotinylation reaction.[2][3]

  • Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can readily hydrolyze, rendering it non-reactive with primary amines.[1][2][3]

    • Solution: Equilibrate the NHS-PEG-Biotin reagent to room temperature before opening the vial to prevent moisture condensation.[2] Prepare the biotin (B1667282) solution immediately before use and do not create stock solutions for storage.[1][2][3] Discard any unused reconstituted reagent.[1][2][3]

  • Suboptimal Molar Ratio: An insufficient amount of the biotin reagent will lead to incomplete labeling of your target molecule.

    • Solution: Increase the molar excess of the biotin reagent to the protein. For dilute protein solutions, a greater molar excess is required to achieve the same level of incorporation as with concentrated protein solutions.[1][2][5] A common starting point is a 20 to 50-fold molar excess of biotin reagent to your protein.[1][2]

  • Low Protein Concentration: Reactions with dilute protein solutions may result in lower biotinylation efficiency.[2][5]

    • Solution: If possible, concentrate your protein sample before the reaction. Higher protein concentrations generally lead to more efficient PEGylation.[6]

  • Lack of Available Primary Amines: The target molecule may not have sufficient accessible primary amines (N-terminus and lysine (B10760008) residues) for labeling.[1][3]

    • Solution: Confirm the presence of accessible primary amines on your molecule. If necessary, consider using a biotinylation reagent that targets a different functional group, such as a maleimide-PEG-biotin for sulfhydryl groups (-SH).[7][8][]

Q2: How can I improve the solubility of my biotinylated protein and prevent aggregation?

A key advantage of using PEG linkers is their ability to increase the water solubility of the modified molecule.[][10][11]

  • Choose the Right Linker: The hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm transfers its water-soluble properties to the biotinylated molecule.[1][3] This can reduce aggregation, especially when compared to biotinylation reagents with only hydrocarbon spacers.[1][3]

  • Consider PEG Chain Length: Longer PEG chains can further enhance solubility.[]

  • Proper Storage: Store your biotinylated protein under conditions that are optimal for the non-biotinylated version.[2]

Q3: How do I choose the correct Biotin-PEG linker for my application?

The choice of linker depends on your target molecule and the experimental design.

  • Reactive Group: Select a linker with a reactive group that targets a specific functional group on your molecule.[7]

    • NHS-esters target primary amines (-NH2) on proteins (lysine residues and the N-terminus).[7][8][]

    • Maleimides target sulfhydryl groups (-SH) on cysteine residues.[8][]

    • Hydrazides react with aldehyde or ketone groups.[]

  • PEG Chain Length:

    • Short PEG chains are suitable for compact systems.[8]

    • Longer PEG chains provide greater flexibility, reduce steric hindrance, and improve solubility, which is important when linking large biomolecules.[7][8][]

Q4: How can I determine the degree of biotin incorporation?

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for estimating biotin incorporation.[2][5]

  • Principle: The HABA dye binds to avidin (B1170675), producing a colorimetric signal at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance. The change in absorbance is proportional to the amount of biotin in your sample.[2]

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting low biotinylation efficiency.

G start Low Biotinylation Efficiency check_buffer Check Buffer Composition (e.g., Tris, Glycine) start->check_buffer buffer_issue Primary Amines Present? check_buffer->buffer_issue buffer_solution Solution: Buffer Exchange to PBS buffer_issue->buffer_solution Yes check_reagent Check Reagent Handling buffer_issue->check_reagent No success Improved Efficiency buffer_solution->success reagent_issue Reagent Hydrolyzed? check_reagent->reagent_issue reagent_solution Solution: Use Fresh Reagent reagent_issue->reagent_solution Yes check_ratio Check Molar Ratio reagent_issue->check_ratio No reagent_solution->success ratio_issue Ratio Too Low? check_ratio->ratio_issue ratio_solution Solution: Increase Molar Excess ratio_issue->ratio_solution Yes check_target Check Target Molecule ratio_issue->check_target No ratio_solution->success target_issue Sufficient Accessible Amines? check_target->target_issue target_solution Solution: Use Alternative Chemistry target_issue->target_solution Yes target_issue->success No target_solution->success

Caption: Troubleshooting workflow for low biotinylation efficiency.

Data Summary

The following tables provide general guidelines for optimizing your biotinylation reaction.

Table 1: Recommended Reaction Conditions for NHS-PEG-Biotin

ParameterRecommended ValueRationale
pH 7.0 - 8.5Optimal for the reaction between NHS esters and primary amines.[7][11]
Buffer Amine-free (e.g., PBS)Prevents competition with the target molecule.[1][2][3]
Molar Excess (Biotin:Protein) 20:1 to 50:1A starting point; may need optimization.[1][2]
Reaction Time 30-60 minutes at RT or 2 hours on iceBalances reaction completion with protein stability.[2][5]
Temperature Room Temperature or 4°CLower temperatures can help maintain protein stability.

Table 2: Common Functional Groups and Corresponding Biotinylation Reagents

Target Functional GroupReactive Group on LinkerResulting Bond
Primary Amines (-NH₂)NHS EsterAmide
Sulfhydryls (-SH)MaleimideThioether
Aldehydes/KetonesHydrazideHydrazone
Carboxyls (-COOH)EDC/NHSAmide

Experimental Protocols

Protocol 1: General Biotinylation of a Protein with NHS-PEG-Biotin

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2)[2]

  • NHS-PEG-Biotin reagent

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2]

  • Desalting column or dialysis cassette for buffer exchange[2]

Procedure:

  • Buffer Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If not, perform a buffer exchange.[2][3]

  • Calculate Reagent Amount: Determine the volume of NHS-PEG-Biotin solution needed to achieve the desired molar excess (e.g., 20-fold).[2]

  • Prepare Biotin Solution: Immediately before use, equilibrate the vial of NHS-PEG-Biotin to room temperature.[2] Dissolve the reagent in a small amount of DMSO or DMF to create a 10 mM stock solution.[2]

  • Reaction: Add the calculated volume of the biotin solution to your protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[2]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][5]

  • Purification: Remove excess, non-reacted biotin reagent using a desalting column or by dialysis.[2]

  • Storage: Store the biotinylated protein under the same conditions as the unmodified protein.[2]

Protocol 2: HABA Assay for Biotin Quantification

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • Spectrophotometer

Procedure:

  • Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm.

  • Add a known volume of your biotinylated protein sample to the cuvette and mix.

  • Incubate for a few minutes to allow the biotin to displace the HABA from the avidin.

  • Measure the absorbance at 500 nm again.

  • The decrease in absorbance is proportional to the amount of biotin in your sample. Calculate the biotin concentration based on the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.[2]

Visualizing the Chemistry

The following diagrams illustrate the biotin-PEG linker and the reaction mechanism.

G biotin_peg Biotin PEG Spacer NHS Ester

Caption: Structure of a Biotin-PEG-NHS Ester Linker.

G cluster_reactants Reactants cluster_products Products Protein Protein-NH2 Biotinylated_Protein Protein-NH-CO-PEG-Biotin (Stable Amide Bond) Protein->Biotinylated_Protein NHS_PEG_Biotin Biotin-PEG-NHS NHS_PEG_Biotin->Biotinylated_Protein NHS NHS (Byproduct) NHS_PEG_Biotin->NHS

Caption: Reaction of an NHS-ester with a primary amine.

References

how to remove excess biotinylation reagent after reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotinylation workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the removal of excess biotinylation reagent after a reaction.

Frequently Asked Questions

Q1: Why is it crucial to remove excess biotinylation reagent?

A1: It is essential to remove non-reacted biotinylation reagent to prevent it from competing with the biotinylated molecule of interest for binding sites on avidin (B1170675) or streptavidin in downstream applications.[1][2] This competition can lead to high background signals, reduced assay sensitivity, and inaccurate results.[2][3]

Q2: What are the most common methods for removing excess biotin (B1667282)?

A2: The most widely used methods for removing excess biotinylation reagent are based on the size difference between the labeled protein and the small biotin reagent. These include:

  • Size Exclusion Chromatography (SEC): This technique, often performed using desalting columns or spin columns, separates molecules based on their size.[4][5] Larger biotinylated proteins pass through the column quickly, while the smaller, unreacted biotin molecules are retained.[5]

  • Dialysis: This method involves placing the sample in a semi-permeable membrane that allows small molecules like biotin to diffuse out into a larger volume of buffer, while retaining the larger biotinylated protein.[4][6][7]

  • Affinity Purification: This highly specific method uses streptavidin-coated beads to capture biotinylated molecules, allowing the excess biotin to be washed away. However, elution often requires harsh, denaturing conditions due to the strong biotin-streptavidin interaction.[6]

Q3: How do I choose the best method for my experiment?

A3: The choice of method depends on several factors, including your sample volume, the size of your labeled molecule, the required purity, and time constraints.[6] Dialysis is gentle and suitable for large sample volumes but is time-consuming.[6] Size exclusion chromatography (e.g., spin columns) is rapid and effective for smaller sample volumes, offering good protein recovery.[6] Affinity purification provides high purity but may require harsh elution conditions.[6]

Q4: Can I quench the reaction instead of removing the excess reagent?

A4: Yes, quenching is an alternative, particularly for specific types of biotinylation reagents. For example, the reaction of amine-reactive NHS-ester biotin reagents can be stopped by adding a primary amine-containing buffer like Tris or glycine (B1666218).[8][9] This deactivates the excess reagent, preventing it from reacting further.[8] However, the quenched biotin reagent will still be present in the sample and may need to be removed for certain downstream applications.

Troubleshooting Common Issues

Issue 1: Low Biotinylation Efficiency

  • Possible Cause: The presence of primary amines (e.g., Tris, glycine) in your protein solution can compete with your target protein for reaction with amine-reactive biotinylation reagents.[9][10]

  • Solution: Ensure your protein is in an amine-free buffer, such as PBS, before starting the biotinylation reaction.[7] If necessary, perform a buffer exchange using a desalting column or dialysis.[7]

  • Possible Cause: The biotinylation reagent may have hydrolyzed and become inactive.

  • Solution: Use fresh, high-quality biotinylation reagent and ensure it is dissolved in an appropriate anhydrous solvent (like DMF or DMSO) immediately before use if it's not water-soluble.[9]

Issue 2: Protein Precipitation After Adding Biotinylation Reagent

  • Possible Cause: Over-biotinylation can alter the protein's isoelectric point and solubility, leading to precipitation.[9][11][12] This is because the labeling process neutralizes positively charged lysine (B10760008) residues.[9]

  • Solution: Reduce the molar excess of the biotinylation reagent in the reaction.[9] A lower degree of labeling may be sufficient for your application and can prevent precipitation.[8] You can also try adding a solubilizing agent, though this must be compatible with your downstream applications.

  • Possible Cause: The protein concentration may be too high, or the buffer conditions may not be optimal for the modified protein.

  • Solution: Perform the labeling reaction at a lower protein concentration.[13] Ensure the pH of the buffer is not close to the new isoelectric point of the biotinylated protein.[9]

Issue 3: Inefficient Removal of Free Biotin

  • Possible Cause: For dialysis, the dialysis time may be too short, or the volume of the dialysis buffer may be insufficient.

  • Solution: Increase the dialysis time and perform multiple buffer changes to ensure complete removal of the free biotin.[6][14] A common recommendation is multiple changes over 24-48 hours.[6]

  • Possible Cause: For size exclusion chromatography, the molecular weight cutoff (MWCO) of the resin may not be appropriate.

  • Solution: Choose a desalting column with an MWCO that effectively separates your labeled molecule from the small biotin reagent.[6] For most proteins, a 7 kDa MWCO is effective.[6]

Issue 4: Sample Loss During Purification

  • Possible Cause: Multiple transfer steps, especially with small sample volumes, can lead to significant sample loss.[6]

  • Solution: Minimize the number of tube transfers. For small volumes, consider using devices designed for small-scale purification, such as microdialysis units or spin columns with low binding surfaces.[6][8]

  • Possible Cause: The protein may be non-specifically binding to the purification column or dialysis membrane.

  • Solution: For spin columns, ensure the column material is appropriate for your sample; some resins have low-binding properties.[6] For dialysis, consider using a different type of membrane with lower protein binding characteristics. Adding a carrier protein like BSA can sometimes reduce non-specific binding, but confirm this is compatible with your downstream application.[6][8]

Comparison of Biotin Removal Methods

The table below summarizes the key features of common methods used to remove excess biotinylation reagent, allowing for an easy comparison to select the most suitable technique for your experimental needs.

MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (Spin/Desalting Columns) Separation based on molecular size. Larger molecules (biotinylated protein) elute first, while smaller molecules (free biotin) are retained.[5]- Fast and efficient, often taking less than 15 minutes.[1]- High protein recovery.[1][15]- Easy to use with pre-packed columns.[1]- Sample dilution can occur.- Potential for some sample loss on the column.[7]- Column capacity limits the sample volume.
Dialysis Diffusion of small molecules (free biotin) across a semi-permeable membrane into a larger buffer volume, while retaining larger molecules (biotinylated protein).[16]- Gentle method that preserves protein activity.- Suitable for large sample volumes.- High purification efficiency with sufficient buffer changes.[7]- Time-consuming (can take 24-48 hours).[6]- Requires large volumes of buffer.- Potential for sample loss due to handling or non-specific binding to the membrane.[8]
Affinity Purification (Streptavidin Beads) Specific binding of biotinylated molecules to immobilized streptavidin. Unbound biotin is washed away.[6]- Highly specific for biotinylated molecules, resulting in high purity.- Can be used for both purification and immobilization.- The strong biotin-streptavidin interaction often requires harsh, denaturing conditions for elution.[6]- Can be more expensive than other methods.
Quenching Addition of a reagent (e.g., Tris or glycine for NHS esters) to inactivate the reactive group of the excess biotinylation reagent.[8]- Simple and rapid.- No need for a separate purification step if the quenched biotin does not interfere with downstream applications.- The inactivated biotin reagent remains in the sample.- May not be suitable for all downstream assays where the presence of free biotin, even in an inactive form, could be problematic.

Experimental Protocols

Protocol 1: Removal of Excess Biotin using a Spin Desalting Column

This protocol is suitable for the rapid cleanup of small sample volumes (typically 20-700 µL).[6]

Materials:

  • Spin desalting column with an appropriate MWCO (e.g., 7 kDa)[6]

  • Collection tubes

  • Microcentrifuge

Procedure:

  • Prepare the spin column by removing the storage buffer. This is typically done by breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).[6]

  • Discard the flow-through and place the column in a new collection tube.[6]

  • Slowly apply the biotinylated sample to the center of the resin bed.[6][17]

  • Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[6][17]

  • The purified sample containing the biotinylated molecule will be in the collection tube. The excess biotin is retained in the column resin.[6]

Protocol 2: Removal of Excess Biotin using Dialysis

This protocol is ideal for larger sample volumes and when a gentle purification method is required.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO

  • Dialysis buffer (e.g., PBS)

  • Large beaker

  • Stir plate and stir bar

Procedure:

  • Hydrate the dialysis tubing or cassette in the dialysis buffer for at least 2-5 minutes.[4]

  • Load the biotinylated sample into the dialysis tubing/cassette using a syringe.[4]

  • Place the sealed tubing/cassette into a beaker containing a large volume of chilled dialysis buffer (at least 200 times the sample volume).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for at least 4 hours, with at least two buffer changes. For optimal results, dialyze overnight with multiple buffer changes.[6][7]

  • After the final dialysis period, carefully remove the sample from the tubing/cassette.[4]

Visualizations

Removal_Method_Decision_Tree start Start: Biotinylation Reaction Complete sample_volume What is your sample volume? start->sample_volume downstream_interference Will Quenched Biotin Interfere? start->downstream_interference purity_time High Purity & Time Not a Constraint? sample_volume->purity_time Large Volume spin_column Size Exclusion Chromatography (Spin/Desalting Column) sample_volume->spin_column Small Volume harsh_elution Is Harsh Elution Acceptable? purity_time->harsh_elution Yes dialysis Dialysis purity_time->dialysis No harsh_elution->dialysis No affinity Affinity Purification harsh_elution->affinity Yes downstream_interference->sample_volume Yes quenching Quenching downstream_interference->quenching No

Caption: Decision tree for selecting a biotin removal method.

Spin_Column_Workflow start Start prepare_column 1. Prepare Spin Column (Remove Storage Buffer) start->prepare_column add_sample 2. Add Biotinylated Sample to Column prepare_column->add_sample centrifuge 3. Centrifuge add_sample->centrifuge collect_sample 4. Collect Purified Sample (Biotinylated Protein) centrifuge->collect_sample discard_column 5. Discard Column (Retained Free Biotin) collect_sample->discard_column end End discard_column->end

Caption: Workflow for removing excess biotin using a spin column.

References

preventing protein precipitation during biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotinylation. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during the biotinylation process, with a specific focus on preventing protein precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my protein precipitating during or after the biotinylation reaction?

Protein precipitation during biotinylation is a common issue that can arise from several factors:

  • Over-biotinylation: Attaching too many biotin (B1667282) molecules to a single protein can lead to aggregation and precipitation.[1][2] This is often caused by an excessively high molar ratio of biotin reagent to the protein. Over-modification can reduce the protein's activity and stability.[1][3]

  • Hydrophobicity of Biotin: Biotin itself is a hydrophobic molecule.[4] Covalently attaching it to the surface of a protein increases the protein's overall hydrophobicity, which can lead to aggregation and precipitation, especially if the protein is already prone to instability.

  • Alteration of Protein's Isoelectric Point (pI): Most common biotinylation reagents, such as NHS-esters, react with primary amines (like lysine (B10760008) residues), which are positively charged at neutral pH. This reaction neutralizes the positive charge. The resulting change in the protein's net charge alters its isoelectric point (pI). If the reaction buffer's pH is close to the new pI of the biotinylated protein, the protein's solubility will decrease significantly, causing it to precipitate.[3]

  • Suboptimal Buffer Conditions: The stability of a protein is highly dependent on the pH, ionic strength, and composition of the buffer.[5][6] Using a buffer that is not optimal for your specific protein can make it more susceptible to precipitation upon modification. For instance, sudden changes in the ionic environment can cause precipitation.[5]

  • Use of Organic Solvents: Some biotinylation reagents are not water-soluble and must first be dissolved in an organic solvent like DMSO or DMF.[7] While these solvents are often used at low final concentrations, they can still act as denaturants for sensitive proteins, leading to precipitation.

Q2: How can I choose the right biotinylation reagent to minimize precipitation?

Selecting the appropriate reagent is crucial for a successful biotinylation experiment. Key factors to consider are the reagent's solubility and the length of its spacer arm.

  • Solubility: To avoid using organic solvents that can destabilize proteins, it is highly recommended to use water-soluble biotinylation reagents.[7] Sulfo-NHS-esters, for example, are modified to be water-soluble and can be added directly to aqueous reaction mixtures.[7]

  • PEGylation: Biotinylation reagents containing polyethylene (B3416737) glycol (PEG) spacer arms (e.g., NHS-PEG4-Biotin) can significantly increase the water solubility of both the reagent and the final biotinylated protein, thereby reducing the risk of precipitation.[7][8][9]

  • Spacer Arm Length: The spacer arm is the part of the reagent that connects the biotin molecule to the reactive group. A longer spacer arm can make the attached biotin more accessible for binding to avidin (B1170675) or streptavidin, which can improve detection or purification efficiency.[8]

Q3: What are the optimal buffer conditions for a biotinylation reaction?

Optimal buffer conditions are protein-specific, but general guidelines can help prevent precipitation.

  • Buffer Type: Avoid buffers containing primary amines, such as Tris or glycine (B1666218), when using amine-reactive (e.g., NHS-ester) biotinylation reagents, as they will compete with the protein for reaction with the reagent.[5][10] Buffers like PBS (Phosphate-Buffered Saline) or HEPES are generally good choices.[5][10]

  • pH: For amine-reactive labeling, the reaction is typically carried out at a pH between 7 and 9.[10] However, a protein is least soluble when the buffer pH is equal to its isoelectric point (pI).[11] It is critical to keep the reaction pH at least 1-1.5 units away from your protein's pI. Since biotinylation neutralizes positive charges and lowers the pI, starting with a buffer pH slightly above the native protein's pI can be a good strategy.[3]

  • Salt Concentration: The ionic strength of the buffer can affect protein stability. Some proteins are more stable at low salt concentrations, while others require higher salt concentrations (e.g., 150-500 mM NaCl) to prevent aggregation.[5][11] If you observe precipitation, testing a range of salt concentrations is recommended.[5]

Q4: My protein still precipitates even with the right reagent and buffer. What else can I do?

If precipitation persists, you can try optimizing other reaction parameters or adding stabilizing agents.

  • Protein Concentration: High protein concentrations can promote aggregation.[12] Try performing the biotinylation reaction at a lower protein concentration (e.g., ≤ 2 mg/mL).[3][13] If a high final concentration is needed, you can concentrate the protein after the biotinylation and removal of excess biotin.

  • Molar Ratio of Biotin to Protein: Reduce the molar excess of the biotinylation reagent. A common starting point is a 12- to 20-fold molar excess, but this may be too high for some proteins.[13] Perform a titration experiment to find the lowest ratio that still provides sufficient labeling for your downstream application.

  • Additives and Stabilizers: Including certain additives in your buffer can help maintain protein solubility.

    • Glycerol (B35011): Adding 5-20% glycerol can act as a cryoprotectant and stabilizer.[12]

    • Reducing Agents: For proteins with cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds, which can lead to aggregation.[12]

    • Non-detergent Sulfobetaines: These compounds can help solubilize protein aggregates without causing denaturation.[12]

Troubleshooting Guide: Step-by-Step

If you are encountering protein precipitation, follow this logical troubleshooting workflow.

G cluster_0 Start: Protein Precipitation Observed cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Resolution start Precipitation Detected check_reagent Is the Biotin Reagent Water-Soluble? start->check_reagent check_buffer Is the Buffer Amine-Free (e.g., PBS, HEPES)? check_reagent->check_buffer Yes optimize_ratio Reduce Biotin:Protein Molar Ratio check_reagent->optimize_ratio No, switch to water-soluble reagent check_buffer->optimize_ratio Yes optimize_buffer Adjust Buffer pH (Away from Protein pI) check_buffer->optimize_buffer No, switch to -free buffer optimize_ratio->optimize_buffer Still Precipitates success Problem Solved optimize_ratio->success Solved optimize_salt Test Different Salt Concentrations optimize_buffer->optimize_salt Still Precipitates optimize_buffer->success Solved lower_protein_conc Lower Protein Concentration optimize_salt->lower_protein_conc Still Precipitates optimize_salt->success Solved add_stabilizer Add Stabilizer (e.g., Glycerol) lower_protein_conc->add_stabilizer Still Precipitates lower_protein_conc->success Solved add_stabilizer->success Solved

Caption: Troubleshooting flowchart for protein precipitation during biotinylation.

Data Summary: Reaction Parameters

The following table summarizes key quantitative parameters that can be adjusted to prevent protein precipitation and optimize your biotinylation reaction.

ParameterRecommended Starting RangeKey Considerations & Potential Issues
Protein Concentration 0.1 - 10 mg/mLHigher concentrations (>2 mg/mL) can increase aggregation risk. Reducing concentration often improves solubility.[3][12]
Biotin:Protein Molar Ratio 12:1 to 20:1High ratios can lead to over-biotinylation, causing precipitation and loss of protein activity.[1][3][13] A titration is recommended.
Reaction pH 7.0 - 9.0 (for NHS-esters)Buffer pH should be at least 1-1.5 units away from the protein's pI. Biotinylation lowers the pI.[3][11]
Reaction Buffer PBS, HEPES, BicarbonateAvoid amine-containing buffers like Tris or glycine with amine-reactive reagents.[5][10]
Additives 5-20% GlycerolCan be added to improve the stability and solubility of the target protein.[12]
Organic Solvent (if used) < 20% final concentrationSolvents like DMSO/DMF can denature sensitive proteins. Use water-soluble reagents to avoid this.[7]

Experimental Protocols

Protocol 1: Standard Workflow for Amine-Reactive Protein Biotinylation

This protocol provides a general workflow for biotinylating a protein using a water-soluble NHS-ester biotin reagent.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Quenching & Purification cluster_3 Analysis prep_protein 1. Prepare Protein Solution (e.g., 2 mg/mL in PBS, pH 7.4) prep_biotin 2. Prepare Biotin Reagent (e.g., 10 mM Sulfo-NHS-Biotin in water) Prepare fresh. reaction 3. Mix Protein and Biotin (e.g., 20:1 molar ratio) Incubate 30-60 min at room temp. prep_biotin->reaction quench 4. Quench Reaction (Add Tris or Glycine to ~50 mM final conc.) reaction->quench purify 5. Remove Excess Biotin (Use dialysis or desalting column) quench->purify analyze 6. Confirm Biotinylation (e.g., HABA assay, Western blot) purify->analyze

Caption: Standard experimental workflow for protein biotinylation.

Methodology:

  • Protein Preparation: Prepare your purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Ensure the protein solution is clear and free of aggregates.[13]

  • Biotin Reagent Preparation: Immediately before use, dissolve the water-soluble biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin) in water to a concentration of approximately 10 mM.[7] If using a water-insoluble reagent, dissolve it in DMSO or DMF.[7]

  • Biotinylation Reaction: Add the calculated amount of biotin reagent to the protein solution. A starting point of a 20-fold molar excess of biotin to protein is common for samples ≤ 2 mg/mL.[13] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[13] This will react with any excess NHS-ester reagent.

  • Purification: Remove excess, unreacted biotin and the quenching buffer by using a desalting spin column or through dialysis against a suitable storage buffer.[13][14]

  • Confirmation: Verify the success of the biotinylation using an appropriate method, such as a HABA assay to quantify the degree of labeling or a Western blot using streptavidin-HRP.[1]

Protocol 2: Troubleshooting by Optimizing the Biotin:Protein Molar Ratio

If you suspect over-biotinylation is causing precipitation, this protocol helps determine the optimal labeling ratio.

  • Set up Parallel Reactions: Prepare several identical aliquots of your protein solution at a fixed concentration (e.g., 1 mg/mL).

  • Create a Molar Ratio Gradient: Add different molar ratios of the biotinylation reagent to each aliquot. For example, set up reactions with 2:1, 5:1, 10:1, 20:1, and 40:1 molar ratios of biotin to protein.

  • Incubate and Observe: Incubate all reactions under identical conditions (e.g., 1 hour at room temperature). Visually inspect each tube for signs of turbidity or precipitation.

  • Centrifuge and Analyze: After incubation, centrifuge all samples (e.g., at 14,000 x g for 10 minutes) to pellet any insoluble protein.

  • Assess Supernatant: Carefully collect the supernatant from each tube. Measure the protein concentration in each supernatant (e.g., via a BCA assay) to quantify the amount of protein that remained soluble.

  • Analyze Labeling Efficiency: Analyze the degree of biotinylation in the soluble fractions using a method like the HABA assay or a dot blot with streptavidin-HRP.

  • Determine Optimal Ratio: Select the highest molar ratio that provides sufficient labeling for your downstream application without causing significant precipitation. This is your optimal ratio.

References

Technical Support Center: Troubleshooting Non-Specific Binding of Biotinylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the non-specific binding of biotinylated proteins in various applications such as ELISA, Western blotting, immunohistochemistry (IHC), and pull-down assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of biotinylated proteins?

Non-specific binding in assays involving biotinylated proteins can arise from several factors:

  • Endogenous Biotin (B1667282): Many tissues and cell types, particularly liver, kidney, and spleen, contain naturally occurring biotinylated proteins that can be detected by avidin (B1170675) or streptavidin conjugates, leading to high background signals.[1][2]

  • Electrostatic and Hydrophobic Interactions: Proteins can non-specifically adhere to surfaces (e.g., microplates, beads) or other proteins due to charge-based or hydrophobic interactions.[3][4]

  • Properties of Avidin and Streptavidin: Avidin is a glycoprotein (B1211001) with a high isoelectric point, which can lead to non-specific binding through electrostatic interactions and interactions with lectins. While streptavidin is not glycosylated and has a near-neutral pI, it can sometimes exhibit non-specific binding.

  • Contaminated Reagents: Buffers and blocking agents, such as nonfat dry milk or BSA, may contain endogenous biotin, contributing to background signal.[5]

  • Over-biotinylation of Proteins: Excessive labeling of a protein with biotin can alter its solubility and lead to aggregation and non-specific binding.

Q2: How can I determine if my sample has high levels of endogenous biotin?

A simple control experiment can help you assess the level of endogenous biotin in your sample. For tissue sections in IHC, you can incubate the prepared slide directly with streptavidin-HRP (or a similar conjugate) followed by the substrate.[1] A positive signal in the absence of your biotinylated primary antibody indicates the presence of endogenous biotin.

Q3: What is the difference between avidin, streptavidin, and NeutrAvidin, and which one should I use?

Avidin, streptavidin, and NeutrAvidin are all proteins that bind to biotin with high affinity. However, they have key differences that can affect non-specific binding.

FeatureAvidinStreptavidinNeutrAvidin
Source Chicken Egg WhiteStreptomyces avidiniiDeglycosylated Avidin
Glycosylation YesNoNo
Isoelectric Point (pI) ~10.5 (Basic)~5-6 (Acidic) or ~7.5 (Recombinant)~6.3 (Near-Neutral)
Non-Specific Binding HighLowVery Low

Recommendation: For most applications, NeutrAvidin or streptavidin are preferred over avidin to minimize non-specific binding due to their lack of glycosylation and more neutral isoelectric points.

Troubleshooting Guides

Issue 1: High Background Signal in ELISA/Western Blot/IHC

High background can obscure your specific signal and lead to false-positive results. The following troubleshooting guide provides a systematic approach to identify and resolve the source of high background.

dot

Caption: Troubleshooting workflow for high background signals.

Protocol: Blocking Endogenous Biotin

This protocol is essential for tissues with high endogenous biotin levels, such as the kidney, liver, and spleen.[1][6]

  • Initial Blocking: Perform your standard blocking step with a protein-based blocker (e.g., normal serum or BSA).

  • Avidin Incubation: Incubate the sample with an avidin or streptavidin solution (e.g., 0.05% avidin in PBS or 0.1 mg/mL streptavidin in wash buffer) for 15 minutes at room temperature.[1][7]

  • Wash: Rinse the sample briefly with your wash buffer (e.g., PBS or TBS).[6]

  • Biotin Incubation: Incubate the sample with a biotin solution (e.g., 0.005% biotin in PBS) for 15 minutes at room temperature.[1] This step blocks the remaining biotin-binding sites on the avidin/streptavidin molecules from the previous step.

  • Final Wash: Wash the sample thoroughly with your wash buffer.

  • Proceed with Assay: Continue with the incubation of your biotinylated primary antibody.

Table: Recommended Blocking Agents

The choice of blocking agent can significantly impact non-specific binding.

Blocking AgentRecommended ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% (w/v)Use a high-purity, biotin-free grade.[3][8]
Non-fat Dry Milk5-10% (w/v)Effective and inexpensive, but may contain endogenous biotin. Not recommended for all applications.
Normal Serum5-10% (v/v)Use serum from the same species as the secondary antibody host.
Casein0.5-1% (w/v)Can be more effective than BSA in some ELISAs.[9][10]
Commercial Serum-Free BlockersPer manufacturer's instructionsOften proprietary formulations designed to be biotin-free and provide robust blocking.[11]
Issue 2: High Non-Specific Binding in Pull-Down Assays

Pull-down assays with streptavidin beads are prone to non-specific protein binding to the beads themselves.

dot

Caption: Workflow to reduce non-specific binding in pull-down assays.

Protocol: Pre-clearing Cell Lysate

This step removes proteins that non-specifically bind to the agarose (B213101) or magnetic beads.[12][13][14]

  • Prepare Beads: Resuspend your unconjugated control beads (e.g., protein A/G agarose or plain agarose/magnetic beads) in lysis buffer.

  • Incubate with Lysate: Add the bead slurry to your cell lysate. A common ratio is 20-30 µL of a 50% bead slurry per 1 mL of lysate.[13]

  • Incubate: Gently rock the mixture for 30-60 minutes at 4°C.[14]

  • Pellet Beads: Centrifuge the lysate to pellet the beads.

  • Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for your pull-down experiment.

Table: Optimizing Wash Buffer Composition

Increasing the stringency of your wash buffer can help to remove weakly bound, non-specific proteins. Start with a less stringent buffer and gradually increase the concentration of salt and/or detergent.

ComponentConcentration RangePurpose
Salt (NaCl) 150 mM - 500 mMReduces electrostatic interactions.[3][4]
Non-ionic Detergent (e.g., Tween-20, Triton X-100, NP-40) 0.05% - 1% (v/v)Reduces hydrophobic interactions.[4][8]
Ionic Detergent (e.g., SDS, Sodium Deoxycholate) 0.01% - 0.5% (w/v)More stringent; can disrupt some specific protein-protein interactions. Use with caution.[15]
Blocking Agent (e.g., BSA) 0.1% - 1% (w/v)Can be added to wash buffers to prevent re-binding of non-specific proteins.[3][8]
Issue 3: Biotin Interference in Immunoassays

Excess free biotin in a sample, often from dietary supplements, can interfere with biotin-streptavidin-based immunoassays.[16][17][18]

  • Competitive Assays: Excess biotin competes with biotinylated analytes for binding to streptavidin, leading to a falsely increased result.[16][17]

  • Sandwich (Non-competitive) Assays: Excess biotin saturates the streptavidin-coated solid phase, preventing the capture of the biotinylated antibody-analyte complex, leading to a falsely decreased result.[16][17]

dot

Caption: Mechanism of biotin interference in immunoassays.

Mitigation Strategies for Biotin Interference:

  • Patient History: In a clinical setting, inquire about the patient's use of high-dose biotin supplements.[18]

  • Sample Collection Timing: If a patient is taking high-dose biotin, it is recommended to discontinue supplementation for at least 8 hours, and preferably 48 hours, before sample collection.[18]

  • Biotin Removal Methods: Several methods can be employed to remove biotin from a sample, including treatment with streptavidin-coated microparticles.

  • Use of Alternative Assays: If biotin interference is suspected and cannot be resolved, consider using an assay platform that does not rely on the biotin-streptavidin interaction.

References

how to quantify the degree of biotin incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Biotin (B1667282) Incorporation Quantification. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the quantification of biotin incorporation into proteins and other macromolecules.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to quantify the degree of biotin incorporation?

There are several methods available to determine the extent of biotinylation. The most suitable method depends on factors such as the required sensitivity, available equipment, and the nature of the biotinylated molecule. The primary methods include:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A widely used colorimetric method.[1][2][3]

  • Fluorescent-Based Assays: These are more sensitive alternatives to the HABA assay and often utilize a similar displacement principle.[2][4][5]

  • Mass Spectrometry (MS): A highly sensitive and accurate method that can identify and quantify biotinylated peptides.[6][7][8]

  • UV-Traceable Biotinylation Reagents: These reagents have a built-in chromophore that allows for direct spectrophotometric quantification.[9]

  • Enzyme-Linked Immunosorbent Assay (ELISA): An immunological method for detecting and quantifying biotinylated proteins.[10][11]

Q2: How does the HABA assay work?

The HABA assay is a colorimetric method based on the displacement of the HABA dye from the avidin-HABA complex.[1][2] Avidin (B1170675) has a high affinity for biotin. When a biotinylated sample is added to the colored avidin-HABA complex, the biotin displaces the HABA dye. This causes a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[1][2][12]

Q3: What are the advantages and disadvantages of the HABA assay?

Advantages:

  • It is a relatively simple and rapid assay.[1]

  • It uses common laboratory equipment (spectrophotometer).[2]

Disadvantages:

  • It has lower sensitivity compared to fluorescent or MS-based methods.[2][4]

  • It requires a significant amount of sample.[9]

  • The assay can be interfered with by substances that absorb at 500 nm.

  • It may underestimate the true biotin molar substitution ratio as it measures the biotin available to bind to avidin, which can be affected by steric hindrance.[9]

Q4: When should I use a more sensitive method like mass spectrometry?

Mass spectrometry is recommended when:

  • High accuracy and sensitivity are required.

  • You need to identify the specific sites of biotinylation on a protein.[13]

  • You are working with complex samples or low-abundance proteins.[6][7]

  • Conventional methods yield ambiguous results.

A method called "Direct Detection of Biotin-containing Tags" (DiDBiT) has been developed to significantly improve the direct detection of biotinylated proteins by mass spectrometry.[6][7][8]

Q5: Can I quantify biotin incorporation without a dedicated kit?

While commercial kits provide convenience and optimized reagents, it is possible to perform a HABA assay using individual components. You would need HABA dye, avidin, and a biotin standard to create a standard curve.[1][14][15] However, for reproducibility and reliability, especially in a drug development setting, validated commercial kits are recommended.

Troubleshooting Guides

Problem 1: Low or no biotin incorporation detected.

Possible Causes:

  • Inactive Biotinylation Reagent: The reagent may have been stored improperly or is expired.

  • Suboptimal Reaction Conditions: The pH of the reaction buffer may not be optimal for the chosen biotinylation chemistry (e.g., NHS esters react best at pH 7-9).[16]

  • Presence of Interfering Substances: Primary amines (e.g., Tris buffer) or other nucleophiles in the sample can compete with the target molecule for the biotinylation reagent.[10]

  • Insufficient Molar Excess of Biotin Reagent: The ratio of biotin reagent to the target molecule may be too low for efficient labeling.[10][16]

  • Protein Aggregation: The protein may have precipitated out of solution during the biotinylation reaction.[9]

Solutions:

  • Check Reagent Quality: Use a fresh batch of biotinylation reagent.

  • Optimize Reaction Buffer: Ensure the buffer composition and pH are appropriate for the specific biotinylation chemistry. Dialyze the sample into a suitable buffer like PBS if necessary.[10]

  • Increase Molar Excess: Titrate the molar ratio of the biotin reagent to your target molecule to find the optimal concentration. For dilute protein solutions, a greater molar excess is often required.[10][16]

  • Improve Protein Solubility: If aggregation is an issue, consider using a biotinylation reagent with a longer, more flexible spacer arm or one that is more water-soluble.[2]

Problem 2: Inconsistent biotinylation results between batches.

Possible Causes:

  • Incomplete Removal of Excess Biotin: Residual, unreacted biotin in the sample will lead to an overestimation of incorporation in displacement-based assays like the HABA assay.[4][17]

  • Variability in Reaction Time or Temperature: Inconsistent incubation times or temperatures can lead to different degrees of labeling.

  • Batch-to-Batch Variation in Protein Purity or Concentration: Impurities or inaccurate concentration measurements of the target molecule can affect the biotinylation reaction.[17]

Solutions:

  • Thorough Purification: Ensure complete removal of free biotin after the labeling reaction using methods like dialysis or desalting columns.[1][4]

  • Standardize the Protocol: Maintain consistent reaction parameters (time, temperature, reagent concentrations) for all biotinylation reactions.

  • Characterize Your Protein: Verify the purity and accurately determine the concentration of your protein before each biotinylation experiment.

Problem 3: The HABA assay shows a lower degree of biotinylation than expected.

Possible Causes:

  • Steric Hindrance: The biotin molecules on the protein may be too close to each other or in a conformation that prevents them from binding to avidin.[9]

  • Underestimation by the Assay: The HABA assay is known to sometimes underestimate the true number of biotin molecules attached to a protein.[9]

Solutions:

  • Use a Biotinylation Reagent with a Longer Spacer Arm: A longer spacer arm can reduce steric hindrance and make the biotin more accessible to avidin.[2]

  • Use an Alternative Quantification Method: Consider using a UV-traceable biotin reagent for a direct measurement or mass spectrometry for a more accurate quantification.[9]

Quantitative Data Summary

The following table summarizes the key features of different biotin quantification methods.

MethodPrincipleSensitivitySample RequirementThroughputEquipment Needed
HABA Assay (Colorimetric) Displacement of HABA from avidin-HABA complex by biotin, causing a decrease in absorbance at 500 nm.[1][2]Micromolar range (2-16 µM).[18]High.[9]Low to MediumSpectrophotometer
Fluorescent Assays Displacement of a quencher from a fluorescently-labeled avidin complex by biotin, leading to an increase in fluorescence.[4][5][19]Picomolar to Nanomolar range.[5][19]Low.[4]HighFluorescence plate reader
Mass Spectrometry (MS) Direct detection and quantification of biotinylated peptides based on their mass-to-charge ratio.[6][7][8]High (femt- to attomole)LowLow to MediumMass spectrometer
UV-Traceable Reagents Direct spectrophotometric measurement of an incorporated chromophore in the biotin reagent.[9]Dependent on the chromophoreLowHighSpectrophotometer
ELISA Immunodetection using an antibody or avidin-enzyme conjugate that recognizes the biotinylated protein.[10][11]High (picogram to nanogram)LowHighPlate reader

Experimental Protocols

Protocol: HABA Assay for Biotin Quantification

This protocol is a general guideline. Please refer to the specific instructions provided with your HABA assay kit.

Materials:

  • Biotinylated protein sample (with free biotin removed)

  • HABA/Avidin solution

  • Biotin standard of known concentration

  • Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or microplate reader capable of reading absorbance at 500 nm

  • Cuvettes or 96-well microplate

Procedure:

  • Prepare a Biotin Standard Curve:

    • Prepare a series of dilutions of the biotin standard in PBS.

    • Add a defined volume of the HABA/Avidin solution to each standard dilution.

    • Incubate for a short period at room temperature.

    • Measure the absorbance at 500 nm.

    • Plot the change in absorbance against the known biotin concentration to generate a standard curve.

  • Assay the Biotinylated Sample:

    • It is recommended to test several dilutions of your biotinylated protein sample to ensure the reading falls within the linear range of the standard curve.[18]

    • Add the same volume of HABA/Avidin solution to your diluted samples as used for the standards.

    • Incubate for the same amount of time as the standards.

    • Measure the absorbance at 500 nm.

  • Calculations:

    • Determine the concentration of biotin in your sample by interpolating its absorbance value on the standard curve.

    • Calculate the moles of biotin per mole of protein using the following formula:

      Moles of Biotin / Moles of Protein = (Biotin Concentration (mol/L) * Sample Volume (L)) / (Protein Concentration (mol/L) * Sample Volume (L))

Important Considerations:

  • Ensure all free biotin is removed from your sample before performing the assay, as it will lead to inaccurate results.[1][18][20] This can be achieved through dialysis or gel filtration.[1][18][20]

  • Avoid using buffers containing potassium, as this can cause precipitation.[18][20]

Visualizations

Biotinylation_Workflow cluster_prep Sample Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification cluster_quantification Quantification Protein Protein Sample Buffer_Exchange Buffer Exchange (e.g., to PBS) Protein->Buffer_Exchange Add_Biotin Add Biotinylation Reagent Buffer_Exchange->Add_Biotin Incubate Incubate Add_Biotin->Incubate Purification Remove Excess Biotin (Dialysis/Desalting) Incubate->Purification Quantify Quantify Biotin Incorporation Purification->Quantify

Caption: A general workflow for protein biotinylation and quantification.

HABA_Assay_Principle cluster_initial Initial State cluster_addition Addition of Sample cluster_final Final State Avidin_HABA Avidin-HABA Complex (Colored) Avidin_Biotin Avidin-Biotin Complex (Colorless) Avidin_HABA->Avidin_Biotin Biotin Displaces HABA Free_HABA Free HABA Avidin_HABA->Free_HABA Biotinylated_Protein Biotinylated Protein Biotinylated_Protein->Avidin_Biotin

Caption: The displacement principle of the HABA assay for biotin quantification.

References

Technical Support Center: Optimizing Biotin-Streptavidin Interactions by Reducing Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to steric hindrance in biotin-streptavidin binding experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of biotin-streptavidin binding?

A1: Steric hindrance refers to the spatial arrangement of atoms or molecular groups that interferes with a chemical reaction or interaction. In the biotin-streptavidin system, the bulky nature of the molecules to which biotin (B1667282) and streptavidin are attached can prevent them from coming into the close proximity required for their high-affinity binding. This can lead to reduced signal, lower capture efficiency, and inaccurate quantification in assays.

Q2: What are the common causes of steric hindrance in our biotin-streptavidin-based assays?

A2: Several factors can contribute to steric hindrance, including:

  • Proximity of the biotin label to the protein surface: If biotin is attached directly to a large protein, the protein's bulk may physically block streptavidin's access to the biotin binding pocket.

  • Large size of the interacting molecules: When both the biotinylated molecule and the streptavidin-conjugated molecule are large, their combined size can create significant spatial barriers.

  • High density of biotinylation: While a higher degree of labeling might seem beneficial, excessive biotinylation can lead to crowding on the molecule's surface, where some biotin molecules become inaccessible to streptavidin.[1]

  • Random chemical biotinylation: Traditional chemical biotinylation methods, such as those using NHS esters, target primary amines (e.g., lysine (B10760008) residues) which may be located in regions that are critical for binding or are sterically hindered. This can result in a heterogeneous population of biotinylated molecules, some of which may have impaired function.[2][3]

Q3: How can we reduce steric hindrance in our experiments?

A3: The two primary strategies for mitigating steric hindrance are:

  • Using long-chain or PEGylated biotin linkers: These linkers introduce a spacer arm between the biotin molecule and the target molecule, increasing the distance and flexibility for streptavidin to bind.[4][5]

  • Employing site-specific biotinylation: This method ensures that biotin is attached at a specific, accessible site on the molecule, away from areas that could cause steric clashes.[1][2][3]

Troubleshooting Guides

Issue 1: Weak or No Signal in Immunoassays (ELISA, Western Blot, etc.)

Possible Cause: Steric hindrance is preventing the binding of streptavidin-conjugates to the biotinylated molecule.

Solutions:

  • Switch to a longer linker: If you are using a short-chain biotin, consider switching to a long-chain or PEGylated version. The increased length of the spacer arm can overcome steric barriers.

  • Optimize biotinylation ratio: A very high molar excess of biotin reagent during labeling can lead to excessive labeling and potential steric hindrance. Try reducing the molar ratio of biotin to your protein.

  • Consider site-specific biotinylation: If random chemical labeling is being used, switching to an enzymatic method like the BirA/AviTag system can ensure biotin is placed at an accessible location.[1][2][3]

  • Increase incubation times: Longer incubation may allow more time for the binding to occur, partially overcoming kinetic barriers caused by steric hindrance.[6][7]

  • Adjust buffer conditions: High salt concentrations in buffers can sometimes help to reduce non-specific interactions and may subtly influence the conformation of molecules, potentially reducing steric clashes.[8]

Issue 2: Low Yield in Pull-Down or Affinity Purification Experiments

Possible Cause: The biotinylated bait protein is not efficiently captured by the streptavidin-coated beads due to steric hindrance.

Solutions:

  • Employ a long-chain cleavable biotin linker: This not only reduces steric hindrance for capture but also allows for the gentle elution of the captured complex, preserving its integrity for downstream analysis.

  • Optimize the amount of beads and protein: Using an excessive amount of protein relative to the binding capacity of the beads can lead to competition and incomplete capture, especially if steric hindrance is a factor. Conversely, using too few beads may not be sufficient to capture all the biotinylated protein.

  • Ensure adequate mixing: Proper and gentle agitation during incubation is crucial to ensure that the biotinylated molecules have ample opportunity to interact with the streptavidin on the beads.

  • Pre-block the beads: While primarily for reducing non-specific binding, pre-blocking the streptavidin beads with a blocking buffer can sometimes help to orient the captured molecules in a more favorable way.

Data Presentation

Table 1: Comparison of Different Biotin Linker Properties

Linker TypeSpacer Arm Length (Å)Key FeaturesRecommended Applications
NHS-Biotin13.5Shortest spacer arm.Labeling of small molecules where steric hindrance is not a major concern.
NHS-LC-Biotin22.4"Long Chain" version with a hexanoate (B1226103) spacer.General purpose labeling of antibodies and proteins.
NHS-PEG4-Biotin29.0Polyethylene glycol (PEG) spacer enhances water solubility and reduces aggregation.[9][10][11]Recommended for proteins prone to aggregation and for reducing steric hindrance.
NHS-PEG12-Biotin58.1Longer PEG spacer for applications requiring greater distance between biotin and the target molecule.Ideal for large protein complexes and surface immobilization applications.

Table 2: Effect of Linker on scFv Immobilization

scFv ConstructLinkerRelative Immobilization Level
scFv5-AviTagNoneLow
scFv5-AviTag(G4S)3 (Flexible)High
scFv5-AviTag(EA3K)3 (Rigid)High
scFv13R4-AviTagNoneLow
scFv13R4-AviTag(G4S)5 (Flexible)High
scFv13R4-AviTag(EA3K)3 (Rigid)High

Data synthesized from a study investigating the effect of linkers on the immobilization of single-chain variable fragments (scFvs). The results indicate that the inclusion of either flexible or rigid linkers significantly enhances the immobilization of scFvs fused to the smaller AviTag, likely by reducing steric hindrance.[4]

Experimental Protocols

Protocol 1: Chemical Biotinylation of Proteins using NHS-PEG4-Biotin

This protocol describes the labeling of a protein with an amine-reactive biotinylation reagent containing a PEG spacer.

Materials:

  • Protein to be biotinylated (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • NHS-PEG4-Biotin

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Protein Sample: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.

  • Prepare Biotin Reagent: Immediately before use, dissolve the NHS-PEG4-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the protein solution. For more dilute protein solutions (< 2 mg/mL), a higher molar excess may be required.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

  • Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column equilibrated with your desired storage buffer.

  • Determine Biotin Incorporation (Optional): The degree of biotinylation can be quantified using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[10][11]

Protocol 2: Enzymatic Biotinylation of AviTag-Fused Proteins using BirA

This protocol outlines the site-specific biotinylation of a protein containing the AviTag sequence using the E. coli biotin ligase, BirA.[2][3][12]

Materials:

  • Purified AviTag-fused protein (POI)

  • Purified BirA enzyme

  • 100 mM ATP solution

  • 50 mM D-Biotin solution

  • 1 M Magnesium Acetate or Magnesium Chloride

  • Reaction Buffer (e.g., 50 mM Bicine, pH 8.3)

  • Desalting column or size-exclusion chromatography system

Procedure:

  • Reaction Setup: In a reaction tube, combine the following components in order:

    • Reaction Buffer

    • AviTag-fused protein (e.g., to a final concentration of 50-100 µM)

    • 10 mM ATP (final concentration)

    • 10 mM Magnesium Acetate/Chloride (final concentration)

    • 50 µM Biotin (final concentration)

    • BirA enzyme (typically a 1:10 to 1:20 molar ratio of BirA to the AviTag-protein)[12]

  • Incubation: Incubate the reaction mixture for 1-2 hours at 30°C with gentle mixing. For some proteins, overnight incubation at 4°C may be beneficial.

  • Removal of BirA and Excess Reagents:

    • If BirA is His-tagged, it can be removed using a Ni-NTA resin.

    • Excess biotin and ATP can be removed using a desalting column or size-exclusion chromatography. This step is crucial as free biotin can interfere with downstream applications.[12]

  • Verification of Biotinylation: The extent of biotinylation can be assessed by a gel-shift assay. Mix an aliquot of the biotinylated protein with an excess of streptavidin and run it on an SDS-PAGE gel. A shift in the molecular weight of the protein band upon streptavidin binding confirms successful biotinylation.[2]

Visualizations

experimental_workflow_chemical_biotinylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_in_Amine_Free_Buffer Protein in Amine-Free Buffer Mix_Protein_and_Biotin Mix Protein and Biotin Reagent Protein_in_Amine_Free_Buffer->Mix_Protein_and_Biotin Prepare_NHS_PEG_Biotin Prepare NHS-PEG-Biotin in DMSO/DMF Prepare_NHS_PEG_Biotin->Mix_Protein_and_Biotin Incubate Incubate (RT or 4°C) Mix_Protein_and_Biotin->Incubate Quench_Reaction Quench Reaction (e.g., Tris) Incubate->Quench_Reaction Remove_Excess_Biotin Remove Excess Biotin (Desalting Column) Quench_Reaction->Remove_Excess_Biotin Biotinylated_Protein Biotinylated Protein Remove_Excess_Biotin->Biotinylated_Protein HABA_Assay HABA Assay (Optional) Biotinylated_Protein->HABA_Assay experimental_workflow_enzymatic_biotinylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis AviTag_Protein Purified AviTag-Protein Reaction_Mix Combine Protein and Reagents AviTag_Protein->Reaction_Mix Reagents Prepare Reagents: BirA, ATP, Biotin, Mg2+ Reagents->Reaction_Mix Incubate_30C Incubate at 30°C Reaction_Mix->Incubate_30C Purification Remove BirA and Excess Reagents Incubate_30C->Purification Site_Specific_Biotinylated_Protein Site-Specific Biotinylated Protein Purification->Site_Specific_Biotinylated_Protein Gel_Shift_Assay Gel-Shift Assay (Verification) Site_Specific_Biotinylated_Protein->Gel_Shift_Assay troubleshooting_logic Start Low Signal in Biotin-Streptavidin Assay Check_Linker Using Short-Chain Biotin? Start->Check_Linker Switch_to_Long_Linker Switch to Long-Chain or PEGylated Biotin Check_Linker->Switch_to_Long_Linker Yes Check_Biotinylation Using Random Chemical Biotinylation? Check_Linker->Check_Biotinylation No Optimize_Conditions Optimize Assay Conditions: - Increase Incubation Time - Adjust Buffer Switch_to_Long_Linker->Optimize_Conditions Site_Specific_Biotinylation Consider Site-Specific Biotinylation (BirA/AviTag) Check_Biotinylation->Site_Specific_Biotinylation Yes Check_Biotinylation->Optimize_Conditions No Site_Specific_Biotinylation->Optimize_Conditions

References

Technical Support Center: NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of N-hydroxysuccinimide (NHS) esters in bioconjugation. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during labeling experiments, with a particular focus on potential side reactions with amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester in bioconjugation?

A1: N-hydroxysuccinimide (NHS) esters are widely used reagents that selectively react with primary aliphatic amine groups (–NH₂).[1] In the context of proteins, these reactive sites are primarily the ε-amino group on the side chain of lysine (B10760008) (Lys, K) residues and the α-amino group at the N-terminus of polypeptide chains.[1][2] This reaction, a nucleophilic acyl substitution, results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][3]

Q2: What are the optimal reaction conditions for an NHS ester conjugation?

A2: NHS ester labeling reactions are highly dependent on pH. The optimal pH range is typically between 7.2 and 8.5.[1][4]

  • Below pH 7.2: Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing down the reaction rate.[1][5]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically. This competing reaction with water reduces the amount of reagent available for conjugation, thus lowering the overall efficiency.[1][5][6] Reactions are commonly performed in amine-free buffers such as phosphate (B84403), borate, or bicarbonate buffers.[1][6]

Q3: Besides the intended reaction with primary amines, what is the most common side reaction?

A3: The most significant and common side reaction is the hydrolysis of the NHS ester.[7] In an aqueous environment, water molecules can attack the ester, leading to the formation of an unreactive carboxylic acid and releasing N-hydroxysuccinimide.[7] This process renders the labeling reagent inactive and directly competes with the desired aminolysis reaction.[8][9][10] The rate of hydrolysis is significantly accelerated at higher pH values.[5][11]

Q4: Can NHS esters react with amino acids other than lysine?

A4: Yes. While highly selective for primary amines, NHS esters can react with other nucleophilic amino acid side chains, particularly under certain conditions.[1][12] These side reactions are generally less efficient than the primary amine reaction. Significant side reactions have been reported with:

  • Serine (Ser), Threonine (Thr), and Tyrosine (Tyr): The hydroxyl (-OH) groups on these residues can be acylated by NHS esters.[1][12][13][14] This O-acylation results in an ester linkage that is less stable than the amide bond formed with lysine and can be prone to hydrolysis.[1][3]

  • Cysteine (Cys): The sulfhydryl (-SH) group of cysteine can react to form a thioester, which is also less stable than an amide bond.[1][7]

  • Histidine (His): The imidazole (B134444) ring of histidine can also exhibit some reactivity towards NHS esters.[1][15]

Q5: How can I minimize side reactions?

A5: To minimize side reactions, it is crucial to optimize the reaction conditions:

  • pH Control: Maintain the reaction pH between 7.2 and 8.0. This range provides a good compromise between ensuring amine reactivity and minimizing both hydrolysis and reactions with hydroxyl groups.[1]

  • Reagent Concentration: Use the lowest effective concentration of the NHS ester to achieve the desired degree of labeling. High concentrations can increase the likelihood of modifying less reactive sites.[1]

  • Reaction Time and Temperature: Shorter reaction times at room temperature or performing the reaction at 4°C overnight can help to limit the extent of side reactions and hydrolysis.[16]

Q6: Which buffers should I avoid for NHS ester reactions?

A6: Buffers containing primary amines are incompatible with NHS ester reactions as they will compete with the target protein for reaction with the ester.[7][16] Commonly used buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine.[7][16]

Q7: How should I properly store and handle NHS ester reagents?

A7: NHS esters are sensitive to moisture. They should be stored in a desiccated environment at -20°C.[7][17] To prevent condensation of atmospheric moisture onto the reagent, always allow the vial to equilibrate to room temperature before opening.[17][18] For NHS esters that are not water-soluble, use anhydrous organic solvents like DMSO or DMF to prepare stock solutions to minimize premature hydrolysis.[7][19] It is best practice to prepare stock solutions fresh for each experiment.[7]

Troubleshooting Guides

Problem 1: Low Labeling Efficiency
Possible Causes Troubleshooting Steps
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[16]
Presence of Amine-Containing Buffers Ensure that no buffers containing primary amines (e.g., Tris, glycine) were used for protein storage or the reaction itself.[7][16] If necessary, perform a buffer exchange for the protein into a recommended buffer (e.g., PBS, borate, bicarbonate) prior to labeling.[5]
Hydrolysis of NHS Ester This is a primary cause of low efficiency.[7] 1. Reagent Age/Storage: Use a fresh vial of the NHS ester or test the activity of the current stock (see Protocol 2). Ensure reagents are stored under desiccated conditions.[17][18] 2. Reaction Conditions: Consider performing the reaction at 4°C overnight to slow the rate of hydrolysis relative to aminolysis.[16] 3. Concentration: Low protein concentrations can favor hydrolysis.[16] If possible, increase the protein concentration to 2 mg/mL or higher.[16]
Inaccessible Primary Amines The primary amines on the protein surface may be sterically hindered.[16] This is an inherent property of the protein and may require alternative labeling strategies.
Insufficient Molar Excess of NHS Ester Increase the molar excess of the NHS ester. It is advisable to perform small-scale trial reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1 of ester to protein) to determine the optimal ratio.[5]
Problem 2: Evidence of Unwanted Side Reactions (e.g., with Ser, Thr, Tyr)
Possible Causes Troubleshooting Steps
High Reaction pH A pH above 8.5 can increase the reactivity of hydroxyl groups.[1] Lower the reaction pH to a range of 7.2-7.5. This will slow the reaction with amines but will significantly disfavor reactions with hydroxyl groups.[1]
High Molar Excess of NHS Ester An excess of the labeling reagent can drive reactions with less nucleophilic sites.[1] Perform a titration experiment to find the lowest molar excess of the NHS ester that provides sufficient labeling of the primary amines.
Limited Accessibility of Primary Amines If the primary amines are buried within the protein structure, the NHS ester may react with more accessible, albeit less reactive, residues on the surface.[1]
Instability of the Conjugate The ester linkages formed with Ser, Thr, or Tyr are less stable than amide bonds.[1] If you observe a loss of label over time, this may be the cause. To selectively reverse this O-acylation, you can treat the sample with hydroxylamine, which can cleave the ester bonds while leaving the stable amide bonds intact.[1]

Quantitative Data Summary

The stability of an NHS ester is critical for successful conjugation and is highly influenced by pH.

Table 1: Half-life of NHS Esters in Aqueous Solution at Various pH Values

pHTemperature (°C)Half-life
7.044-5 hours[2][11]
7.0N/A~7 hours[18]
8.0N/A1 hour[11]
8.6410 minutes[2][11]
9.0N/AMinutes[17][18]

Note: Half-life can vary based on the specific NHS ester compound, buffer composition, and temperature.

Key Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester
  • Prepare the Protein Solution: Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[5][6]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in an anhydrous organic solvent such as DMSO or DMF.[6][20]

  • Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution. A common starting point is a 10- to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[16][21]

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[5] Incubate for 15-30 minutes at room temperature.[5]

  • Purification: Remove excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[5][6]

Protocol 2: Assessing the Reactivity of an NHS Ester Reagent

This method can be used to check if an older stock of an NHS ester has hydrolyzed. It is based on the fact that the N-hydroxysuccinimide leaving group absorbs light strongly around 260 nm upon its release after hydrolysis.[17]

  • Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of a non-amine buffer (pH 7-8). If the reagent is not water-soluble, first dissolve it in a small amount of DMSO or DMF (e.g., 250 µL) and then add the buffer.[17]

  • Measure Initial Absorbance: Measure the absorbance of this solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with more buffer until it is within a readable range and record this value.[17]

  • Induce Hydrolysis: To a 1 mL aliquot of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds to completely hydrolyze the ester.[17]

  • Measure Final Absorbance: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm. This measurement should be taken within one minute, as the absorbance may decrease over time.[17]

  • Analysis: A significant increase in absorbance at 260 nm after base hydrolysis indicates that the NHS ester was active. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is no longer reactive.

Visualizations

NHS_Ester_Reactions Figure 1. Primary and Side Reactions of NHS Esters with Amino Acids cluster_main Primary Reaction (Aminolysis) cluster_side Side Reactions cluster_hydrolysis Hydrolysis cluster_other_aa Other Amino Acids Lys Lysine (Primary Amine) Amide Stable Amide Bond Lys->Amide pH 7.2-8.5 (Desired Reaction) Water Water (H₂O) CarboxylicAcid Inactive Carboxylic Acid Water->CarboxylicAcid Competes with Aminolysis (Rate increases with pH) SerThrTyr Ser, Thr, Tyr (Hydroxyl) UnstableEster Unstable O-acyl Ester SerThrTyr->UnstableEster O-acylation Cys Cysteine (Sulfhydryl) UnstableThioester Unstable Thioester Cys->UnstableThioester S-acylation His Histidine (Imidazole) HisAdduct Adduct His->HisAdduct Acylation NHSEster R-NHS Ester NHSEster->Lys NHSEster->Water NHSEster->SerThrTyr NHSEster->Cys NHSEster->His

Caption: Figure 1. Primary and Side Reactions of NHS Esters with Amino Acids

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Low Labeling Efficiency Start Start: Low Labeling Efficiency CheckBuffer Is buffer amine-free (e.g., no Tris/glycine)? Start->CheckBuffer CheckpH Is pH between 7.2-8.5? CheckBuffer->CheckpH Yes BufferExchange Action: Buffer exchange protein into PBS or Bicarbonate CheckBuffer->BufferExchange No CheckReagent Is NHS ester reagent active? CheckpH->CheckReagent Yes AdjustpH Action: Adjust pH of reaction buffer CheckpH->AdjustpH No OptimizeRatio Optimize molar ratio (Increase NHS ester) CheckReagent->OptimizeRatio Yes UseFreshReagent Action: Use fresh, desiccated NHS ester reagent CheckReagent->UseFreshReagent No OptimizeConc Increase protein concentration (>2 mg/mL) OptimizeRatio->OptimizeConc EndFail Issue may be protein-specific (e.g., inaccessible amines) OptimizeRatio->EndFail EndSuccess Success: Improved Labeling OptimizeConc->EndSuccess OptimizeConc->EndFail BufferExchange->CheckpH AdjustpH->CheckReagent UseFreshReagent->OptimizeRatio

Caption: Figure 2. Troubleshooting Workflow for Low Labeling Efficiency

References

Validation & Comparative

A Comparative Guide to Polyethylene Glycol (PEG) Linkers of Varying Lengths in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant in the design and efficacy of bioconjugates. The length of the PEG chain profoundly influences the physicochemical and pharmacokinetic properties of therapeutic proteins, antibody-drug conjugates (ADCs), and nanoparticle-based delivery systems. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to aid researchers in optimizing their bioconjugation strategies.

The Impact of PEG Linker Length on Bioconjugate Performance

PEGylation, the covalent attachment of PEG chains, is a widely adopted strategy to enhance the therapeutic profile of biomolecules. Key benefits include improved solubility, increased stability against proteolytic degradation, prolonged plasma half-life, and reduced immunogenicity.[1][2] The length of the PEG linker is a key parameter that can be modulated to fine-tune these properties. Generally, longer PEG chains lead to a more pronounced effect, although an optimal length must be determined empirically for each bioconjugate to avoid potential loss of bioactivity.[3]

Data Summary: Quantitative Comparison of Different Length PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key bioconjugate properties.

Bioconjugate PEG Linker Length Parameter Measured Observation Reference
Polyacridine Peptide-DNA Polyplex2 kDa, 5 kDa, 10 kDa, 20 kDa, 30 kDaPlasma Half-life (t1/2)Half-life increased with PEG length, with 5 kDa identified as optimal for gene expression.[1]
Human Serum Albumin (HSA)5 kDa, 10 kDa, 20 kDa (linear & branched)Hydrodynamic Radius (Rh)Rh increased linearly with the molecular weight of the attached PEG.[4][5][4][5]
Folate-Linked Liposomes2 kDa, 5 kDa, 10 kDaIn Vivo Tumor AccumulationTumor accumulation significantly increased with longer PEG linkers.[6][6]
Antibody-Drug Conjugate (ADC)2, 4, 8, 12, 24 PEG unitsPlasma and Tumor ExposureIncreasing PEG chain length led to increased plasma and tumor exposures.[7][7]
Affibody-Drug Conjugate4 kDa, 10 kDaIn Vivo Antitumor Activity & MTDThe 10 kDa PEG conjugate showed superior antitumor activity and a higher maximum tolerated dose (MTD).[3][3]

Table 1: Influence of PEG Linker Length on Pharmacokinetics and In Vivo Efficacy.

Bioconjugate PEG Linker Length Parameter Measured Observation Reference
Human Serum Albumin (HSA)5 kDa, 10 kDa, 20 kDa (linear & branched)Hydrodynamic Radius (Rh)A linear relationship was observed between the molecular weight of the attached PEG and the hydrodynamic radius of the PEGylated HSA.[4][5][4][5]
Folate-Linked Liposomes2 kDa, 5 kDa, 10 kDaCellular Uptake (in vitro)No significant difference in cellular uptake was observed between the different PEG linker lengths in vitro.[6][6]
Antibody-Drug Conjugate (ADC)2, 4, 8, 12, 24 PEG unitsTumor-to-Plasma Exposure RatioADCs with 8, 12, and 24 PEG units had significantly higher tumor-to-plasma exposure ratios.[7][7]
Affibody-Drug Conjugate4 kDa, 10 kDaIn Vitro Cytotoxicity (IC50)Longer PEG chain (10 kDa) resulted in a higher IC50 value (reduced in vitro cytotoxicity).[3][3]

Table 2: Impact of PEG Linker Length on Physicochemical Properties and In Vitro Performance.

Experimental Protocols

Detailed methodologies are crucial for the design and replication of bioconjugation experiments. Below are representative protocols for common PEGylation chemistries and subsequent characterization assays.

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This protocol outlines the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Amine-reactive PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or desalting column.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The reaction can be incubated for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[8][9]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.[8]

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm PEGylation (observed as a shift in molecular weight) and by SEC to assess purity and aggregation.

Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry

This protocol describes the conjugation of a maleimide-activated PEG to a protein containing a free cysteine residue.

Materials:

  • Protein solution containing a free sulfhydryl group (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)

  • Maleimide-activated PEG

  • Reducing agent (e.g., TCEP, optional, for reducing disulfide bonds)

  • Quenching solution (e.g., free cysteine or β-mercaptoethanol)

  • Purification materials (dialysis or SEC)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP. The reducing agent must be removed before adding the maleimide-PEG.

  • PEG-Maleimide Solution Preparation: Dissolve the maleimide-activated PEG in the reaction buffer immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide to the protein solution. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[10][11]

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like free cysteine.

  • Purification: Purify the conjugate using dialysis or SEC to remove unreacted PEG and quenching reagent.

  • Characterization: Confirm conjugation and assess purity using SDS-PAGE and SEC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of an antibody-drug conjugate (ADC) on cancer cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC of interest

  • Control antibody and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, control antibody, and free drug. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a period determined by the ADC's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[12][13]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways can provide a clear and concise understanding of complex biological processes.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis protein Protein Solution (Amine-free buffer) conjugation Conjugation Reaction (RT, 1-2h or 4°C, overnight) protein->conjugation peg PEG-NHS Ester (Dissolved in DMSO) peg->conjugation quench Quenching (e.g., Tris buffer) conjugation->quench purification Purification (SEC or Dialysis) quench->purification analysis Characterization (SDS-PAGE, SEC) purification->analysis

Workflow for Amine-Reactive PEGylation.

her2_pathway cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway HER2 HER2 Receptor Dimerization Heterodimerization HER2->Dimerization HER3 HER3 Receptor HER3->Dimerization Ligand Ligand (e.g., Heregulin) Ligand->HER3 Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K Grb2 Grb2/Sos Autophosphorylation->Grb2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression & Cell Proliferation ERK->GeneExpression

Simplified HER2 Signaling Pathway.

Many bioconjugates, such as the antibody-drug conjugate Trastuzumab emtansine (T-DM1), target the HER2 receptor, which is overexpressed in certain cancers.[4] Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. The HER2 signaling pathway, upon activation through dimerization with other HER family members like HER3, triggers downstream cascades such as the PI3K/Akt and RAS/MAPK pathways, promoting cell proliferation and survival.[4][14] PEGylation of such ADCs can enhance their therapeutic index by prolonging their circulation time, leading to increased accumulation in the tumor.[3]

adc_workflow cluster_discovery Discovery & Engineering cluster_conjugation Conjugation & Purification cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation ab_selection Antibody Selection conjugation Bioconjugation ab_selection->conjugation linker_payload Linker-Payload Design linker_payload->conjugation purification Purification conjugation->purification binding_assay Binding Affinity purification->binding_assay cytotoxicity Cytotoxicity Assay purification->cytotoxicity pk_study Pharmacokinetics cytotoxicity->pk_study efficacy_study Efficacy Studies (Xenograft Models) pk_study->efficacy_study

General Workflow for ADC Development.

The development of an effective ADC is a multi-step process that begins with the selection of a target-specific antibody and the design of a potent linker-payload system.[7][15][16] Following bioconjugation and purification, the ADC undergoes rigorous in vitro characterization to assess its binding affinity and cytotoxicity. Promising candidates then advance to in vivo studies to evaluate their pharmacokinetic profile and therapeutic efficacy in preclinical models.[7][16]

Conclusion

The length of the PEG linker is a critical design parameter in bioconjugation that significantly impacts the therapeutic efficacy of the resulting conjugate. While longer PEG chains generally enhance pharmacokinetic properties, they can sometimes compromise in vitro activity. Therefore, a systematic evaluation of a range of PEG linker lengths is essential to identify the optimal balance for a specific application. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct these comparative studies and advance the development of novel biotherapeutics.

References

A Comparative Guide to Biotinylation Reagents: NHS-PEG-Biotin vs. 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical tools is paramount to experimental success. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique for detection, purification, and immobilization of proteins and other biomolecules. The choice of biotinylating reagent is critical and depends entirely on the intended application. This guide provides a detailed comparison of two distinct biotin-containing reagents: the widely-used, amine-reactive NHS-PEG-Biotin and the specialized, bifunctional PROTAC linker, 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) . While both molecules incorporate the high-affinity biotin tag, their functionalities and primary applications are fundamentally different.

At a Glance: Key Differences and Physicochemical Properties

NHS-PEG-Biotin is designed for the straightforward labeling of existing biomolecules, such as proteins or antibodies, to enable their detection or purification. In contrast, 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is a specialized chemical building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of therapeutic molecules designed to induce the degradation of specific target proteins. The biotin moiety in this context is often used for analytical purposes during the development of the PROTAC molecule itself.

The table below summarizes the key quantitative and qualitative differences between these two reagents.

PropertyNHS-PEG-Biotin (e.g., NHS-PEG4-Biotin)2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)
Primary Application General biotinylation of proteins and other biomoleculesSynthesis of PROTACs and other bifunctional molecules
Reactive Group(s) N-Hydroxysuccinimide (NHS) EsterTwo Carboxylic Acids (-COOH)
Target Functional Group Primary Amines (-NH₂)Amines (after activation with coupling agents like EDC/HATU)
Molecular Weight ~588.67 g/mol (for PEG4 variant)[1]~461.5 g/mol [2][3]
Spacer Arm Length ~29.0 Å (for PEG4 variant)[1][4]Shorter, branched PEG linkers
Water Solubility High, enhanced by the PEG spacer[1]Good, enhanced by PEG and carboxyl groups

NHS-PEG-Biotin: For Direct Biomolecule Labeling

NHS-PEG-Biotin is a heterobifunctional reagent featuring a biotin group for affinity binding and an N-hydroxysuccinimide (NHS) ester for covalently coupling to primary amines, such as those on the side chains of lysine (B10760008) residues in proteins.[4] The polyethylene (B3416737) glycol (PEG) spacer between the biotin and the NHS ester enhances the water solubility of the reagent and the resulting biotinylated molecule, which can help prevent aggregation of labeled proteins.[1][5] The length of the spacer arm also reduces steric hindrance, allowing for more efficient binding of the biotin tag to avidin (B1170675) or streptavidin.[4]

Experimental Workflow: Protein Biotinylation and ELISA Detection

The primary use of NHS-PEG-Biotin is to label a protein of interest, which can then be detected or captured in a variety of assays. A common application is in an Enzyme-Linked Immunosorbent Assay (ELISA), where a biotinylated detection antibody is used for signal amplification through an avidin/streptavidin-enzyme conjugate.[6][7]

The general workflow involves three main stages: labeling the protein, removing excess biotin, and performing the detection assay.

NHS_Biotin_Workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_detection ELISA Detection Protein Protein Solution (in amine-free buffer, pH 7-9) Reaction Incubation (RT, 30-60 min) Protein->Reaction Biotin NHS-PEG-Biotin (dissolved in DMSO/DMF) Biotin->Reaction Desalting Desalting Column (or Dialysis) Reaction->Desalting Remove excess biotin Labeled_Protein Purified Biotinylated Protein Desalting->Labeled_Protein Add_Labeled_Ab Add Biotinylated Antibody ELISA_Plate Antigen-Coated ELISA Plate ELISA_Plate->Add_Labeled_Ab Add_Streptavidin Add Streptavidin-HRP Add_Labeled_Ab->Add_Streptavidin Add_Substrate Add TMB Substrate Add_Streptavidin->Add_Substrate Readout Measure Absorbance (Colorimetric Signal) Add_Substrate->Readout

Caption: Workflow for protein biotinylation with NHS-PEG-Biotin and subsequent use in an ELISA.
Detailed Experimental Protocol: Antibody Biotinylation

This protocol is a representative example for labeling an IgG antibody.[5][8][9]

  • Preparation of Antibody: Dissolve or buffer exchange the antibody (e.g., 1-10 mg/mL) into an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.0. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the reaction.

  • Preparation of Biotin Reagent: Immediately before use, dissolve the NHS-PEG-Biotin in an anhydrous organic solvent like DMSO or DMF to create a stock solution (e.g., 10-20 mM). Do not store the reconstituted reagent, as the NHS ester is susceptible to hydrolysis.

  • Biotinylation Reaction: Add a calculated molar excess (typically 10- to 20-fold) of the NHS-PEG-Biotin solution to the antibody solution. The optimal molar ratio depends on the protein concentration and desired degree of labeling.[5] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove excess, non-reacted biotin reagent by dialysis or using a desalting column (e.g., Sephadex G-25).

  • Quantification (Optional): The degree of biotin incorporation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin by the biotinylated protein.

  • Storage: Store the biotinylated antibody under conditions optimal for the unlabeled antibody, often at 4°C for short-term or -20°C for long-term storage.

2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid): A Linker for PROTAC Synthesis

This molecule is a bifunctional linker designed for use in the synthesis of PROTACs.[10][11] PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system (the ubiquitin-proteasome system) to selectively degrade a target protein of interest (POI).[12][13]

A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[14] 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) serves as a component of this linker. Its two carboxylic acid groups provide reactive handles for conjugation to the POI ligand and the E3 ligase ligand, typically through amide bond formation. The biotin tag is not intended for labeling a target protein in a biological sample, but rather serves as a valuable analytical handle for purifying the final PROTAC molecule or for use in biophysical assays to study its binding kinetics (e.g., surface plasmon resonance).

The PROTAC Mechanism of Action

The workflow involving this linker is one of chemical synthesis. The linker is sequentially coupled with the two different ligands to build the final heterobifunctional PROTAC molecule.

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_action Cellular Action Linker Biotin-bis-Acid Linker Coupling1 Amide Coupling Linker->Coupling1 POI_Ligand POI Ligand POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Amide Coupling E3_Ligand->Coupling2 Coupling1->Coupling2 Intermediate PROTAC Final PROTAC Molecule Coupling2->PROTAC PROTAC_in_cell PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_in_cell->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Signaling_Pathway cluster_pathway Kinase Signaling Cascade cluster_intervention Point of Intervention Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Degradation Degradation of Kinase B KinaseB->Degradation Response Cellular Response (e.g., Proliferation) TF->Response PROTAC PROTAC Targeting Kinase B PROTAC->KinaseB Induces

References

A Comparative Guide to Biotin-Avidin Alternatives for Protein Capture

Author: BenchChem Technical Support Team. Date: December 2025

The biotin-avidin interaction is a cornerstone of biotechnology, prized for its high affinity and specificity. However, its quasi-irreversible nature and the presence of endogenous biotin (B1667282) in biological samples can present challenges for certain applications, such as the gentle elution of captured proteins or assays where background signal is a concern. This guide provides a comparative overview of prominent alternatives, offering researchers the data and methodologies needed to select the optimal system for their protein capture experiments.

Overview of Key Protein Capture Technologies

Emerging technologies offer a range of functionalities, from covalent and irreversible capture to reversible binding under gentle elution conditions. This guide focuses on three principal alternatives: the HaloTag system, the SpyTag/SpyCatcher system, and the Strep-tag® II/Strep-Tactin® system, comparing their performance metrics against the traditional biotin-avidin interaction.

Quantitative Comparison of Protein Capture Systems

The selection of a protein capture system often hinges on specific quantitative parameters such as binding affinity (Kd), association rate (kon), and dissociation rate (koff). These factors dictate the stability of the interaction and the conditions required for capture and release.

FeatureBiotin-AvidinHaloTag-LigandSpyTag/SpyCatcherStrep-tag® II/Strep-Tactin®
Binding Affinity (Kd) ~10⁻¹⁵ M~10⁻¹⁰ M (varies with ligand)~10⁻¹¹ - 10⁻¹² M~10⁻⁶ M
Nature of Bond Non-covalent (functionally irreversible)CovalentCovalent (isopeptide)Non-covalent (reversible)
Tag Size N/A (Biotin is a small molecule)34 kDa~13 kDa (SpyCatcher) + ~1 kDa (SpyTag)~1 kDa
Formation/Binding Conditions Physiological pH, broad temperature rangePhysiological pH, 4-37°CPhysiological pH, broad temperature rangePhysiological pH
Elution Conditions Harsh denaturing conditions (e.g., 8M Guanidine-HCl, low pH)Cleavage by TEV proteaseN/A (irreversible)Gentle, competitive elution (Desthiobiotin)
Endogenous Interference Yes (endogenous biotin)NoNoNo

In-Depth Analysis and Methodologies

The HaloTag System: Covalent Capture and Controlled Release

The HaloTag is a 34 kDa protein tag derived from a bacterial dehalogenase. It forms a highly specific, covalent bond with synthetic ligands. This system's key advantage is the ability to cleave a linker (e.g., a TEV protease site) between the protein of interest and the HaloTag, allowing for the release of the captured protein while the tag remains bound to the solid support.

The following protocol outlines a typical workflow for capturing a HaloTag-fusion protein on a solid support functionalized with a HaloTag ligand.

HaloTag_Workflow cluster_solution Solution Phase cluster_solid Solid Phase cluster_elution Elution & Purification Prot Protein of Interest-TEV-HaloTag Fusion Lysate Cell Lysate containing Fusion Protein Resin HaloLink™ Resin (Ligand-coated) Lysate->Resin Covalent Binding TEV Add TEV Protease Resin->TEV Wash ElutedProt Pure Protein of Interest TEV->ElutedProt Cleavage BoundTag HaloTag bound to Resin TEV->BoundTag Remains Bound SpyTag_Workflow cluster_solution Solution Phase cluster_solid Solid Phase cluster_capture Covalent Capture Prot Protein of Interest-SpyTag Fusion Lysate Cell Lysate containing Fusion Protein Resin SpyCatcher-coated Resin Lysate->Resin Spontaneous Isopeptide Bond Formation Captured Immobilized Protein of Interest Resin->Captured Wash StrepTag_Workflow cluster_solution Solution Phase cluster_solid Solid Phase cluster_elution Elution Prot Protein of Interest-Strep-tag II Fusion Lysate Cell Lysate containing Fusion Protein Resin Strep-Tactin® Resin Lysate->Resin Reversible Binding Desthiobiotin Add Desthiobiotin Resin->Desthiobiotin Wash ElutedProt Pure Protein of Interest Desthiobiotin->ElutedProt Competitive Elution

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Biotinylation Reagents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of cleavable and non-cleavable biotinylation reagents. This guide provides a detailed comparison of their performance, supporting experimental data, and protocols for key applications.

The biotin-streptavidin interaction, one of the strongest known non-covalent biological interactions, is a cornerstone of modern life sciences research. It enables highly specific and robust labeling and purification of proteins and other biomolecules. Biotinylation reagents, which facilitate the covalent attachment of biotin (B1667282) to a target molecule, are broadly categorized into two main types: cleavable and non-cleavable. The choice between these two classes of reagents is critical and depends heavily on the downstream application. This guide provides an in-depth comparison to aid researchers in making an informed decision.

Executive Summary

FeatureCleavable Biotinylation ReagentsNon-Cleavable Biotinylation Reagents
Primary Advantage Allows for the recovery of the native, unmodified target molecule after purification.Provides a highly stable and robust linkage for applications where the biotin tag does not interfere with downstream analysis.
Elution/Recovery Mild elution conditions that cleave the linker, preserving the functionality of the target molecule.Harsh, denaturing conditions are typically required to disrupt the strong biotin-streptavidin interaction, which can denature the target protein.
Typical Applications Mass spectrometry, functional assays of purified proteins, reversible immobilization, and applications requiring the removal of the biotin tag.Standard affinity purification for SDS-PAGE analysis, western blotting, ELISA, and other immunoassays where protein denaturation is acceptable.
Potential Drawbacks Incomplete cleavage can lead to lower yields; the cleavage reagent may affect the target molecule.Co-elution of endogenously biotinylated proteins and non-specifically bound proteins; the presence of the biotin tag may interfere with downstream applications.

The Fundamental Difference: The Linker

The key distinction between cleavable and non-cleavable biotinylation reagents lies in the spacer arm that connects the biotin moiety to the reactive group that conjugates with the target molecule.

  • Non-cleavable reagents possess a stable spacer arm that, once attached to the target, creates a permanent biotin label.

  • Cleavable reagents incorporate a labile bond within the spacer arm. This allows for the selective cleavage of the linker and the subsequent release of the biotinylated molecule from streptavidin, leaving the target molecule in its native state.[1]

Several types of cleavable linkers are available, each with a specific cleavage mechanism:

  • Disulfide Linkers: These are cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1]

  • Acid-Labile Linkers: These linkers are sensitive to acidic conditions and are cleaved at a low pH.[1]

  • Photo-Cleavable Linkers: These linkers contain a photocleavable group that is broken upon exposure to UV light.[1]

Performance Comparison: Quantitative Insights

While direct head-to-head quantitative comparisons in single studies are limited, a synthesis of available data highlights the performance differences.

ParameterCleavable ReagentsNon-Cleavable ReagentsSupporting Data Insights
Protein Recovery/Elution Efficiency Generally higher recovery of functional protein due to mild elution conditions. Some studies suggest that elution from cleavable linkers can result in the identification of a higher number of proteins in mass spectrometry compared to on-bead digestion.[2]Elution often requires harsh denaturing conditions (e.g., boiling in SDS-PAGE sample buffer, high concentrations of guanidine-HCl) which can lead to lower yields of functional protein. One study reported 40-60% elution of bound proteins from streptavidin beads using excess biotin and heat.A study comparing a cleavable biotin-alkyne (DADPS) to an uncleavable biotin-alkyne for BONCAT analysis found that the cleavable reagent resulted in the identification and quantification of over 50% more newly synthesized proteins.[3] Another study noted that on-bead digestion, often used with non-cleavable reagents, can lead to a lower number of identified proteins in mass spectrometry analysis compared to elution via a cleavable linker.[2]
Purity of Eluted Sample Can yield higher purity of the target protein as the elution is specific to the cleavage of the linker.Prone to co-elution of endogenously biotinylated proteins and non-specifically bound proteins, especially under harsh elution conditions.[4]Harsh elution conditions required for non-cleavable reagents can lead to the release of non-specifically bound proteins and endogenously biotinylated proteins along with the target protein.[4] To mitigate this, stringent washing steps are crucial.
Non-Specific Binding The level of non-specific binding is primarily dependent on the affinity resin and washing conditions, similar to non-cleavable reagents.The strong biotin-streptavidin interaction itself does not contribute to non-specific binding, but the harsh elution conditions can release non-specifically bound proteins from the affinity matrix.To reduce non-specific binding, it is recommended to block the streptavidin beads with a protein like BSA and to include non-ionic detergents like Tween-20 in the buffers.[5] Increasing the ionic strength of wash buffers can also help.[6]

Experimental Workflows and Protocols

The choice of biotinylation reagent dictates the experimental workflow, particularly the elution step.

General Experimental Workflow

experimental_workflow cluster_labeling Biotinylation cluster_capture Capture cluster_elution Elution Target_Molecule Target Molecule (Protein, Antibody, etc.) Biotinylation_Reagent Biotinylation Reagent (Cleavable or Non-Cleavable) Target_Molecule->Biotinylation_Reagent Incubation Biotinylated_Molecule Biotinylated Molecule Biotinylation_Reagent->Biotinylated_Molecule Streptavidin_Beads Streptavidin-Coated Beads Biotinylated_Molecule->Streptavidin_Beads Binding Bound_Complex Streptavidin-Biotin Complex Streptavidin_Beads->Bound_Complex Cleavage_Agent Cleavage Agent (e.g., DTT, Acid, Light) Bound_Complex->Cleavage_Agent Cleavable Harsh_Elution Harsh Elution Buffer (e.g., SDS, High Biotin) Bound_Complex->Harsh_Elution Non-Cleavable Purified_Molecule Purified Target Molecule Cleavage_Agent->Purified_Molecule Denatured_Complex Denatured Target-Biotin Complex Harsh_Elution->Denatured_Complex GPCR_Signaling cluster_membrane Plasma Membrane GPCR_BirA GPCR-BirA Fusion Interacting_Protein Interacting Protein GPCR_BirA->Interacting_Protein Proximity Biotinylated_Protein Biotinylated Interacting Protein Interacting_Protein->Biotinylated_Protein Biotinylation Streptavidin_Purification Streptavidin Purification Biotinylated_Protein->Streptavidin_Purification Biotin Biotin Biotin->GPCR_BirA ATP ATP ATP->GPCR_BirA MS_Analysis Mass Spectrometry Analysis Streptavidin_Purification->MS_Analysis Elution & Digestion ADC_Development Antibody Antibody Biotinylation Biotinylation (Cleavable Reagent) Antibody->Biotinylation Biotinylated_Antibody Biotinylated Antibody Biotinylation->Biotinylated_Antibody Streptavidin_Purification Streptavidin Purification Biotinylated_Antibody->Streptavidin_Purification Drug_Conjugation Drug Payload Conjugation Streptavidin_Purification->Drug_Conjugation Cleavage Linker Cleavage Drug_Conjugation->Cleavage Final_ADC Purified ADC Cleavage->Final_ADC

References

A Researcher's Guide to Biotin-PEG Linkers in Immunoprecipitation: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, immunoprecipitation (IP) is a cornerstone technique for isolating and studying specific proteins and their interaction partners. The use of biotin-PEG linkers in conjunction with streptavidin-based affinity purification offers a powerful and versatile method for capturing target proteins with high specificity and affinity. The polyethylene (B3416737) glycol (PEG) spacer arm in these linkers plays a crucial role in enhancing the efficiency of immunoprecipitation by increasing the solubility of the biotinylated antibody and reducing steric hindrance, thereby improving the accessibility of the biotin (B1667282) moiety to streptavidin.[1][2]

This guide provides an objective comparison of the performance of different biotin-PEG linkers in immunoprecipitation, supported by experimental data and detailed protocols to aid in the selection of the optimal linker for your research needs.

Key Performance Metrics: A Comparative Overview

Impact of PEG Spacer Length

The length of the PEG spacer is a critical determinant of performance. A longer PEG linker can more effectively overcome steric hindrance, allowing for better access of the biotin tag to the streptavidin-coated beads, which can be particularly important when dealing with large protein complexes. However, an excessively long linker might lead to undesirable flexibility and potential non-specific interactions.

Linker TypeSpacer Length (Number of PEG units)Key AdvantagesPotential DisadvantagesApplication
Short Chain 2-6Less steric hindrance for small targets, suitable for close proximity labeling.May not be sufficient to overcome steric hindrance in large protein complexes.Immunoprecipitation of smaller, less complex proteins.
Medium Chain 8-12Good balance of flexibility and reach, often optimal for pull-down of protein complexes.May still present some steric hindrance for very large or complex targets.General immunoprecipitation and co-immunoprecipitation.
Long Chain >12Greater flexibility and reach, enhanced solubility, effective at minimizing steric hindrance.Increased potential for non-specific binding, may be unnecessarily long for some applications.Immunoprecipitation of large, multi-protein complexes.

One study on affinity capture mass spectrometry demonstrated that PEG8 and PEG12 linkers resulted in a greater overall intensity and a modestly increased number of quantified kinases compared to PEG2 and PEG4 linkers, suggesting a potential advantage for medium to long linkers in pull-down assays.

Influence of Reactive Group Chemistry

The choice of reactive group on the biotin-PEG linker determines the conjugation strategy to the antibody. The most common reactive groups are N-hydroxysuccinimide (NHS) esters for targeting primary amines (lysine residues) and maleimides for targeting sulfhydryl groups (cysteine residues).

Reactive GroupTarget ResidueKey AdvantagesConsiderations
NHS Ester Primary Amines (Lysine)Simple and efficient conjugation to readily available amine groups on antibodies.Conjugation occurs at multiple sites, which can lead to heterogeneous labeling and potential impact on antibody binding if near the antigen-binding site.
Maleimide Sulfhydryl (Cysteine)Allows for more site-specific labeling by targeting free cysteine residues, which can be engineered into the antibody.Requires the presence of a free sulfhydryl group, which may necessitate reduction of disulfide bonds or protein engineering.
Click Chemistry (e.g., Azide, DBCO) Bioorthogonal handlesHighly specific and efficient conjugation with minimal side reactions.Requires the introduction of a bioorthogonal handle onto the antibody.

Experimental Protocols

A well-defined experimental protocol is crucial for successful immunoprecipitation. The following is a generalized protocol for immunoprecipitation using a biotinylated antibody and streptavidin magnetic beads. Optimization of buffer components, incubation times, and wash steps may be necessary for specific applications.

A. Antibody Biotinylation (using NHS-PEG-Biotin)
  • Antibody Preparation: Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.

  • Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Biotin reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the dissolved NHS-PEG-Biotin to the antibody solution. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Removal of Excess Biotin: Remove non-reacted biotin using a desalting column or dialysis against PBS.

B. Immunoprecipitation using Biotinylated Antibody and Streptavidin Magnetic Beads
  • Bead Preparation: Resuspend the streptavidin magnetic beads thoroughly by vortexing. Transfer the desired amount of beads to a microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant. Wash the beads three times with a suitable binding/wash buffer (e.g., PBS with 0.05% Tween-20).

  • Binding of Biotinylated Antibody to Beads: Resuspend the washed beads in the binding/wash buffer. Add the biotinylated antibody and incubate for 30-60 minutes at room temperature with gentle rotation to allow the antibody to bind to the beads.

  • Cell Lysate Preparation: Prepare cell lysate using a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation Reaction: Add the cell lysate to the antibody-coated beads. Incubate for 1-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Place the tube on the magnetic rack to pellet the beads and discard the supernatant. Wash the beads three to five times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured protein from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer). If using SDS-PAGE sample buffer, boil the sample for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Visualizing the Workflow and Key Factors

To better understand the immunoprecipitation process and the factors influencing its success, the following diagrams have been generated using Graphviz.

immunoprecipitation_workflow cluster_prep Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Biotin_Ab Biotinylated Antibody Binding Binding: Antibody-Antigen Complex Formation Biotin_Ab->Binding Streptavidin_Beads Streptavidin Magnetic Beads Streptavidin_Beads->Binding Cell_Lysate Cell Lysate Cell_Lysate->Binding Washing Washing: Removal of Non-specific Proteins Binding->Washing Capture Elution Elution: Release of Target Protein Washing->Elution Purified Complex Analysis Western Blot or Mass Spectrometry Elution->Analysis Eluted Protein

Caption: Experimental workflow for immunoprecipitation using a biotin-PEGylated antibody.

performance_factors cluster_linker Biotin-PEG Linker Properties cluster_experimental Experimental Conditions center_node IP Performance PEG_Length PEG Length PEG_Length->center_node affects steric hindrance Reactive_Group Reactive Group Reactive_Group->center_node determines conjugation Solubility Solubility Solubility->center_node improves efficiency Antibody_Quality Antibody Specificity & Affinity Antibody_Quality->center_node critical for specificity Buffer_Composition Lysis & Wash Buffers Buffer_Composition->center_node impacts non-specific binding Incubation_Time Incubation Time & Temperature Incubation_Time->center_node influences binding kinetics

Caption: Factors influencing the performance of biotin-PEG linkers in immunoprecipitation.

Alternatives to Biotin-PEG Linkers

While biotin-PEG linkers are highly effective, some alternative strategies exist for immunoprecipitation:

  • Direct Antibody Immobilization: Covalently coupling the antibody directly to the beads (e.g., via amine-reactive crosslinkers) can prevent antibody leaching during elution.

  • Protein A/G Beads: This traditional method relies on the affinity of Protein A or Protein G for the Fc region of antibodies. It is a well-established technique but can lead to co-elution of the antibody, which may interfere with downstream analysis.

  • Cleavable Linkers: These linkers allow for the release of the captured protein under specific conditions (e.g., chemical or enzymatic cleavage), which can be advantageous for downstream applications where the biotin tag is not desired.

Conclusion

The selection of an appropriate biotin-PEG linker is a critical step in designing a successful immunoprecipitation experiment. The length of the PEG spacer and the choice of reactive group should be carefully considered based on the specific target protein and the experimental goals. While direct quantitative comparisons are limited, the available data from related techniques suggest that medium to long PEG linkers (PEG8-PEG12) often provide a good balance of properties for efficient protein capture. By following a well-optimized protocol and understanding the key factors that influence performance, researchers can effectively utilize biotin-PEG linkers to achieve high-quality results in their immunoprecipitation studies.

References

A Comparative Guide to Cell Surface Labeling: Biotinylation vs. Radioiodination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of cell surface proteins is fundamental to understanding cellular communication, signal transduction, and disease pathogenesis. Accurate labeling of these proteins is a critical first step for their identification, quantification, and functional analysis. For decades, radioiodination has been a gold-standard method due to its exceptional sensitivity. However, the inherent risks associated with handling radioactive materials have driven the development of safer, non-radioactive alternatives. Among these, biotinylation has emerged as a powerful and versatile technique. This guide provides an objective comparison of biotinylation and radioiodination, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal method for their cell surface labeling needs.

Quantitative Performance Comparison

The choice between biotinylation and radioiodination often depends on a trade-off between sensitivity, safety, and the preservation of protein function. The following table summarizes the key performance characteristics of each method.

FeatureBiotinylationRadioiodinationSupporting Data/Rationale
Safety Profile Non-radioactive, minimal safety precautions required.Radioactive, requires specialized handling, licensing, and waste disposal.Based on the fundamental nature of the labeling reagents.
Sensitivity High; signal can be amplified using avidin/streptavidin-enzyme conjugates.[1][2][3]Very High; considered one of the most sensitive protein labeling methods.[4][5]Radioisotopes allow for direct and highly sensitive detection. Biotin-streptavidin interaction (Kd ≈ 10⁻¹⁴ M) provides strong signal amplification.[6]
Protein Integrity Generally mild; less likely to alter protein structure or function.[7]Can cause significant protein damage and loss of function due to harsh oxidizing agents.[4][8]A study on MSC exosomes found that Chloramine-T and Pierce iodination methods reduced the enzymatic activity of the surface protein CD73 to 9.7% and 66.6% of initial activity, respectively.[4][9]
Specificity Primarily targets primary amines (lysine residues) or other specific functional groups depending on the reagent.[1]Primarily targets tyrosine residues.[8]The labeling chemistry dictates the target amino acid residues.
Versatility High; compatible with various detection methods (chemiluminescence, fluorescence, colorimetric).[10][11]Low; detection is limited to autoradiography or scintillation counting.Biotin (B1667282) can be detected via streptavidin conjugated to a wide array of reporters.
Ease of Use Relatively simple, multi-step procedure involving washes and incubations.[12][13]Technically demanding, involving the handling of volatile radioactive iodine and requiring separation of free iodine post-labeling.[4]Protocols for biotinylation are generally more straightforward and adaptable to standard laboratory settings.[14]
Label Stability Highly stable covalent bond; biotin-streptavidin complex is resistant to heat, pH, and denaturants.[3]The C-I bond is susceptible to in vivo deiodination, leading to signal loss.[8][15]The strength of the biotin-streptavidin interaction is a key advantage for purification and detection.[6]

Experimental Methodologies

The following sections provide detailed protocols for cell surface labeling using a common biotinylation reagent (Sulfo-NHS-Biotin) and a standard radioiodination method (Chloramine-T).

Protocol 1: Cell Surface Biotinylation using Sulfo-NHS-Biotin

This protocol is adapted from methods described for labeling surface proteins with amine-reactive, membrane-impermeable biotinylation reagents.[10][12][13]

Materials:

  • Cells cultured in appropriate plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • EZ-Link™ Sulfo-NHS-LC-Biotin

  • Quenching Solution (e.g., 100 mM glycine (B1666218) in ice-cold PBS)[16]

  • Cell Lysis Buffer

  • Immobilized NeutrAvidin or Streptavidin beads

Procedure:

  • Place the cell culture plate on ice and gently wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.[12][14]

  • Prepare the biotinylation reagent solution immediately before use by dissolving Sulfo-NHS-LC-Biotin in ice-cold PBS (e.g., at a concentration of 0.5 mg/mL).[13]

  • Remove the final PBS wash and add the biotinylation solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubate the plate for 30 minutes at 4°C with gentle rocking.[12] This low temperature minimizes endocytosis of the labeled proteins.

  • Aspirate the biotinylation solution and quench the reaction by adding ice-cold Quenching Solution. Incubate for 10-15 minutes at 4°C with gentle rocking to ensure all unreacted biotin reagent is neutralized.[13][16]

  • Wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding ice-cold Cell Lysis Buffer and scraping the cells.

  • Clarify the lysate by centrifugation at ~14,000 x g for 10 minutes at 4°C.[13]

  • The supernatant containing the biotin-labeled cell surface proteins is now ready for downstream applications, such as immunoprecipitation with NeutrAvidin beads followed by Western blot analysis.[10]

Protocol 2: Cell Surface Radioiodination using the Chloramine-T Method

This protocol is a generalized procedure based on established methods for radioiodinating proteins and cell surfaces.[4][17] Caution: This procedure involves radioactive materials and must be performed in a designated radioactivity laboratory with appropriate shielding and safety measures.

Materials:

  • Cells in suspension or adherent cells washed and resuspended in buffer

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Na¹²⁵I (or other suitable radioiodine isotope)

  • Chloramine-T solution (freshly prepared, e.g., 4 mg/mL in PBS)[4]

  • Sodium metabisulfite (B1197395) solution (quenching agent, e.g., 1.2 mg/mL in PBS)

  • Separation column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Prepare a suspension of live cells (~1-10 x 10⁶ cells) in 100-200 µL of PBS in a reaction tube suitable for radiolabeling.

  • In a certified radioisotope fume hood, add 2-3 mCi of Na¹²⁵I solution to the cell suspension.[4]

  • Initiate the labeling reaction by adding 100 µL of the freshly prepared Chloramine-T solution. Mix gently and immediately.[4]

  • Allow the reaction to proceed for 1-2 minutes at room temperature.[4] Reaction time should be minimized to reduce cell damage.

  • Stop the reaction by adding an equal volume of sodium metabisulfite solution.

  • Separate the radiolabeled cells/proteins from unreacted free ¹²⁵I. This is typically achieved by passing the reaction mixture through a desalting column (like Sephadex G-25) or via dialysis against PBS.

  • The fractions containing the radiolabeled proteins can be identified using a gamma counter.

  • The labeled proteins are now ready for analysis by methods such as SDS-PAGE followed by autoradiography.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for biotinylation and radioiodination.

Biotinylation_Workflow cluster_prep Cell Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis start Culture Cells wash1 Wash 3x with ice-cold PBS start->wash1 add_biotin Add Sulfo-NHS-Biotin (30 min @ 4°C) wash1->add_biotin quench Quench Reaction (100 mM Glycine) add_biotin->quench wash2 Wash 3x with ice-cold PBS quench->wash2 lyse Lyse Cells wash2->lyse purify Purify with Streptavidin Beads lyse->purify analyze Analyze (e.g., Western Blot) purify->analyze

Caption: Workflow for Cell Surface Labeling via Biotinylation.

Radioiodination_Workflow cluster_prep Cell Preparation cluster_labeling Labeling Reaction (in Fume Hood) cluster_analysis Purification & Analysis start Prepare Cell Suspension in PBS add_iodine Add Na¹²⁵I start->add_iodine add_oxidizer Add Chloramine-T (1-2 min @ RT) add_iodine->add_oxidizer stop_reaction Stop with Sodium Metabisulfite add_oxidizer->stop_reaction purify Separate Free ¹²⁵I (Dialysis / Gel Filtration) stop_reaction->purify analyze Analyze (e.g., Autoradiography) purify->analyze

Caption: Workflow for Cell Surface Labeling via Radioiodination.

Conclusion

Biotinylation stands as a robust and compelling alternative to radioiodination for the majority of cell surface labeling applications. While radioiodination may still be the method of choice for experiments demanding the absolute highest level of sensitivity, this benefit comes at the significant cost of safety risks, regulatory burden, and the potential for protein damage.[4][8]

Biotinylation offers a superior balance of features: it is safe, highly sensitive, versatile in its downstream detection and purification options, and is significantly less likely to compromise the biological function of the proteins under investigation.[1][7] For researchers in both academic and drug development settings, the advantages of biotinylation make it a more practical, efficient, and safer method for exploring the cell surface proteome.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Responsible Chemical Waste Management

The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid), a polyethylene (B3416737) glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker. Adherence to these protocols is essential to mitigate potential risks to personnel and the environment.

Key Chemical and Safety Information

A summary of the available data for 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is presented below.

ParameterInformation
Chemical Name 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)
CAS Number 2086689-02-1
Molecular Formula C₁₉H₃₁N₃O₈S
Intended Use PEG-based PROTAC linker for synthesis of PROTAC molecules
Known Hazards Specific hazard data not available. Treat as potentially hazardous chemical waste.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Incompatible Materials Strong oxidizing agents.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) and materials contaminated with it.

1. Waste Segregation and Collection:

  • Designated Waste Container: Designate a specific, clearly labeled waste container for 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) and any contaminated materials (e.g., pipette tips, gloves, vials).

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)," and the associated CAS number (2086689-02-1).

  • Solid Waste: Collect unused or waste powder in a sealed container.

  • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and labeled waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any materials that have come into contact with the compound should be considered contaminated and disposed of as chemical waste.

2. Container Management:

  • Compatibility: Use containers that are chemically compatible with the compound. The original container is often a suitable choice for waste collection.

  • Sealing: Ensure the waste container is tightly sealed to prevent leaks or spills.

  • Fill Level: Do not overfill containers; it is recommended to fill them to no more than 80% capacity to allow for expansion.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Spill Management:

In the event of a spill, follow these procedures:

  • Small Spills (Solid): Carefully sweep or scoop the material to avoid dust generation. Place the collected material into the designated hazardous waste container.

  • Small Spills (Liquid): Absorb the spill with a non-combustible absorbent material such as vermiculite, sand, or earth. Collect all contaminated absorbent materials and place them in the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and then wash the area thoroughly. Collect all decontamination materials as hazardous waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when cleaning up spills.

4. Disposal of Empty Containers:

  • Rinsing: Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous chemical waste.

  • Container Disposal: After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, in accordance with your institution's guidelines.

5. Final Disposal:

  • Licensed Waste Disposal Service: All waste containing 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) must be disposed of through an approved and licensed chemical waste disposal service.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the general trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid).

DisposalWorkflow cluster_preparation Waste Preparation cluster_collection Waste Collection & Storage cluster_final_disposal Final Disposal cluster_spill Spill Management start Start: Unused or Contaminated Material segregate Segregate Waste (Solid, Liquid, Contaminated PPE) start->segregate spill Spill Occurs start->spill Potential Event label_container Label Container: 'Hazardous Waste' Chemical Name & CAS segregate->label_container collect_waste Collect in Designated, Sealed Container label_container->collect_waste store_waste Store in Secure, Ventilated Area collect_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Disposal Service store_waste->contact_ehs dispose Dispose via Approved Waste Stream contact_ehs->dispose contain_spill Contain & Clean Spill with Absorbent spill->contain_spill collect_spill_waste Collect Spill Debris as Hazardous Waste contain_spill->collect_spill_waste collect_spill_waste->collect_waste

Personal protective equipment for handling 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid). The following procedures are based on best practices for handling similar biotinylated and PEGylated compounds.

Chemical Identifier:

  • Product Name: 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)

  • Synonyms: 2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane[1][2]

  • Use: A PEG-based PROTAC linker for use in the synthesis of PROTACs.[1][2] All products are for research use only unless otherwise stated.[1]

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the primary defense against potential exposure. While specific toxicological properties of this compound have not been thoroughly investigated, the following PPE is recommended based on guidelines for similar chemicals.[3]

PPE CategorySpecific RecommendationsPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[3][4] A face shield may be necessary when a splash hazard is present.[5][6]Protects eyes from airborne particles and potential splashes.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[3][4] Consider double-gloving for added protection.[5]Prevents direct skin contact with the compound.[4]
Body Protection A fully buttoned laboratory coat.[4]Protects skin and personal clothing from contamination.[4]
Respiratory Protection A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[4][6]Prevents inhalation of fine powder particles.[4]
Foot Protection Closed-toe shoes that cover the entire foot.[4]Protects feet from spills and falling objects.[4]

Operational Plan: Step-by-Step Handling

A systematic approach to handling this compound from receipt to disposal is essential for minimizing risks and ensuring a safe laboratory environment.[4]

2.1. Receiving and Storage

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.[4]

  • This compound is typically shipped at room temperature.[1][2]

  • For long-term storage, it is recommended to store the container tightly sealed at -20°C.[4]

  • Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

  • PEG derivatives can be sensitive to light and oxidation; therefore, storage under an inert gas like nitrogen or argon and in the dark is advisable.[7]

2.2. Preparation and Use

  • Before use, allow the container to slowly warm to room temperature to prevent moisture condensation.[8]

  • All handling should be conducted within a chemical fume hood to control exposure and avoid the generation of dust.[4]

  • If dissolving the compound, use an appropriate solvent as recommended by the supplier. For similar NHS-ester activated PEG linkers, water-miscible organic solvents like DMSO or DMF are used.[8]

  • Avoid creating dust or aerosols.

  • Prevent contact with skin and eyes.[3]

2.3. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[3]
Skin Contact Immediately wash off with soap and plenty of water.[3]
Eye Contact Flush eyes with water as a precaution for several minutes.[3]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[4]

  • Unused Product: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[3]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and containers, should be considered contaminated and disposed of as chemical waste.[3][4] Place these materials in a designated and properly labeled chemical waste container.[3]

Experimental Workflow

The following diagram illustrates the general workflow for handling 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receive Receive and Inspect Container store Store at -20°C in a Dry, Dark Place receive->store equilibrate Equilibrate to Room Temperature store->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction collect_waste Collect Contaminated Materials reaction->collect_waste dispose Dispose as Chemical Waste collect_waste->dispose

Figure 1. A workflow diagram for the safe handling of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)
Reactant of Route 2
2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。